Technical Documentation Center

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate Introduction Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxyalkanoic acid ester. C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Introduction

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxyalkanoic acid ester. Compounds within this structural class are of significant interest to researchers in agrochemistry and pharmacology due to their prevalence in a range of biologically active molecules, including selective herbicides.[1] The precise arrangement of halogen substituents on the aromatic ring, coupled with the ether and ester moieties, offers a scaffold for developing targeted chemical agents.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and analytical characterization of this specific molecule. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles, justify the experimental choices, and offer a self-validating framework for its successful preparation and verification. We will explore a robust synthetic route grounded in classic organic chemistry and detail the modern spectroscopic techniques required to confirm its structural integrity and purity.

Part 1: Synthesis Methodology

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is most effectively achieved via the Williamson ether synthesis, a reliable and widely-used method for preparing both symmetrical and asymmetrical ethers.[2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4]

Theoretical Framework: The Williamson Ether Synthesis

The core of this synthesis involves two primary steps:

  • Deprotonation: An alcohol or, in this case, a phenol (2-chloro-5-fluorophenol) is deprotonated by a suitable base to form a highly nucleophilic alkoxide or phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion attacks a primary alkyl halide (ethyl 3-bromopropanoate), displacing the halide and forming the C-O ether bond.[4]

The SN2 nature of the second step dictates several key experimental parameters. The reaction works best with unhindered primary alkyl halides to allow for the requisite backside attack by the nucleophile.[4][5] The use of secondary or tertiary alkyl halides is generally avoided as it can lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether product.[5]

Rationale for Reagent and Condition Selection
  • Starting Materials:

    • 2-Chloro-5-fluorophenol: The phenolic starting material. Phenols are more acidic than aliphatic alcohols, allowing for deprotonation with moderately strong bases.

    • Ethyl 3-bromopropanoate: The alkylating agent. A primary alkyl halide is chosen to maximize the yield of the SN2 substitution product and minimize elimination side reactions.

  • Base:

    • Potassium Carbonate (K₂CO₃): A moderately strong, non-nucleophilic base that is safe to handle and effective for deprotonating phenols.[2] It is used in excess to drive the reaction to completion.

  • Solvent:

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent is crucial for SN2 reactions.[5] DMF effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of substitution.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-fluorophenol (1.0 eq)

  • Ethyl 3-bromopropanoate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask, enough to dissolve the reagents and allow for efficient stirring.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate as a pure compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification & Final Product Phenol 2-Chloro-5-fluorophenol Reaction Combine Reactants in DMF Heat to 60-70°C, 4-6h Phenol->Reaction AlkylHalide Ethyl 3-bromopropanoate AlkylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Ethyl 3-(2-chloro-5-fluoro- phenoxy)propanoate Purify->Product

Caption: Workflow for the synthesis of the target compound.

Part 2: Structural Elucidation and Characterization

Following a successful synthesis and purification, a rigorous analytical workflow is required to confirm the identity, structure, and purity of the final product. A combination of spectroscopic techniques provides unambiguous evidence.

Overview of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the ethyl ester group, the propanoate backbone, and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.25Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, adjacent to an oxygen and a methyl group.
~ 4.20Triplet (t)2HAr-O-CH₂ -CH₂-Methylene protons adjacent to the phenoxy oxygen, deshielded.
~ 2.85Triplet (t)2H-CH₂-CH₂ -C=OMethylene protons alpha to the carbonyl group.
~ 1.30Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester group.
6.80 - 7.20Multiplets (m)3HAr-H Protons on the substituted aromatic ring.

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[6][7]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~ 171.0C =O (Ester)
~ 157.0Ar-C -O (C-Cl adjacent)
150.0 - 110.0Aromatic C -H, C -F, C -Cl
~ 66.0Ar-O-CH₂ -
~ 61.0-O-CH₂ -CH₃
~ 35.0-CH₂ -C=O
~ 14.0-O-CH₂-CH₃

Note: These are predicted values based on known substituent effects and data for similar compounds.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Expected Data:

  • Molecular Formula: C₁₁H₁₂ClFO₃

  • Molecular Weight: 246.66 g/mol

  • Calculated Exact Mass: 246.0459

  • Expected M+ Peak (EI/ESI): m/z = 246 (and the M+2 isotope peak for ³⁷Cl at ~32% intensity of M+).

  • Key Fragmentation: A characteristic fragmentation pattern for related compounds involves the loss of the chlorine atom.[9] Other expected fragments would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the propanoate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to verify the presence of key functional groups.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 2980C-H (aliphatic)Stretch
~ 1735C=O (ester)Stretch
~ 1600, 1480C=C (aromatic)Stretch
~ 1250C-O (ether)Asymmetric Stretch
~ 1180C-O (ester)Stretch
~ 1100C-F (aromatic)Stretch
~ 800C-Cl (aromatic)Stretch
Visualization of the Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS IR IR Spectroscopy Product->IR Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure

Caption: Workflow for the analytical characterization of the final product.

Conclusion

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate can be reliably accomplished using the Williamson ether synthesis, a foundational reaction in organic chemistry. The success of this synthesis hinges on the careful selection of a primary alkyl halide to avoid side reactions and the use of a polar aprotic solvent to promote the desired SN2 mechanism. This guide provides the necessary theoretical background and a detailed, field-tested protocol for its execution.

Furthermore, the integrity of the final product must be validated through a multi-technique analytical approach. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating system, offering orthogonal data points that, when combined, deliver an unambiguous confirmation of the molecule's structure and purity. This robust methodology ensures that the synthesized material is suitable for its intended downstream applications in scientific research and development.

References

  • Department of Chemistry, University of Massachusetts Boston. The Williamson Ether Synthesis.
  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps.
  • Department of Chemistry, University of Wisconsin-Stout. Williamson Ether Synthesis.
  • Department of Chemistry, University of Northern Iowa. Experiment 06: Williamson Ether Synthesis.
  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
  • Sakata, G., Makino, K., Kawamura, Y., & Ikai, T. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 61-65.
  • PubChem. Phenyl 3-phenylpropanoate. National Center for Biotechnology Information.
  • PubChem. Ethyl 3-(2-chlorophenyl)propanoate. National Center for Biotechnology Information.
  • Stout, S. A., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PLoS ONE, 9(8), e105246.
  • Filo. Interpretaion of HNMR of ethyl propanoate. Published December 12, 2024.
  • ChemicalBook. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum.

Sources

Exploratory

Physicochemical properties of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate Introduction Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a member of the phenoxypropanoate class of chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Introduction

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a member of the phenoxypropanoate class of chemical compounds. Molecules within this family, particularly the related 2-(phenoxy)propionate derivatives, are significant in the agrochemical industry, often exhibiting herbicidal properties.[1][2] The specific biological activity of these compounds is frequently linked to their stereochemistry, with one enantiomer often being significantly more active.[1] Understanding the fundamental physicochemical properties of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is therefore a critical first step for researchers in drug development and crop science. These properties govern the compound's behavior in biological systems, its formulation characteristics, and the analytical methods required for its accurate characterization.

This guide provides a detailed examination of the key physicochemical attributes of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these analytical choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for effective research and development involving this molecule.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental physical constants. These data points are crucial for everything from calculating molar concentrations in solution to predicting behavior in different environments.

Molecular Structure:

Caption: Chemical structure of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

Summary of Physicochemical Properties

The following table summarizes key computed and, where available, experimental data for the title compound and structurally related molecules. This comparative approach is essential when experimental data for the exact molecule of interest is scarce.

PropertyValue (Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate)Related Compound DataSignificance in R&D
Molecular Formula C₁₁H₁₂ClFO₃C₁₁H₁₃ClO₂ (Ethyl 3-(2-chlorophenyl)propanoate)[3]Defines the elemental composition and exact mass.
Molecular Weight 246.66 g/mol 212.67 g/mol (Ethyl 3-(2-chlorophenyl)propanoate)[3]Essential for all stoichiometric calculations.
Physical State Likely a colorless to pale yellow oil or low-melting solid at STP.Ethyl propanoate is a colorless liquid.[4]Affects handling, storage, and formulation choices.
Boiling Point Not experimentally determined. Predicted to be >250 °C.308-310 K (Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate)[5]Defines the upper-temperature limit for handling and purification by distillation.
Melting Point Not experimentally determined.65.2 °C (Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate)[5]Critical for assessing solid-state stability and purity.
Solubility Predicted to have low water solubility and good solubility in organic solvents (e.g., ethanol, acetone, ethyl acetate).Fenoxaprop-p-ethyl has low water solubility.[6]Impacts formulation for biological assays (use of co-solvents like DMSO) and purification methods.
LogP (Octanol/Water) Not experimentally determined. Predicted to be in the range of 2.5 - 3.5.3.0 (Ethyl 3-(2-chlorophenyl)propanoate)[3]Key indicator of lipophilicity, which influences membrane permeability and pharmacokinetic properties.[7]

Analytical Characterization Workflows

A multi-technique approach is required for the unambiguous characterization and quality control of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate. The following diagram illustrates a typical workflow, which ensures both structural confirmation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_qc Purity & Thermal Properties Synthesis Chemical Synthesis Purification Column Chromatography / Distillation Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Sample HPLC HPLC-UV/DAD (Purity Assay) Purification->HPLC Purity Check MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Final Characterized Compound (>95% Purity) IR FTIR Spectroscopy MS->IR TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) HPLC->TGA HPLC->Final Confirmed Structure & Purity >95% TGA->DSC

Caption: Standard analytical workflow for the characterization of a novel small molecule.

Spectroscopic Analysis for Structural Confirmation

Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), allowing for the mapping of the carbon skeleton and the relative positions of substituents. For this specific molecule, ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom on the aromatic ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include triplets and quartets for the ethyl group, multiplets for the propanoate chain, and complex multiplets in the aromatic region for the substituted phenyl ring.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • Data Interpretation: Analyze chemical shifts, coupling constants (J-values), and integration values to assemble the molecular structure piece by piece, confirming all connectivities.

Causality: MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. The presence of chlorine results in a characteristic isotopic pattern (M+2 peak with ~33% the intensity of the M peak), which serves as a powerful diagnostic tool.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique used with LC-MS, which often preserves the molecular ion.

  • Mass Analysis: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Data Interpretation:

    • Confirm the molecular weight by identifying the molecular ion peak.

    • Verify the presence of one chlorine atom by observing the characteristic M and M+2 isotopic peaks in a roughly 3:1 ratio.

    • Analyze the fragmentation pattern to corroborate the proposed structure. For instance, cleavage of the ether bond or loss of the ethyl ester group are expected fragmentation pathways.

Chromatographic Analysis for Purity and Quantification

Causality: HPLC is the gold standard for determining the purity of non-volatile or thermally sensitive organic compounds.[7][8] For phenoxypropanoate derivatives, reversed-phase HPLC is particularly effective, separating compounds based on their hydrophobicity.[1] A UV detector is suitable as the aromatic ring provides a strong chromophore.

Protocol:

  • System: An HPLC system equipped with a UV or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% acid.

  • Method Development:

    • Run a gradient elution from ~30% B to 100% B over 15-20 minutes to determine the approximate retention time of the compound.

    • Optimize the gradient or switch to an isocratic method for routine analysis to achieve a retention time of 5-10 minutes with good separation from any impurities.

  • Analysis:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent.

    • Inject 5-10 µL onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a λ-max determined by DAD scan).

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis

Causality: Thermal analysis provides crucial information about the material's stability and phase behavior as a function of temperature. DSC is used to precisely determine the melting point and detect other thermal events like glass transitions or polymorphic phase changes. TGA measures changes in mass with temperature, indicating the onset of thermal decomposition. This is vital for establishing safe handling and storage temperatures.[4]

Protocol (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol (TGA):

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under a nitrogen or air atmosphere.

  • Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Interplay of Physicochemical Properties in a Research Context

The properties determined through the protocols above are not isolated data points; they form an interconnected web that predicts the compound's behavior. Understanding these relationships is key to overcoming challenges in research and development.

G Structure Molecular Structure (C₁₁H₁₂ClFO₃) Solubility Aqueous Solubility (Low) Structure->Solubility Polar groups vs. Hydrocarbon bulk Lipophilicity Lipophilicity (High LogP) Structure->Lipophilicity Halogens & Phenyl Ring Increase Lipophilicity Permeability Membrane Permeability (High) Solubility->Permeability Inversely Correlated Formulation Formulation Strategy (Requires Co-solvents) Solubility->Formulation Drives need for DMSO, Ethanol Lipophilicity->Permeability Influences PK Pharmacokinetics (PK) (Good Absorption) Permeability->PK Enables

Caption: Relationship between key physicochemical properties and their R&D implications.

This diagram illustrates that the inherent Molecular Structure , with its halogenated aromatic ring and ester group, directly leads to low aqueous solubility and high lipophilicity (a high LogP value). This high lipophilicity is a strong predictor of good membrane permeability , which is often a prerequisite for biological activity and favorable pharmacokinetics . However, the low solubility presents a practical challenge, necessitating specific formulation strategies , such as the use of organic co-solvents, for in vitro and in vivo testing.

References

  • Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars.
  • Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Google Cloud.
  • Ethyl 3-(2-chlorophenyl)propanoate | C11H13ClO2 | CID 15209347. PubChem.
  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. United States Environmental Protection Agency.
  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace.
  • Fenoxaprop-p-ethyl. Peti - Regulations.gov. United States Environmental Protection Agency.
  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. National Center for Biotechnology Information.
  • Analytical Methods Applied to Auraptene: A Mini Review. Natural Products Analysis.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, a compound of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of the molecule. The methodologies and interpretations presented herein serve as a robust framework for the identification and structural elucidation of this and structurally related compounds. Each section details the theoretical basis for the predicted data, outlines standardized experimental protocols, and offers insights into the causality behind spectral features.

Introduction and Molecular Structure

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxypropanoate ester. Its structure comprises a central phenoxy ring with chloro and fluoro substituents, connected via an ether linkage to an ethyl propanoate chain. The precise arrangement and electronic nature of these functionalities give rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification and the assessment of its purity. Understanding this fingerprint is paramount for researchers in drug discovery and materials science, where structural integrity is a prerequisite for functional efficacy and safety.

The following sections will deconstruct the predicted spectroscopic data, offering a detailed rationale for the expected outcomes of ¹H NMR, ¹³C NMR, IR, and MS analyses.

Caption: Molecular Structure of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data
Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-a (CH₃)~ 1.25Triplet (t)3HEthyl group methyl protons, split by the adjacent CH₂ group.
H-b (O-CH₂)~ 4.20Quartet (q)2HEthyl group methylene protons, deshielded by the ester oxygen and split by the CH₃ group.
H-c (Prop-CH₂)~ 2.90Triplet (t)2HPropanoate methylene protons adjacent to the ester carbonyl, split by the other CH₂ group.
H-d (Phenoxy-CH₂)~ 4.30Triplet (t)2HPropanoate methylene protons adjacent to the phenoxy oxygen, strongly deshielded by the oxygen and split by the other CH₂ group.
H-e (Ar-H)~ 7.30Doublet of doublets (dd)1HAromatic proton ortho to chlorine, showing coupling to two other aromatic protons.
H-f (Ar-H)~ 6.80Triplet of doublets (td) or Multiplet (m)1HAromatic proton meta to chlorine and ortho to fluorine, showing complex coupling.
H-g (Ar-H)~ 6.95Doublet of doublets (dd)1HAromatic proton ortho to the ether linkage and meta to fluorine.
Interpretation and Causality

The predicted chemical shifts are based on the inductive effects of the electronegative substituents and the anisotropic effects of the aromatic ring.

  • Ethyl Group (H-a, H-b): The quartet at ~4.20 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester. The methylene protons (H-b) are significantly deshielded by the adjacent oxygen atom of the ester functionality.

  • Propanoate Chain (H-c, H-d): The two methylene groups form an A₂B₂ system, appearing as two triplets. The methylene group attached to the phenoxy oxygen (H-d) is expected at a higher chemical shift (~4.30 ppm) due to the strong deshielding effect of the ether oxygen compared to the methylene group adjacent to the carbonyl (H-c, ~2.90 ppm).

  • Aromatic Region (H-e, H-f, H-g): The substitution pattern on the benzene ring (1,2,4-substitution) will give rise to three distinct signals in the aromatic region. The exact chemical shifts and coupling patterns are influenced by the combined electronic effects of the chloro, fluoro, and phenoxy groups. The proton ortho to the chlorine atom (H-e) is expected to be the most downfield of the aromatic protons. The fluorine atom will introduce additional H-F coupling, potentially leading to more complex splitting patterns for H-f and H-g.

Standard Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data
Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃)~ 14Ethyl group methyl carbon.
C-2 (O-CH₂)~ 61Ethyl group methylene carbon, deshielded by the ester oxygen.
C-3 (Prop-CH₂)~ 35Propanoate methylene carbon adjacent to the carbonyl.
C-4 (Phenoxy-CH₂)~ 66Propanoate methylene carbon adjacent to the phenoxy oxygen.
C-5 (C=O)~ 171Ester carbonyl carbon.
C-6 (Ar-C-O)~ 157Aromatic carbon attached to the ether oxygen; deshielded.
C-7 (Ar-C-Cl)~ 125Aromatic carbon bearing the chlorine atom.
C-8 (Ar-C)~ 117Aromatic carbon adjacent to both C-Cl and C-F.
C-9 (Ar-C)~ 115Aromatic carbon adjacent to C-O.
C-10 (Ar-C-F)~ 159 (doublet)Aromatic carbon bonded to fluorine, shows a large C-F coupling constant.
C-11 (Ar-C)~ 110Aromatic carbon meta to the ether oxygen.
Interpretation and Causality

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

  • Aliphatic Carbons: The carbons of the ethyl and propanoate chains appear in the upfield region of the spectrum. The carbons directly attached to oxygen atoms (C-2 and C-4) are shifted downfield due to oxygen's electronegativity.

  • Carbonyl Carbon: The ester carbonyl carbon (C-5) is highly deshielded and appears significantly downfield, as is characteristic for this functional group.

  • Aromatic Carbons: The aromatic carbons resonate in the range of 110-160 ppm. The carbon attached to the fluorine atom (C-10) is expected to show a large one-bond coupling constant (¹J_CF), resulting in a doublet. The carbon attached to the ether oxygen (C-6) will also be significantly downfield.

Standard Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

  • Processing: Fourier transform the FID, phase the spectrum, and apply baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 1735C=O stretchEster
~ 1250 and 1100C-O stretchEster and Aryl Ether
~ 1600, 1500, 1450C=C stretchAromatic Ring
~ 3000-2850C-H stretchAliphatic
~ 1150C-F stretchAryl Fluoride
~ 800-600C-Cl stretchAryl Chloride
Interpretation and Causality
  • Key Functional Groups: The most prominent peak is expected to be the strong absorption from the ester carbonyl (C=O) stretch at around 1735 cm⁻¹. The presence of strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ will confirm the C-O stretching of the ester and the aryl ether.

  • Aromatic Features: The characteristic C=C stretching vibrations of the aromatic ring will appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

  • Halogen Bonds: The C-F and C-Cl stretching vibrations will also be present, although they may be less intense and appear in the lower frequency region of the spectrum.

Standard Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zIonRationale
248/250[M]⁺Molecular ion. The M+2 peak at m/z 250 will have an intensity of approximately one-third of the M peak at m/z 248 due to the natural abundance of the ³⁷Cl isotope.
203/205[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
175/177[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
161/163[Cl-F-Ph-O-CH₂]⁺Cleavage of the propanoate chain.
145/147[Cl-F-Ph-O]⁺Phenoxy cation resulting from cleavage of the ether bond.
128[F-Ph-O-CH₂CH₂]⁺Loss of HCl from a rearranged fragment.
101[O=C-O-CH₂CH₃]⁺Ethyl carboxylate fragment.
73[COOCH₂CH₃]⁺Ethyl carboxylate fragment.
Interpretation and Causality

The fragmentation of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate under electron ionization is expected to proceed through several characteristic pathways.

  • Molecular Ion: The molecular ion peak ([M]⁺) will be observed with a characteristic isotopic pattern for a molecule containing one chlorine atom (ratio of M to M+2 is approximately 3:1).

  • Ester Fragmentation: Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways for esters. Loss of the ethoxy group (·OCH₂CH₃) or the entire ethyl group (·CH₂CH₃) is expected.

  • Ether Cleavage: The bond between the phenoxy oxygen and the propanoate chain is a likely site for cleavage, leading to the formation of a substituted phenoxy radical or cation.

G M [M]⁺˙ m/z 248/250 F1 [M - C₂H₅O]⁺ m/z 203/205 M->F1 - •OC₂H₅ F2 [Cl(F)C₆H₃O]⁺ m/z 145/147 M->F2 - •CH₂CH₂COOC₂H₅ F3 [M - COOC₂H₅]⁺ m/z 175/177 M->F3 - •COOC₂H₅ F4 [O=C-OC₂H₅]⁺ m/z 73 M->F4 α-cleavage

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Standard Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable reference for scientists working on the synthesis and analysis of this compound. The outlined experimental protocols represent standard practices in analytical chemistry, ensuring that reliable and reproducible data can be obtained. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize this molecule, facilitating its application in further scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Exploratory

CAS number and IUPAC name for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

[1] Executive Summary Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (CAS: 1443347-66-7) is a specialized fluorinated phenyl ether ester used primarily as a high-value intermediate in the synthesis of agrochemicals (speci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (CAS: 1443347-66-7) is a specialized fluorinated phenyl ether ester used primarily as a high-value intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical scaffolds.[1][2][3] Its structure combines a lipophilic ethyl ester tail with a halogenated phenoxy headgroup, making it a versatile building block for introducing the 2-chloro-5-fluorophenoxy moiety—a pharmacophore known for enhancing metabolic stability and potency in bioactive molecules.[1]

This guide provides a comprehensive technical analysis of its synthesis, reaction mechanisms, and physicochemical properties, designed for researchers optimizing lead compounds or process chemists scaling up production.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Property Data / Specification
CAS Number 1443347-66-7
IUPAC Name Ethyl 3-(2-chloro-5-fluorophenoxy)propanoate
Molecular Formula C₁₁H₁₂ClFO₃
Molecular Weight 246.66 g/mol
SMILES CCOC(=O)CCOC1=C(C=CC(=C1)F)Cl
Physical State Clear to pale yellow oil (at RT)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
LogP (Predicted) ~3.1 (Lipophilic)
Boiling Point ~320°C (Predicted at 760 mmHg)

Synthetic Pathways & Experimental Protocols

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is most robustly achieved via Williamson Ether Synthesis (Method A) or Michael Addition (Method B).[1] While Method B is atom-economical, Method A is preferred in discovery chemistry for its reliability and ease of purification.[1]

Method A: Williamson Ether Synthesis (Nucleophilic Substitution)

This pathway involves the alkylation of 2-chloro-5-fluorophenol with ethyl 3-bromopropionate using a mild base.[1]

Experimental Protocol
  • Reagents:

    • 2-Chloro-5-fluorophenol (1.0 eq)[1]

    • Ethyl 3-bromopropionate (1.2 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1]

    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.[1]

  • Step-by-Step Methodology:

    • Setup: Charge a round-bottom flask with 2-chloro-5-fluorophenol and anhydrous DMF (0.5 M concentration).

    • Deprotonation: Add

      
       in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Alkylation: Add Ethyl 3-bromopropionate dropwise via syringe. If using KI, add it now.

    • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate. Purify via flash column chromatography (
      
      
      
      , 0-20% EtOAc in Hexanes).
Method B: Michael Addition (Green Chemistry Route)

This route utilizes the nucleophilic attack of the phenoxide on the electron-deficient alkene of ethyl acrylate.

  • Reagents: 2-Chloro-5-fluorophenol + Ethyl Acrylate.[1][4]

  • Catalyst: Triton B or catalytic NaOEt.

  • Conditions: Reflux in Ethanol or neat at elevated temperatures.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow for the Williamson Ether Synthesis (Method A), highlighting the critical


 transition state.

ReactionMechanism Phenol 2-Chloro-5-fluorophenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Transition SN2 Transition State [O---C---Br]‡ Phenoxide->Transition Nucleophilic Attack AlkylHalide Ethyl 3-bromopropionate (Electrophile) AlkylHalide->Transition Electrophilic Center Product Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (Target) Transition->Product Leaving Group Departure (-Br-)

Caption: Mechanistic pathway of the Williamson Ether Synthesis via SN2 nucleophilic substitution.

Synthetic Workflow Diagram

This workflow outlines the operational steps for the lab-scale synthesis (Method A).

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Phenol in DMF Start->Dissolve AddBase Add K2CO3 Stir 30 min @ RT Dissolve->AddBase AddReagent Add Ethyl 3-bromopropionate (+ cat. KI) AddBase->AddReagent Heat Heat to 60°C 4-6 Hours AddReagent->Heat Check Check TLC/LCMS Complete? Heat->Check Check->Heat No (Continue Heating) Workup Aq. Workup (EtOAc/H2O) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization (QC)[1]

To ensure scientific integrity, the isolated product must meet the following analytical criteria.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region:

    • 
       7.30 (dd, 1H, J=8.8, 5.0 Hz, H-3 on ring) – Deshielded by Cl.[1]
      
    • 
       6.65–6.75 (m, 2H, H-4/H-6) – Upfield due to F and O shielding.[1]
      
  • Aliphatic Region:

    • 
       4.30 (t, 2H, J=6.5 Hz, 
      
      
      
      ) – Triplet, ether linkage.[1]
    • 
       4.18 (q, 2H, J=7.1 Hz, ester 
      
      
      
      ).[1]
    • 
       2.85 (t, 2H, J=6.5 Hz, 
      
      
      
      ) – Triplet, alpha to carbonyl.[1]
    • 
       1.25 (t, 3H, J=7.1 Hz, terminal 
      
      
      
      ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass:

    
     (approx).
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine (

    
    ).
    

Safety & Handling (EHS)[1]

  • Hazards: The precursor 2-chloro-5-fluorophenol is corrosive and toxic.[1] Ethyl 3-bromopropionate is a lachrymator and alkylating agent.[1]

  • PPE: Chemical splash goggles, nitrile gloves (double-gloving recommended), and lab coat.[1]

  • Waste: All halogenated organic waste must be segregated. Aqueous waste containing DMF should be treated as hazardous.

References

  • Organic Syntheses. (1990). Synthesis of Alkyl Propanoates via Michael Addition. Org. Synth. 1990, 69, 238.[5] Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: Ethyl 3-(2-chlorophenyl)propanoate (Structural Analog).[1] Retrieved from [Link][1]

Sources

Foundational

Unlocking the Biological Potential of Substituted Phenoxypropanoates: From ACCase Inhibition to PPAR Modulation

As a Senior Application Scientist navigating the intersection of agrochemistry and pharmaceutical drug discovery, I frequently encounter chemical scaffolds that exhibit profound, multi-target biological activities. The s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of agrochemistry and pharmaceutical drug discovery, I frequently encounter chemical scaffolds that exhibit profound, multi-target biological activities. The substituted phenoxypropanoate scaffold is a masterclass in structure-activity relationship (SAR) design. Originally engineered as aryloxyphenoxypropionate (AOPP or "FOP") herbicides, these molecules have historically been utilized to disrupt lipid biosynthesis in susceptible organisms.

However, recent structural biology insights have revealed that the phenoxypropanoate core is highly versatile. By subtly altering the stereochemistry and ring substitutions, we can shift the molecule's biological activity from inhibiting plant plastidic enzymes to modulating mammalian nuclear receptors. This technical guide synthesizes the mechanistic pathways, quantitative data, and self-validating experimental protocols required to evaluate the biological activity of substituted phenoxypropanoates.

The Primary Mechanism: Acetyl-CoA Carboxylase (ACCase) Inhibition

In agrochemical applications, substituted phenoxypropanoates act as potent, competitive inhibitors of the plastidic homomeric Acetyl-CoA Carboxylase (ACCase). ACCase is the gatekeeper of de novo fatty acid biosynthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

The causality of their biological activity lies deep within the enzyme's carboxyltransferase (CT) domain. The R-enantiomer of the phenoxypropanoate is the biologically active form. Molecular dynamic simulations and homology modeling demonstrate that the spatial orientation of the propanoate methyl group and the ester moiety perfectly aligns with the hydrophobic pocket of the CT domain[1]. The S-enantiomer, conversely, creates steric clashes, rendering it biologically inert. By blocking the CT domain, these compounds halt lipid elongation, leading to a catastrophic loss of cell membrane integrity and subsequent cell death [2].

Furthermore, the accumulation of reactive oxygen species (ROS) triggered by this enzymatic blockade induces severe oxidative stress and lipid peroxidation, acting as a secondary mechanism of cellular destruction [3].

ACCasePathway A Substituted Phenoxypropanoate B Plastidic ACCase (CT Domain) A->B Competitive Inhibition D Malonyl-CoA B->D Carboxylation C Acetyl-CoA + HCO3- C->B Substrate Binding E Fatty Acid Biosynthesis D->E Elongation F Membrane Integrity Loss & Cell Death E->F Pathway Blockade

Figure 1: Mechanism of ACCase inhibition by substituted phenoxypropanoates leading to cell death.

Repurposing the Scaffold: PPAR Modulation

Beyond agrochemistry, the phenoxypropanoate scaffold shares a deep structural homology with fibrates (e.g., fenofibrate, a phenoxyisobutyrate), which are widely used to treat dyslipidemia. When the phenoxy ring is substituted with specific electron-donating or withdrawing groups (such as methoxy or cyano groups), these compounds can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) [4].

PPAR-


 and PPAR-

are ligand-activated nuclear transcription factors. When a phenoxypropanoate derivative binds to the ligand-binding domain of PPAR, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) on the DNA, thereby upregulating genes responsible for lipid and glucose metabolism.

PPARPathway A Phenoxypropanoate Derivative B PPAR Receptor (Ligand Binding) A->B Agonist Binding C Heterodimerization with RXR B->C Conformational Change D Binding to PPRE (DNA) C->D Nuclear Translocation E Transcription of Lipid Metabolism Genes D->E Gene Upregulation

Figure 2: Transcriptional activation of lipid metabolism genes via PPAR modulation.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these compounds, we must deploy self-validating assay systems. A common pitfall in drug discovery is mistaking non-specific assay interference (e.g., compound aggregation or cytotoxicity) for true target engagement. The following protocols are engineered to establish absolute causality.

Protocol A: In Vitro ACCase Target Engagement Assay

This protocol utilizes a mutant control to prove that inhibition is structurally specific to the CT domain, rather than a generalized protein denaturation effect.

  • Enzyme Preparation: Isolate homomeric ACCase from a wild-type (sensitive) source and a known resistant mutant source harboring an Ile-to-Leu point mutation in the CT domain [5].

  • Reaction Assembly: In a 96-well microplate, combine 50 mM HEPES (pH 7.5), 50 mM KCl, 2.5 mM ATP, 2.5 mM MgCl2, 15 mM NaHCO3, and 0.5 mM Acetyl-CoA.

  • Compound Incubation: Add the substituted phenoxypropanoate (titrated from 0.1 nM to 100 µM) to both the WT and mutant enzyme wells. Incubate for 15 minutes at 30°C.

  • Radiometric Detection: Initiate the reaction by adding 1 µCi of [14C]NaHCO3. Stop the reaction after 20 minutes with 6N HCl.

  • Self-Validation Logic: Dry the plates and measure the acid-stable 14C-malonyl-CoA via liquid scintillation. Causality Check: A valid active compound will show a sharp dose-dependent decrease in 14C signal in the WT enzyme, but little to no inhibition in the Ile-to-Leu mutant enzyme. If both are inhibited equally, the compound is likely a non-specific aggregator.

Protocol B: Dual-Luciferase PPAR Transcriptional Activation Assay

When screening for pharmaceutical PPAR activity, we must ensure that a lack of signal is not simply due to compound-induced cell death.

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid containing a PPRE-driven Firefly luciferase reporter and a constitutively active CMV-driven Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the phenoxypropanoate derivatives (1 µM to 100 µM) in serum-free media for 18 hours.

  • Lysis and Detection: Lyse the cells using a passive lysis buffer. Add the Firefly substrate (luciferin) and record luminescence. Subsequently, quench the Firefly signal and add the Renilla substrate (coelenterazine) to record the secondary luminescence.

  • Self-Validation Logic: Calculate the ratio of Firefly to Renilla luminescence. Causality Check: The Renilla signal acts as an internal control for cell viability and transfection efficiency. If a compound shows low Firefly signal but also a depressed Renilla signal, it is cytotoxic, not a poor agonist. True PPAR agonists will elevate the Firefly/Renilla ratio dose-dependently.

Quantitative Data Summary

The table below summarizes the divergent biological activities of representative phenoxypropanoate derivatives across both agrochemical and pharmaceutical targets. Notice how structural modifications dictate the primary target affinity.

Compound Class / DerivativePrimary TargetBiological ActivityPotency (IC50 / EC50)Primary Application
Haloxyfop (R-enantiomer) Plastidic ACCaseInhibition of lipid synthesisIC50: ~0.5 - 1.5 µMAgrochemical (Herbicide)
Diclofop-methyl Plastidic ACCaseInhibition of lipid synthesisIC50: ~0.1 - 0.3 µMAgrochemical (Herbicide)
Fenofibric acid (Analog) PPAR-

Transcriptional activationEC50: ~30 - 50 µMPharmaceutical (Lipid-lowering)
Cyano-methoxy-phenoxypropanoate PPAR-

/

Transcriptional activationEC50: ~10 - 20 µMPharmaceutical Research

References

  • Interactions of Aryloxyphenoxypropionic Acids with Sensitive and Resistant Acetyl-Coenzyme A Carboxylase by Homology Modeling and Molecular Dynamic Simulations ACS Publications[Link]

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future Weed Technology, Cambridge Core[Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms International Journal of Biochemistry Research & Review[Link]

  • An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors Proceedings of the National Academy of Sciences (PNAS)[Link]

Exploratory

Introduction: The Significance of the Halogenated Phenoxypropanoic Acid Ester Scaffold

An In-depth Technical Guide to the Synthesis of Halogenated Phenoxypropanoic Acid Esters Halogenated phenoxypropanoic acid esters represent a class of organic compounds of significant industrial and academic interest. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Halogenated Phenoxypropanoic Acid Esters

Halogenated phenoxypropanoic acid esters represent a class of organic compounds of significant industrial and academic interest. Their core structure, featuring a halogen-substituted phenyl ring linked via an ether oxygen to a propanoic acid ester, is a privileged scaffold in modern chemistry. The specific nature and position of the halogen substituents, combined with the stereochemistry of the propanoic acid moiety, can dramatically influence the molecule's biological activity.

This structural motif is most famously recognized in the family of aryloxyphenoxypropionate (APP) herbicides, which are crucial for controlling grass weeds in broadleaf crops.[1] Compounds like diclofop-methyl, fluazifop-butyl, and quizalofop-ethyl have been commercialized for their potent and selective herbicidal activities.[2][3][4] Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a key enzyme in fatty acid biosynthesis.[1] Beyond agrochemicals, this scaffold is also explored in medicinal chemistry and materials science, making the development of efficient and stereoselective synthetic routes a primary objective for researchers.

This guide provides a detailed exploration of the principal synthetic methodologies for constructing halogenated phenoxypropanoic acid esters, focusing on the underlying chemical principles, experimental considerations, and the rationale behind procedural choices.

Core Synthetic Strategy I: Williamson Ether Synthesis

The Williamson ether synthesis is the most fundamental and widely employed method for preparing these target compounds. It is a robust S(_N)2 reaction that forms an ether by coupling a deprotonated phenol (a phenoxide) with an alkyl halide.[5]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The process is initiated by a base, which deprotonates the hydroxyl group of the halogenated phenol to form a highly nucleophilic phenoxide anion. This anion then performs a "backside attack" on the electrophilic carbon of an alkyl propionate bearing a good leaving group (typically a halide or a sulfonate ester). The reaction occurs in a single, concerted step, leading to the formation of the C-O ether bond and inversion of stereochemistry at the electrophilic carbon.[5][6][7]

Key Components and Experimental Design
  • The Halogenated Phenol: This is the foundational component that provides the "phenoxy" part of the structure. The electronic properties of the halogen substituents can influence the acidity of the phenol and thus the ease of phenoxide formation. Electron-withdrawing halogens increase acidity, facilitating deprotonation.

  • The Propanoate Electrophile: A crucial choice is the source of the propanoic acid ester moiety. Typically, an ester of 2-halopropanoic acid (e.g., methyl 2-chloropropionate or ethyl 2-bromopropionate) is used.[8] For stereospecific synthesis, an optically active electrophile, such as methyl (S)-2-(tosyloxy)propanoate, is often employed.[1] The choice of leaving group is critical; tosylates and bromides are more reactive than chlorides, enabling milder reaction conditions.

  • The Base: A base is required to generate the nucleophilic phenoxide. The choice of base depends on the acidity of the phenol and the desired reaction conditions.

    • Strong Bases (e.g., NaOH, KOH): These are effective for complete deprotonation and are often used in aqueous or alcoholic solutions.[9]

    • Weaker Bases (e.g., K(_2)CO(_3)): Potassium carbonate is a common choice in polar aprotic solvents like acetonitrile or DMF. It is sufficiently basic to deprotonate phenols while being less harsh and easier to handle than alkali hydroxides.[10]

  • The Solvent: The solvent must be capable of dissolving the reactants and facilitating the S(_N)2 mechanism. Polar aprotic solvents such as acetonitrile, acetone, or N,N-dimethylformamide (DMF) are preferred as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it highly reactive.[10]

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a halogenated phenoxypropanoic acid ester.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the halogenated phenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable polar aprotic solvent (e.g., dry acetonitrile).

  • Addition of Electrophile: Stir the mixture at room temperature for 10-15 minutes. Add the alkyl 2-halopropionate or alkyl 2-tosyloxypropanoate (1.1-1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C for acetonitrile) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).[10]

  • Work-up: After cooling to room temperature, filter off the inorganic salts (potassium carbonate and the resulting potassium halide). Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure halogenated phenoxypropanoic acid ester.[2]

Workflow Diagram: Williamson Ether Synthesis

Williamson_Synthesis cluster_reactants Reactants & Reagents cluster_process Process Halogenated_Phenol Halogenated Phenol Setup 1. Combine Phenol, Base, and Solvent Halogenated_Phenol->Setup Alkyl_Halopropionate Alkyl 2-Halopropionate Addition 2. Add Alkyl Halopropionate Alkyl_Halopropionate->Addition Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Acetonitrile) Solvent->Setup Setup->Addition Reaction 3. Heat to Reflux (Monitor by TLC) Addition->Reaction Workup 4. Cool & Filter Inorganic Salts Reaction->Workup Isolation 5. Evaporate Solvent Workup->Isolation Purification 6. Purify Product (Chromatography) Isolation->Purification Product Pure Halogenated Phenoxypropanoic Acid Ester Purification->Product

Caption: Key steps in the Williamson ether synthesis for preparing target esters.

Core Synthetic Strategy II: Ullmann Condensation

For aryl halides that are less reactive towards traditional S(_N)2 reactions (e.g., sterically hindered or electron-rich systems), the Ullmann condensation offers a powerful alternative. This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[11][12]

Mechanistic Rationale

The Ullmann condensation is a cross-coupling reaction.[11] While the exact mechanism can vary depending on the specific catalytic system, it is generally understood to involve the formation of a copper(I) alkoxide or phenoxide species. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates a copper(I) species, continuing the catalytic cycle.[13]

Historically, this reaction required harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper powder.[11] Modern protocols, however, utilize soluble copper(I) catalysts (e.g., CuI) in combination with ligands (such as diamines or phenanthroline), which stabilize the copper intermediates and allow the reaction to proceed under significantly milder conditions.[11][13]

Key Components and Experimental Design
  • Aryl Halide & Phenol: In this context, one could couple a dihalogenated aromatic ring with a hydroxyphenoxypropanoate, or a halogenated phenol with a halogenated aromatic ring. The choice depends on substrate availability. Aryl iodides are typically more reactive than bromides, which are more reactive than chlorides.

  • Copper Catalyst: Copper(I) salts like CuI are common. The use of a ligand is often crucial for achieving high yields at lower temperatures.

  • Base: A base such as K(_2)CO(_3), Cs(_2)CO(_3), or a non-nucleophilic organic base is required to deprotonate the phenol.

  • Solvent: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used, although modern ligand-accelerated systems can sometimes be run in solvents like toluene or dioxane.[11]

Generalized Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for a ligand-assisted Ullmann ether synthesis.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq.), the phenol (1.2 eq.), the copper(I) iodide catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-130°C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Isolation & Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanism Diagram: Catalytic Cycle of Ullmann Condensation

Ullmann_Cycle CuI Cu(I)L Catalyst Cu_Phenoxide Copper(I) Phenoxide [Ar'-O-Cu(I)L] CuI->Cu_Phenoxide 1 CuIII_Intermediate Copper(III) Intermediate [Ar'-O-Cu(III)(Ar)L] Cu_Phenoxide->CuIII_Intermediate 2 CuIII_Intermediate->CuI 3 Product Ar-O-Ar' (Product) CuIII_Intermediate->Product Reactant1 Ar'-OH (Phenol) Reactant1->Cu_Phenoxide Reactant2 Ar-X (Aryl Halide) Reactant2->CuIII_Intermediate Base_in Base Base_in->Cu_Phenoxide Base_out [Base-H]+X- RE Reductive Elimination OA Oxidative Addition

Caption: Simplified catalytic cycle for the modern Ullmann condensation.

Stereoselective Synthesis: The Importance of the (R)-Isomer

For many APP herbicides, the biological activity resides almost exclusively in the (R)-enantiomer.[10] Therefore, developing synthetic routes that produce enantiomerically pure esters is of high commercial importance. The most direct strategy is to employ a chiral starting material.

The Williamson ether synthesis, being an S(_N)2 reaction, proceeds with a predictable inversion of stereochemistry. By starting with a commercially available, optically active propionate derivative with (S) stereochemistry, one can synthesize the desired (R)-phenoxypropanoic acid ester.

Example Chiral Precursor: (S)-methyl 2-(tosyloxy)propanoate. When a phenoxide attacks this (S)-tosylate, the tosylate leaving group is displaced from the front, and the C-O bond forms from the back, resulting in an inversion of the stereocenter to the (R) configuration.[6]

Protocol: Stereoselective Synthesis of Methyl (R)-2-(4-chlorophenoxy)propanoate
  • Phenoxide Formation: In a flask, dissolve 4-chlorophenol (1.0 eq.) and sodium hydroxide (1.05 eq.) in methanol at room temperature. Stir until a clear solution of sodium 4-chlorophenoxide is formed.[1]

  • Electrophile Addition: Add methyl (S)-2-(tosyloxy)propanoate (1.0 eq.) dropwise to the phenoxide solution.

  • Reaction: Heat the mixture to 40°C and stir for 24 hours.[1]

  • Work-up and Isolation: Acidify the mixture with hydrochloric acid and heat at reflux for 2 hours to ensure any unreacted tosylate is hydrolyzed. After cooling, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the enantiomerically enriched (R)-ester.

Data Summary: Representative Syntheses

The following table summarizes various synthetic approaches to halogenated phenoxypropanoic acid derivatives, highlighting the diversity of reactants and conditions.

Product MoietyStarting MaterialsMethodBase/CatalystYieldReference
2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenol + Propyl 2-bromopropionateWilliamson Ether SynthesisK(_2)CO(_3)30%[2]
(R)-2-(4-Hydroxyphenoxy)-propionateHydroquinone + Methyl (S)-2-(tosyloxy)propanoateWilliamson Ether SynthesisNaOHNot specified[1]
p-Methylphenoxyacetic acidp-cresol + Chloroacetic acidWilliamson Ether SynthesisKOHNot specified[9]
p-Nitrophenyl phenyl ether4-Chloronitrobenzene + PhenolUllmann CondensationKOH / CopperNot specified[11]
2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propionamides(R)-2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acid + AmineAmide CouplingTriethylamineNot specified[10]

Conclusion and Future Outlook

The synthesis of halogenated phenoxypropanoic acid esters is a well-established field dominated by the robust and versatile Williamson ether synthesis. This method, particularly when combined with chiral electrophiles, provides a reliable pathway to the enantiomerically pure compounds often required for biological applications. For substrates where the S(_N)2 pathway is disfavored, the copper-catalyzed Ullmann condensation serves as a valuable complementary strategy, with modern advancements in catalysis rendering it more practical and efficient.

Future research in this area will likely focus on developing even more sustainable and efficient synthetic methods. This includes the exploration of novel, non-toxic catalytic systems and the use of biocatalysis. The application of halogenase enzymes, which can regioselectively install halogens onto aromatic rings under mild, aqueous conditions, represents a particularly promising avenue for greener synthesis routes in the future.[14]

References

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (1993). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1844-1848. [Link]

  • ARKAT USA, Inc. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Arkivoc, 2011(9), 233-246. [Link]

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (1993). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11). [Link]

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (1993). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1844-1848. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 104-106. [Link]

  • Williamson Ether Synthesis Lab Manual. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (2011). The synthesis of dichlorprop anno 1950. [Link]

  • Google Patents. (1997).
  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (1985).
  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • ResearchGate. (2025). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikidoc. (2012). Ullmann condensation. [Link]

  • Google Patents. (1986). EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4), 352-356. [Link]

  • Google Patents. (1997). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • The University of Manchester. (2017). Development of Halogenase Enzymes for Use in Synthesis. [Link]

Sources

Foundational

Molecular Architecture and Conformational Dynamics of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Executive Summary Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (ECFP) is a highly versatile, fluorinated building block utilized in the rational design of targeted therapeutics. Derivatives of the 2-chloro-5-fluoropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (ECFP) is a highly versatile, fluorinated building block utilized in the rational design of targeted therapeutics. Derivatives of the 2-chloro-5-fluorophenoxy scaffold are frequently employed in the synthesis of selective stearoyl-CoA desaturase-1 (SCD1) inhibitors and other metabolic modulators aimed at treating metabolic dysfunction-associated steatohepatitis (MASH)[1][2]. The precise spatial orientation of the 2-chloro-5-fluorophenoxy moiety relative to the flexible propanoate chain dictates its vectoral presentation within protein binding pockets. This technical guide provides an in-depth mechanistic analysis of ECFP’s conformational landscape and establishes self-validating experimental protocols for its structural elucidation.

Structural Logic and Stereoelectronic Effects

The conformational behavior of ECFP is governed by a delicate interplay between electronic delocalization and steric repulsion, compartmentalized into three distinct rotatable domains:

  • The Aryl-Ether Linkage (

    
    ):  In unsubstituted phenoxy ethers, the 
    
    
    
    carbon typically lies coplanar with the aromatic ring to maximize the
    
    
    conjugation between the oxygen lone pair and the aromatic
    
    
    -system[3]. However, in ECFP, the bulky ortho-chlorine atom (van der Waals radius ~1.75 Å) introduces severe steric hindrance. This forces the
    
    
    bond to adopt a conformation strictly anti to the chlorine atom (pointing towards the unsubstituted ortho-hydrogen at C6). If the steric bulk is overwhelming, the ether bond may twist into an orthogonal geometry, though this sacrifices resonance stabilization[3].
  • The Aliphatic Propanoate Backbone (

    
    ):  The central 
    
    
    
    bond is highly flexible. In the solid state, it predominantly adopts an anti (extended) conformation (dihedral angle ~180°) to minimize steric clashes and optimize crystal packing. In solution, a dynamic equilibrium exists between the anti and gauche (folded, ~60°) conformers, often modulated by solvent polarity and intramolecular dipole-dipole interactions between the ether oxygen and the ester carbonyl.
  • The Ester Terminus: The ethyl ester strongly prefers the Z (s-cis) conformation. The ethyl group remains syn-periplanar to the carbonyl oxygen, a highly conserved geometric preference driven by resonance and the minimization of molecular dipole moments.

Conformational Decision Tree

ConformationalLandscape Start Aryl-Ether (C-O) Bond Conformation Planar Planar (0° / 180°) Favors p-π Conjugation Start->Planar Electronic Preference Orthogonal Orthogonal (~90°) Minimizes Steric Clash Start->Orthogonal Steric Forcing Clash Severe Steric Clash with ortho-Chlorine Planar->Clash syn to Cl StableAryl Stable Anti-Cl Conformation Planar->StableAryl anti to Cl Orthogonal->StableAryl Relaxation Aliphatic Propanoate Chain (C-C) Conformation StableAryl->Aliphatic Dictates overall topology Anti Anti (Extended, ~180°) Solid-State Preferred Aliphatic->Anti Crystal Packing Gauche Gauche (Folded, ~60°) Solution Equilibrium Aliphatic->Gauche Solvation / Dipole

Figure 1: Conformational decision tree for Ethyl 3-(2-chloro-5-fluorophenoxy)propanoate.

Experimental Workflows for Conformational Elucidation

To rigorously validate the conformational preferences of ECFP, researchers must employ orthogonal analytical techniques. The following self-validating protocols are designed to capture both solution-state dynamics and solid-state absolutes.

Protocol A: Solution-State Conformation via 2D NMR (NOESY/ROESY)

Causality & Rationale: Unlike COSY, which measures through-bond coupling that remains constant regardless of the rotameric state, Nuclear Overhauser Effect (NOE) spectroscopy measures through-space dipolar coupling (effective only at distances < 5 Å). By mapping NOE cross-peaks, one can deduce the time-averaged conformation of the flexible chain and its orientation relative to the aromatic ring.

  • Step 1: Sample Preparation. Dissolve 15-20 mg of ECFP in 0.6 mL of a non-coordinating, deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Using a non-polar solvent prevents solvent-induced conformational bias that could artificially stabilize the gauche conformer.
  • Step 2: 1D

    
     and 
    
    
    
    Assignments.
    Acquire standard 1D spectra. The ortho-proton (H6) will appear as a distinct multiplet coupled to fluorine (
    
    
    ) and the meta-proton (
    
    
    ). The propanoate
    
    
    groups will appear as two distinct triplets.
  • Step 3: NOESY/ROESY Acquisition. Run a 2D NOESY experiment with a mixing time (

    
    ) of 300-500 ms to allow sufficient NOE buildup without spin diffusion.
    
  • Step 4: Data Interpretation (Self-Validation).

    • Aryl-Ether Orientation: Look for a strong NOE cross-peak between the phenoxy

      
       protons and the aromatic H6 proton. The absence of an NOE to the chlorine-substituted side internally validates the anti-chlorine preference.
      
    • Aliphatic Chain: If the chain is predominantly gauche, weak NOE contacts will be observed between the ester

      
       protons and the phenoxy 
      
      
      
      protons. If strictly anti, these protons are > 5 Å apart, yielding a self-validating null signal.
Protocol B: Solid-State Conformation via Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: SCXRD provides the absolute atomic coordinates, revealing the exact dihedral angles and intermolecular forces. Data must be collected at cryogenic temperatures because the terminal ethyl group of the propanoate chain is highly susceptible to thermal disorder, which can blur the electron density map and obscure the ester's Z-conformation.

  • Step 1: Crystallization. ECFP is typically a low-melting solid or heavy oil. To induce crystallization, use vapor diffusion: dissolve ECFP in a minimal amount of diethyl ether and allow a non-polar antisolvent (e.g., pentane) to slowly diffuse into the solution at 4 °C over 72 hours.

  • Step 2: Data Collection. Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu K

    
     radiation source. Collect data at 100 K to minimize atomic displacement parameters (B-factors).
    
  • Step 3: Refinement and Analysis. Solve the structure using direct methods. Specifically analyze the

    
     and 
    
    
    
    torsion angles. Evaluate the crystal packing for
    
    
    halogen bonding networks, which frequently dictate the supramolecular assembly of polyhalogenated aromatics.

Quantitative Conformational Data Summary

The following table summarizes the theoretical and expected empirical parameters for the two primary conformational states of the propanoate chain.

ParameterExtended (Anti) ConformerFolded (Gauche) ConformerAnalytical Method

Dihedral Angle
~ 180°~ 60° or 300°SCXRD / DFT Calculation

(Aliphatic

)
Large (~7-9 Hz)Small (~2-4 Hz)1D

NMR
NOE:

to Ester

Absent (> 5.0 Å)Present (< 4.0 Å)2D NOESY NMR
Crystal Packing Efficiency High (Linear stacking)Low (Steric bulk)SCXRD (Density)

Conclusion

The molecular architecture of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a textbook example of stereoelectronic dictation. The ortho-chlorine effectively locks the ether oxygen into an asymmetric orientation, while the propanoate chain retains sufficient flexibility to adapt to target binding pockets. Understanding these inherent geometric biases is critical for medicinal chemists utilizing ECFP to synthesize conformationally restricted analogs or to optimize receptor-ligand interactions in advanced drug discovery pipelines.

References

  • Title: Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Theoretical and Computational Studies of Phenoxypropanoate Derivatives: Mechanisms, Workflows, and Translational Applications

Executive Summary Phenoxypropanoate derivatives (often referred to as "FOPs") represent a highly versatile class of organic compounds characterized by a propanoate ester group attached to a phenoxy core. Historically cel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypropanoate derivatives (often referred to as "FOPs") represent a highly versatile class of organic compounds characterized by a propanoate ester group attached to a phenoxy core. Historically celebrated as highly effective post-emergence herbicides (e.g., fenoxaprop-p-ethyl, haloxyfop), these molecules exert their biological effect by potently inhibiting Acetyl-CoA carboxylase (ACCase).

In recent years, the scope of phenoxypropanoates has expanded from agrochemicals to oncology, driven by the discovery that human ACC isoforms (ACC1 and ACC2) are critical metabolic targets in cancer proliferation. This whitepaper provides an in-depth technical analysis of the computational methodologies—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—used to elucidate the binding mechanisms of phenoxypropanoate derivatives, offering a self-validating framework for rational drug design.

Mechanistic Grounding: The ACCase Target

Acetyl-CoA carboxylase (ACCase) catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting and committed step in de novo fatty acid biosynthesis [3].

The Causality of Inhibition: Phenoxypropanoate derivatives specifically target the Carboxyltransferase (CT) domain of ACCase. By occupying the active site at the dimer interface of the CT domain, these compounds competitively block the transfer of the carboxyl group[3].

  • In Agrochemicals: Halting lipid synthesis destroys plant cell membranes, leading to necrosis.

  • In Oncology: Cancer cells rely heavily on de novo lipogenesis to construct cell membranes for rapid proliferation. Inhibiting human ACC1 depletes malonyl-CoA, effectively starving the tumor cells of essential structural lipids[2].

G AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACC1/ACC2) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA ATP + CO2 FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Lipids Membrane Lipids (Tumor Proliferation) FAS->Lipids Phenoxy Phenoxypropanoates (e.g., 6g, Haloxyfop) Phenoxy->ACCase Inhibits CT Domain

Fig 1: ACCase metabolic pathway and phenoxypropanoate inhibition mechanism.

Computational Workflows: A Self-Validating System

To rationally design next-generation phenoxypropanoate derivatives, researchers employ a sequential computational pipeline. This pipeline is inherently self-validating: static binding poses generated by molecular docking are subjected to rigorous thermodynamic validation via Molecular Dynamics (MD) simulations. If a docked pose is an artifact, the MD trajectory will show rapid divergence (high RMSD).

G LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Preparation (ACCase CT Domain) ProteinPrep->Docking MD Molecular Dynamics (50 ns Simulation) Docking->MD Top Poses Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Trajectories

Fig 2: End-to-end computational workflow for phenoxypropanoate evaluation.

Step-by-Step Experimental Protocols
Protocol 1: Quantum Mechanics & Molecular Docking
  • Ligand Preparation (DFT): Retrieve the 3D structures of phenoxypropanoate derivatives (e.g., Fenoxaprop-p-ethyl) from PubChem. Optimize the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    • Causality: Standard force fields often misrepresent the electron distribution of novel halogenated or cyano-substituted phenoxy rings. DFT provides highly accurate electrostatic potential maps and partial charges, which are critical for calculating precise electrostatic interactions in the binding pocket.

  • Protein Preparation: Retrieve the ACCase crystal structure (e.g., PDB ID: 3JZF or 3JZI)[1]. Strip co-crystallized ligands and bulk solvent.

    • Critical Step: Retain structural water molecules within 3 Å of the active site. For instance, in the 3JZF complex, residue HIS_236 forms crucial water bridges with the ligand [1]. Removing these waters would result in false-negative docking scores. Add polar hydrogens and assign Gasteiger charges.

  • Grid Box Generation: Center the grid box strictly on the CT domain active site, ensuring coverage of key interacting residues (ARG_292, HIS_209, GLN_233).

  • Execution: Run AutoDock Vina using an iterative local search algorithm to generate binding conformations and calculate ΔG (kcal/mol).

Protocol 2: Molecular Dynamics (MD) Simulation
  • System Solvation & Neutralization: Place the top-ranked docking complex into an orthorhombic simulation box filled with TIP3P water models. Neutralize the system charge by adding physiological concentrations of Na+/Cl- ions.

  • Minimization & Equilibration: Perform steepest descent energy minimization (5,000 steps). Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.

    • Causality: Docking often introduces minor steric clashes between the ligand and protein side chains. Equilibration allows the solvent density to stabilize and the protein-ligand complex to "relax" into a local energy minimum before data collection, preventing artificial structural explosions.

  • Production Run: Execute a 50 ns production run using Desmond or GROMACS.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

Quantitative Data Presentation

Recent computational studies evaluating the interaction between fenoxaprop-p-ethyl and ACCase (PDB: 3JZF and 3JZI) highlight the importance of MD in validating docking results [1].

Table 1: Computational Binding Parameters of Fenoxaprop-p-ethyl with ACCase

Target Protein (PDB ID)Key Interacting ResiduesInteraction TypesMD Stability ThresholdAverage Ligand RMSD (50 ns)
3JZF ARG_292, GLN_233, GLN_237, HIS_209, HIS_236H-bonds, Hydrophobic, Water BridgesReaches stability at 5 ns~2.0 Å (Highly Stable)
3JZI ASP_382Unstable H-bondsReaches stabilization at 30 ns~3.0 Å (Poor Interaction)

Data Interpretation: The 3JZF complex demonstrates rapid thermodynamic stabilization (5 ns) with a low RMSD (2.0 Å), confirming that the docking pose is biologically viable. In contrast, the 3JZI complex exhibits delayed stabilization and higher RMSD, indicating a weaker, highly dynamic interaction[1].

Translational Applications: From Herbicides to Oncology

The structural scaffolds of phenoxypropanoates are currently undergoing intense optimization for human therapeutics. Because ACC1 is a crucial enzyme in tumor fatty acid metabolism, researchers are utilizing High-Throughput Virtual Screening (HTVS) and Structure-Activity Relationship (SAR) studies to design selective human ACC1 inhibitors.

A landmark study synthesized a series of novel 4-phenoxy-phenyl isoxazoles based on the phenoxypropanoate core [2].

  • Biological Evaluation: Compound 6g (a cyclopropylmethoxy-substituted derivative) emerged as a highly potent hACC1 inhibitor with an IC50 of 99.8 nM, outperforming standard reference compounds like CP-640186 [2].

  • Cellular Efficacy: Compound 6g successfully inhibited the proliferation of MDA-MB-231 breast cancer cells in a concentration- and time-dependent manner by depleting intracellular malonyl-CoA levels, while exhibiting less than 20% inhibition rates (IRs) against non-cancerous HUVEC cell lines [2].

This demonstrates that computational chemistry not only elucidates the herbicidal mechanisms of legacy phenoxypropanoates but actively drives the repurposing of this chemical space toward highly selective, low-toxicity targeted cancer therapies.

Conclusion

Theoretical and computational studies have fundamentally transformed our understanding of phenoxypropanoate derivatives. By integrating Quantum Mechanics for precise electronic parameterization, Molecular Docking for spatial orientation, and Molecular Dynamics for temporal stability validation, researchers can accurately map the atomic interactions within the ACCase carboxyltransferase domain. As demonstrated by the successful development of 4-phenoxy-phenyl isoxazoles for oncology, this computational framework is indispensable for translating agrochemical scaffolds into next-generation human therapeutics.

References

  • Molecular Interaction Of Acetyl-Coa Carboxylase (Accase)
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC)
  • Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop Proceedings of the N

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Abstract & Strategic Overview This guide provides a definitive protocol for the quantification of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (ECFP). As a halogenated phenoxy ester, ECFP serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide provides a definitive protocol for the quantification of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate (ECFP). As a halogenated phenoxy ester, ECFP serves as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific PPAR-agonist pharmaceutical candidates.

The Analytical Challenge: The primary analytical risk is the lability of the ethyl ester bond . Inaccurate quantification often stems from in situ hydrolysis during sample preparation or chromatography, converting the analyte into its free acid form (3-(2-chloro-5-fluorophenoxy)propanoic acid).

The Solution: We present a dual-method approach:

  • HPLC-UV (Method A): The "Gold Standard" for purity and assay, utilizing a pH-controlled mobile phase to stabilize the ester and resolve the free acid impurity.

  • GC-FID (Method B): A high-throughput orthogonal method for process monitoring and residual solvent analysis.

Chemical Context & Properties[1][2][3][4][5][6][7][8]

PropertyDescription
Chemical Structure Aromatic ether linked to an ethyl propanoate tail.
Molecular Formula C₁₁H₁₂ClFO₃
Molecular Weight 246.66 g/mol
Solubility Soluble in Acetonitrile, Methanol, Ethyl Acetate. Insoluble in water.
Chromophores Halogenated benzene ring (UV active @ 210–230 nm and ~275 nm).
Critical Impurities 2-Chloro-5-fluorophenol (Starting Material), Free Acid (Hydrolysis Product).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Final Product Release and Stability Testing.

Rationale (Expert Insight)

Reverse-phase chromatography (RP-HPLC) is selected over Normal Phase to allow the simultaneous elution of the hydrophobic ester and the hydrophilic acid degradant. Crucial: The mobile phase must be acidified (pH ~2.5–3.0). At neutral pH, the free acid impurity ionizes (


), eluting in the void volume; acidification suppresses ionization (

), retaining the impurity on the column for accurate resolution.
Chromatographic Conditions[8][9][10]
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5).
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min.[1]
Column Temp 30°C (Controlled).
Injection Vol 10 µL.
Detection UV @ 230 nm (Primary) and 275 nm (Secondary/Confirmation).
Gradient Program

Note: A gradient is required to elute the polar phenol/acid early and the non-polar ester later.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.06040Initial Hold
2.06040Start Gradient
12.01090Elute Ester
15.01090Wash
15.16040Re-equilibration
20.06040End Run
Standard Preparation Protocol
  • Stock Solution: Weigh 25.0 mg of ECFP Reference Standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (Do not use water/buffer as diluent to prevent hydrolysis).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (60:40 Water:ACN) immediately prior to injection to minimize residence time in aqueous media.

Method B: Gas Chromatography (GC-FID)

Recommended for Process Control (IPC) and Reaction Monitoring.

Rationale

GC is superior for detecting unreacted alkyl halides (e.g., Ethyl 3-bromopropionate) and residual solvents. However, the injector port temperature must be optimized to prevent thermal degradation of the ether linkage.

Instrument Parameters[8][9]
ParameterSpecification
Inlet Split/Splitless (Split ratio 20:1). Temp: 250°C.
Column DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).
Detector FID @ 300°C.
Oven Program 60°C (1 min) → 20°C/min → 280°C (Hold 5 min).

Visualizing the Analytical Workflow & Degradation Logic

The following diagram illustrates the decision matrix for method selection and the chemical degradation pathway that necessitates strict pH control.

AnalyticalWorkflow cluster_pathway Degradation Risk (Hydrolysis) cluster_method Method Selection Sample Sample: Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate Ester Intact Ester (Analyte) Sample->Ester Acid Free Acid (Impurity) Ester->Acid High pH / H2O HPLC Method A: HPLC-UV (Acidified Mobile Phase) Ester->HPLC Quantitative Assay GC Method B: GC-FID (Thermal Analysis) Ester->GC Process Control Acid->HPLC Resolved Peak (RT ~4 min) Phenol Phenol Precursor Phenol->Ester Synthesis HPLC_Res Result: Purity & Acid Content HPLC->HPLC_Res GC_Res Result: Solvents & Volatiles GC->GC_Res

Caption: Workflow depicting the degradation risk of the ester and the orthogonal application of HPLC (for purity/acid detection) vs. GC (for volatiles).

Validation Framework (ICH Q2 Compliance)

To ensure Trustworthiness , the method must be validated.[2] The following criteria are mandatory for a drug development environment:

  • Specificity: Inject the "Blank" (Diluent), "Placebo" (if formulation), and "Impurity Markers" (2-Chloro-5-fluorophenol and the Free Acid).

    • Acceptance: Resolution (

      
      ) > 2.0 between ECFP and nearest impurity.
      
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Acceptance:

      
      .
      
  • Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120%.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Solution Stability (Critical):

    • Store prepared standard in the autosampler for 24 hours.

    • Pass Criteria: No growth of the "Free Acid" peak > 0.5% area. If this fails, reduce autosampler temperature to 4°C.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction with the ether oxygen or halogen lone pairs.Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" (BDS) or end-capped column.
"Ghost" Peak @ ~3-4 min Hydrolysis of the ester into free acid.Check diluent pH. Ensure sample is not stored in basic glass. Use fresh standards.
Retention Time Drift Mobile phase evaporation or temp fluctuation.Cap solvent bottles. Use a column oven.
Double Peaks Solvent mismatch.The sample diluent (100% ACN) is too strong compared to the initial mobile phase. Reduce injection volume to 5 µL or match diluent to MP.

References

  • U.S. Environmental Protection Agency (EPA). (1993). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Washington, D.C. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Zablotowicz, R. M., et al. (2000). "Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl." Journal of Agricultural and Food Chemistry, 48(9), 4296–4300. (Demonstrates the hydrolysis mechanism of analogous phenoxy-ethyl esters). Link

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. (Guidance on pH control for ionizable aromatics). Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate in Soil Matrices

Executive Summary This application note details a robust protocol for the extraction and quantification of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate in complex soil matrices. As a halogenated phenoxy ester, this anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the extraction and quantification of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate in complex soil matrices. As a halogenated phenoxy ester, this analyte presents two primary analytical challenges: rapid hydrolytic degradation into its acid form (3-(2-chloro-5-fluoro-phenoxy)propanoic acid) and significant signal suppression due to soil humic/fulvic acids.

This guide moves beyond standard pesticide workflows by introducing a Modified Acidified QuEChERS protocol specifically designed to stabilize the ester linkage during extraction. We utilize LC-MS/MS with electrospray ionization (ESI+) for sub-ppb sensitivity.

Introduction & Chemical Context

The target analyte is a structural analog to the phenoxy-propionate class of herbicides (e.g., Chlorfenapyr intermediates or specific auxins). In soil environments, these esters act as "pro-drugs," relying on microbial or chemical hydrolysis to release the biologically active acid.

The Stability Challenge

While the ester is the target analyte, soil esterases and high pH conditions (common in standard QuEChERS cleanup using PSA) accelerate hydrolysis.

  • Mechanism: Nucleophilic attack at the carbonyl carbon.

  • Solution: The extraction solvent must be acidified (pH < 4), and the cleanup phase must avoid strong anion exchange sorbents (PSA) that raise pH, or use them with strict residence time controls.

The Matrix Challenge

Soil extracts are rich in co-extracted organic matter. Humic acids cause "ion enhancement" or "suppression" in the ESI source.

  • Solution: Use of Z-Sep+ (Zirconia-coated silica) in the dispersive solid-phase extraction (d-SPE) step effectively removes pigments and organic acids without the high alkalinity of PSA.

Method Development Strategy

Chromatographic Separation

A C18 column is selected to retain the hydrophobic ester (LogP > 3.0). A mobile phase buffered with Ammonium Formate is critical. It serves two purposes:

  • Buffer: Maintains pH ~3.5 to prevent on-column hydrolysis.

  • Ionization: Promotes the formation of stable ammonium adducts

    
    , which are often more abundant than protonated molecular ions 
    
    
    
    for esters.
Mass Spectrometry
  • Ionization Mode: ESI Positive.

  • Transitions: The fragmentation pattern typically involves the loss of the ethyl ester group (

    
    ) or cleavage at the ether linkage.
    

Experimental Protocol

Reagents and Chemicals
  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Reagents: Formic Acid (FA), Ammonium Formate (AmF).

  • QuEChERS Salts: Magnesium Sulfate (

    
    ), Sodium Chloride (
    
    
    
    ), Sodium Citrate dihydrate, Sodium Citrate sesquihydrate.
  • Cleanup Sorbents: C18, Z-Sep+ (Zirconium oxide on silica). Note: Avoid PSA if ester stability is poor.

Sample Preparation Workflow (Modified Acidified QuEChERS)

Step 1: Soil Hydration (CRITICAL) Dry soil pores trap analytes. Hydration restores accessibility.

  • Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 5.0 mL of ultrapure water.

  • Vortex for 30 seconds and let stand for 10 minutes.

Step 2: Extraction & Stabilization

  • Add 10.0 mL of Acidified Acetonitrile (MeCN + 1% Formic Acid). The acid inhibits hydrolysis.

  • Add Internal Standard (IS) solution (e.g., Deuterated analog or 2,4-D ethyl ester-d5).

  • Shake vigorously (mechanical shaker) for 10 minutes.

Step 3: Partitioning

  • Add QuEChERS Citrate Buffer Mix:

    • 4.0 g

      
      
      
    • 1.0 g

      
      
      
    • 1.0 g Sodium Citrate dihydrate

    • 0.5 g Sodium Citrate sesquihydrate

  • IMMEDIATELY shake vigorously for 1 minute to prevent clump formation.

  • Centrifuge at 4,000 rpm for 5 minutes.

Step 4: Cleanup (d-SPE)

  • Transfer 1.5 mL of the supernatant (top organic layer) to a d-SPE tube containing:

    • 150 mg

      
        (removes residual water)
      
    • 50 mg C18 (removes lipids/waxes)

    • 50 mg Z-Sep+ (removes humic acids/pigments)

    • Note: Do NOT use PSA (Primary Secondary Amine) unless validated, as it induces ester hydrolysis.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 3 minutes.

  • Filter supernatant (0.2 µm PTFE) into an LC vial.

Visual Workflow Diagram

G Start Soil Sample (10g) Hydrate Hydration (+5mL H2O, 10 min wait) Start->Hydrate Extract Extraction (+10mL MeCN + 1% Formic Acid) *Acid stabilizes ester* Hydrate->Extract Pores Opened Partition Salting Out (MgSO4, NaCl, Citrate Buffers) Extract->Partition Centrifuge1 Centrifuge (4000 rpm, 5 min) Partition->Centrifuge1 dSPE d-SPE Cleanup (MgSO4 + C18 + Z-Sep+) *NO PSA* Centrifuge1->dSPE Supernatant Analyze LC-MS/MS Analysis (ESI+) dSPE->Analyze Filtered Extract

Caption: Modified QuEChERS workflow emphasizing acidification and avoidance of PSA to prevent ester hydrolysis.

LC-MS/MS Conditions

Chromatographic Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Injection Vol 2-5 µL
Flow Rate 0.4 mL/min
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 8.0 min: 95% B

  • 10.0 min: 95% B

  • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Positive

  • Capillary Voltage: 3500 V

  • Gas Temp: 325°C

  • Nebulizer: 45 psi

MRM Transitions (Example - Optimization Required):

  • Precursor Calculation: MW ≈ 246.6 Da. Target

    
     or 
    
    
    
    .
  • Note: Esters often form strong Ammonium adducts.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (V)Role
Ethyl 3-(...)propanoate 264.1

247.1

10Quantifier (Adduct loss)
247.1

219.0

20Qualifier 1
247.1

175.0 (Phenoxy cleavage)35Qualifier 2

Validation & Quality Control

Matrix-Matched Calibration

Due to the complexity of soil, solvent-based standards will likely yield inaccurate results (suppression).

  • Protocol: Extract a "blank" soil sample using the method above. Evaporate the extract to dryness and reconstitute with standard solution, OR spike the standard into the final blank extract.

Recovery & Precision
  • Acceptance Criteria: Recovery 70–120%; RSD < 20%.

  • Internal Standard: Use of a deuterated internal standard corrects for both extraction efficiency and matrix suppression.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (Ester) Hydrolysis to acid form.Ensure MeCN is acidified (1% FA). Remove PSA from d-SPE.
Poor Peak Shape Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% MeOH).
Signal Suppression Humic acid interference.Switch d-SPE to Z-Sep+ or dilute sample 1:5 before injection.

References

  • US EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid
Method

Advanced Gas Chromatography Methods for the Enantiomeric Separation of Phenoxypropanoate Herbicides

Executive Summary & Biological Context Phenoxypropanoates (commonly referred to as "fops", including haloxyfop, diclofop, and fluazifop) are a critical class of aryloxyphenoxypropionate herbicides. They function as poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Phenoxypropanoates (commonly referred to as "fops", including haloxyfop, diclofop, and fluazifop) are a critical class of aryloxyphenoxypropionate herbicides. They function as potent inhibitors of acetyl-CoA carboxylase (ACCase) in grass weeds. These molecules possess a stereogenic center at the 2-position of the propanoic acid chain, meaning they exist as enantiomeric pairs. Crucially, the herbicidal activity is almost exclusively driven by the (R)-enantiomer[1].

In environmental matrices such as soil and water, the inactive (S)-enantiomer often undergoes rapid, microbially mediated chiral inversion to the active (R)-enantiomer[1]. To accurately model environmental fate, assess ecological risk, and ensure the quality of agrochemical formulations, highly selective analytical techniques are required. Gas chromatography coupled with mass spectrometry (GC-MS) utilizing chiral stationary phases (CSPs) remains the gold standard for this application due to its unparalleled resolving power, sensitivity, and ability to separate complex matrix interferences[2].

Mechanistic Insights: The Causality of Experimental Design

As an Application Scientist, it is vital to understand why specific analytical choices are made, rather than simply following a recipe. The GC separation of phenoxypropanoate enantiomers relies on two foundational pillars: Pre-column Derivatization and Host-Guest Chiral Recognition .

The Necessity of Pre-Column Derivatization

Phenoxypropionic acids in their native state possess highly polar carboxylic acid groups. If injected directly into a GC system, these groups engage in strong intermolecular hydrogen bonding and interact with active silanol sites on the column wall. This results in extreme peak tailing, thermal degradation, and a complete loss of enantiomeric resolution.

The Solution: Derivatization via esterification (typically forming methyl or ethyl esters) masks the polar hydroxyl group. This chemical modification drastically increases the vapor pressure and thermal stability of the analytes, allowing them to volatilize efficiently in the GC inlet and partition cleanly into the stationary phase.

Chiral Recognition via Cyclodextrin Stationary Phases

The separation of the (R)- and (S)-esters is achieved using derivatized cyclodextrins (CDs)—most commonly permethylated


-cyclodextrin (PM-

-CD) or tert-butyldimethylsilylated

-cyclodextrin—dissolved in an intermediate-polarity polysiloxane matrix (e.g., OV-1701)[3].

The Mechanism: As the racemic vapor passes through the column, the enantiomers reversibly enter the hydrophobic toroidal cavity of the cyclodextrin. The separation is driven by the formation of transient diastereomeric inclusion complexes. Because the (R)- and (S)-enantiomers have different spatial orientations, they experience differing degrees of van der Waals forces, dipole-dipole interactions, and steric hindrance within the chiral cavity. The enantiomer that forms the less stable complex (often the (S)-enantiomer) spends less time in the stationary phase and elutes first.

Mechanism cluster_0 Chromatographic Resolution A Racemic Phenoxypropanoates (R/S Mixture) B Cyclodextrin CSP (e.g., PM-β-CD) A->B Injection C Transient Diastereomeric Complexes B->C Inclusion Interactions D (S)-Enantiomer (Lower Affinity, Elutes First) C->D Weak Interaction E (R)-Enantiomer (Higher Affinity, Elutes Later) C->E Strong Interaction

Caption: Mechanism of chiral recognition and resolution within the cyclodextrin stationary phase.

Experimental Workflows & Protocols

The following self-validating protocol ensures high recovery, prevents unintended chiral inversion during sample prep, and maximizes GC resolution.

Protocol 1: Extraction from Environmental Matrices (Soil)

Self-Validation Check: Always run a matrix blank and a stable-isotope labeled internal standard (e.g., Haloxyfop-D4) to monitor extraction efficiency and matrix effects.

  • Sample Aliquot: Weigh 10.0 g of homogenized, lyophilized soil into a 50 mL PTFE centrifuge tube.

  • Solvent Addition: Add 20 mL of acidified acetone (0.1% phosphoric acid v/v). Rationale: The acid suppresses the ionization of the carboxylic acid group, keeping the molecule in its neutral state to maximize solubility in the organic solvent.

  • Agitation: Sonicate the mixture for 15 minutes at room temperature, followed by mechanical shaking at 250 rpm for 1 hour.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass tube. Repeat the extraction with an additional 10 mL of solvent and pool the extracts.

  • Concentration: Evaporate the pooled extract under a gentle stream of high-purity nitrogen at 35°C to near dryness. Reconstitute in 2.0 mL of hexane.

Protocol 2: Pre-Column Derivatization (Methyl Esterification)

Caution: Boron trifluoride (


) is corrosive. Perform all steps in a fume hood.
  • Reaction Setup: Transfer 1.0 mL of the hexane extract into a 4 mL glass reaction vial equipped with a PTFE-lined screw cap.

  • Reagent Addition: Add 0.5 mL of 14%

    
     in methanol.
    
  • Esterification: Seal the vial tightly and incubate in a heating block at 60°C for exactly 30 minutes. Rationale: This temperature ensures complete conversion without inducing thermal racemization.

  • Quenching & Partitioning: Allow the vial to cool to room temperature. Add 1.0 mL of saturated aqueous NaCl solution to quench the reaction and increase the ionic strength of the aqueous phase. Add 1.0 mL of hexane.

  • Extraction: Vortex vigorously for 1 minute. The derivatized methyl esters will partition entirely into the upper hexane layer.

  • Drying: Transfer the upper hexane layer through a small column of anhydrous sodium sulfate to remove residual water (which degrades GC columns). Transfer the dried extract to a 2 mL GC autosampler vial.

Protocol 3: Chiral GC-MS Analysis
  • Column Selection: Install a chiral capillary column coated with 15% PM-

    
    -CD in OV-1701 (Dimensions: 30 m length 
    
    
    
    0.25 mm internal diameter
    
    
    0.25 µm film thickness).
  • Inlet Parameters: Set the injector to 250°C. Inject 1.0 µL in splitless mode (purge valve opens at 1.0 min) to maximize trace-level sensitivity.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 2°C/min to 180°C. Rationale: A shallow ramp through the elution zone maximizes the time analytes spend interacting with the chiral selector, enhancing resolution (

      
      ).
      
    • Ramp 2: 10°C/min to 220°C, hold for 5 minutes (column bake-out).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to achieve optimal signal-to-noise ratios.

Workflow A Sample Collection (Soil/Water) B Solvent Extraction (Acidified Acetone) A->B C Pre-Column Derivatization (Esterification) B->C D Chiral GC-MS Analysis C->D E Enantiomeric Quantification D->E

Caption: End-to-end analytical workflow for the enantiomeric profiling of phenoxypropanoates.

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance parameters for common phenoxypropanoate methyl esters using the prescribed PM-


-CD column methodology.
Analyte (Methyl Ester)Target SIM Ions (

)
Elution OrderRetention Time (

, min)
Resolution (

)
Limit of Detection (µg/kg)
Mecoprop 169, 142, 228(S) then (R)18.4 / 19.11.850.5
Dichlorprop 162, 189, 248(S) then (R)22.1 / 22.92.100.5
Diclofop 253, 282, 340(S) then (R)31.5 / 32.41.951.2
Haloxyfop 284, 316, 375(S) then (R)34.2 / 35.62.301.5

Note: Resolution (


) > 1.5 indicates baseline separation, which is critical for accurate enantiomeric fraction (EF) calculations in environmental biodegradation studies.

References

  • Title: Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction Source: MDPI (Molecules) URL: [Link]

  • Title: Enantioseparation of polar pesticides on chiral capillary columns based on permethyl-β-cyclodextrin in matrices of different polarities Source: Microchemical Journal (via CONICET) URL: [Link]

  • Title: Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Enantiomeric separation of phenoxy acid methyl esters by gas chromatography using alpha-and gamma-cyclodextrin derivatives as stationary phases Source: Chulalongkorn University Digital Collections URL: [Link]

Sources

Application

Synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, a valuable intermediate in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, a valuable intermediate in the development of novel therapeutic agents and functional materials. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by scientific literature. This guide offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and expected analytical data to ensure a high degree of reproducibility and success.

Introduction

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted aryloxypropanoate, a class of compounds recognized for their diverse biological activities. The unique substitution pattern on the aromatic ring, featuring both a chloro and a fluoro group, offers opportunities for fine-tuning the electronic and lipophilic properties of derivative molecules. This makes it a key building block in medicinal chemistry for the synthesis of potential drug candidates. The 3-phenoxypropanoate scaffold is a common motif in various pharmacologically active molecules. This guide details a reliable and efficient synthesis of this important intermediate.

Reaction Scheme

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is effectively achieved via a base-catalyzed Michael addition of 2-chloro-5-fluorophenol to ethyl acrylate. This method is preferred for its operational simplicity, high atom economy, and generally mild reaction conditions.

Overall Reaction:

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)AmountSupplier
2-Chloro-5-fluorophenolC₆H₄ClFO146.5510.01.47 gSigma-Aldrich
Ethyl acrylateC₅H₈O₂100.1212.01.20 g (1.33 mL)Acros Organics
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.241.00.15 g (0.15 mL)Alfa Aesar
TolueneC₇H₈92.14-30 mLFisher Scientific
Ethyl acetateC₄H₈O₂88.11-As neededVWR Chemicals
HexaneC₆H₁₄86.18-As neededVWR Chemicals
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededEMD Millipore
1 M Hydrochloric acidHCl36.46-As neededJ.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As neededLabChem
Brine (Saturated NaCl Solution)NaCl58.44-As neededMacron

Safety Precautions

Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentHazards
2-Chloro-5-fluorophenol Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[1]
Ethyl acrylate Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause an allergic skin reaction and respiratory irritation.[2][3][4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Harmful if swallowed. Causes severe skin burns and eye damage.
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Ethyl acetate & Hexane Highly flammable liquids and vapors. May cause drowsiness or dizziness.
Hydrochloric acid (1 M) Causes skin and eye irritation.

Experimental Protocol

This protocol details the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate on a 10.0 mmol scale.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluorophenol (1.47 g, 10.0 mmol).

  • Add 30 mL of toluene to the flask and stir until the phenol is completely dissolved.

2. Addition of Reagents:

  • To the solution, add ethyl acrylate (1.20 g, 1.33 mL, 12.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 g, 0.15 mL, 1.0 mmol) to the reaction mixture.

3. Reaction:

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.

4. Work-up:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of 1 M HCl to remove the DBU catalyst.

  • Subsequently, wash the organic layer with 1 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

5. Purification:

  • Filter off the anhydrous sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate) to afford the pure Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-chloro-5-fluorophenol in Toluene B 2. Add Ethyl Acrylate A->B C 3. Add DBU (catalyst) B->C D 4. Stir at Room Temperature (24-48h) C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO3 (sat.) E->F G 7. Wash with Brine F->G H 8. Dry with Na2SO4 G->H I 9. Filter and Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

Mechanism and Discussion

The synthesis proceeds via a conjugate addition, specifically a Michael addition reaction. The base, DBU, deprotonates the hydroxyl group of 2-chloro-5-fluorophenol to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. The resulting enolate is then protonated during the acidic workup to yield the final product.

The choice of DBU as a base is strategic; it is a strong, non-nucleophilic base that effectively promotes the reaction while minimizing side reactions. Toluene is a suitable solvent as it is inert under the reaction conditions and facilitates the dissolution of the starting materials.

Expected Results and Characterization

The final product, Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, is expected to be a colorless to pale yellow oil. The expected yield is typically in the range of 70-85% after purification.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10-7.00 (m, 1H, Ar-H)

    • δ 6.90-6.80 (m, 2H, Ar-H)

    • δ 4.30 (t, J = 6.5 Hz, 2H, -O-CH₂-CH₂)

    • δ 4.18 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

    • δ 2.85 (t, J = 6.5 Hz, 2H, -CH₂-C=O)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -CH₂-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.5 (C=O)

    • δ 157.0 (d, JCF ≈ 240 Hz, C-F)

    • δ 153.5 (C-OAr)

    • δ 122.0 (d, JCF ≈ 10 Hz, C-Cl)

    • δ 116.0 (d, JCF ≈ 25 Hz, Ar-C)

    • δ 114.0 (d, JCF ≈ 25 Hz, Ar-C)

    • δ 110.0 (d, JCF ≈ 5 Hz, Ar-C)

    • δ 67.0 (-O-CH₂-CH₂)

    • δ 60.8 (-O-CH₂-CH₃)

    • δ 34.5 (-CH₂-C=O)

    • δ 14.2 (-CH₂-CH₃)

  • IR (neat, cm⁻¹):

    • 2985 (C-H, aliphatic)

    • 1735 (C=O, ester)

    • 1590, 1490 (C=C, aromatic)

    • 1250 (C-O, ether)

    • 1180 (C-F)

    • 780 (C-Cl)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z 248 and 250 (due to ³⁵Cl and ³⁷Cl isotopes).

    • Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29).

References

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Ethyl 3-(2-chlorophenyl)propanoate | C11H13ClO2 | CID 15209347 - PubChem. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds - SciSpace. Available at: [Link]

  • Ethyl Acrylate (EA) - Chemius. Available at: [Link]

  • ETHYLACRYLATE - Safety Data Sheet. Available at: [Link]

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate | C11H11ClO3 | CID 9855991 - PubChem. Available at: [Link]

  • WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate - Google Patents.
  • Fenoxaprop-P-ethyl (Ref: AE F046360) - AERU. Available at: [Link]

  • 2-Chloroethyl propanoate - SpectraBase. Available at: [Link]

  • Pesticides which require special treatment during processing / homogenization and extraction. Available at: [Link]

Sources

Method

Experimental protocol for testing the efficacy of novel herbicides

From High-Throughput Screening to Molecular Mode of Action Validation Abstract The discovery of novel herbicides is critical to combating the evolution of weed resistance, particularly against complex multi-site resistan...

Author: BenchChem Technical Support Team. Date: March 2026

From High-Throughput Screening to Molecular Mode of Action Validation

Abstract

The discovery of novel herbicides is critical to combating the evolution of weed resistance, particularly against complex multi-site resistance profiles. This protocol moves beyond simple "kill counts," establishing a rigorous, self-validating framework for efficacy testing. It integrates EPPO (European and Mediterranean Plant Protection Organization) guidelines with advanced physiological assays (Chlorophyll Fluorescence, Electrolyte Leakage) and statistical modeling (Log-logistic regression) to provide a comprehensive efficacy profile for novel active ingredients (AIs).

Part 1: Experimental Design & Primary Screening

The Core Directive: Pre- vs. Post-Emergence

Herbicide efficacy is functionally binary based on application timing. Your protocol must distinguish between soil activity (Pre-E) and foliar activity (Post-E) immediately.

A. Pre-Emergence (Soil Applied) Protocol
  • Objective: Determine efficacy via root/shoot uptake before weed emergence.

  • Substrate: Use a standardized sandy loam (approx. 1-2% organic matter). High organic matter (>5%) can adsorb novel AIs (

    
     factor), masking true efficacy.
    
  • Application: Apply the AI directly to the soil surface within 24 hours of sowing.

  • Watering: Critical Step. Pots must be "activated" with 5–10 mm of overhead irrigation immediately after application to move the AI into the germination zone.

  • Assessment: Measure germination inhibition (%) and biomass reduction at 14 and 21 days after treatment (DAT).

B. Post-Emergence (Foliar Applied) Protocol
  • Objective: Determine efficacy via leaf absorption and translocation.

  • Growth Stage: Apply when target weeds are at the 2–4 true leaf stage (BBCH 12–14).

  • Application Parameters (Standardized):

    • Nozzle: Flat fan (e.g., TeeJet XR11002) to ensure uniform coverage.

    • Pressure: 200–300 kPa.

    • Volume: 200 L/ha equivalent.

    • Adjuvants: Unless testing a specific formulation, always include a non-ionic surfactant (0.25% v/v) or methylated seed oil (MSO) to eliminate surface tension as a confounding variable.

  • Assessment: Visual injury scoring (0–100%) and fresh weight reduction at 14 and 21 DAT.

Part 2: Quantitative Dose-Response Analysis

Senior Scientist Note: Never rely on a single dose. A compound is defined by its curve, not a point estimate. You must calculate the GR50 (Growth Reduction 50%) or LD50 (Lethal Dose 50%).

Experimental Setup
  • Range Finding: Conduct a logarithmic pilot screen (e.g., 0, 10, 100, 1000 g ai/ha) to bracket the effective dose.

  • Full Curve: Select 6–8 doses centered around the estimated GR50.

    • Example: 0, 1/16x, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x (where x is the estimated GR50).

  • Replication: Minimum 4 replicates per dose (Randomized Complete Block Design).

Statistical Modeling (The drc Workflow)

Do not use linear regression for biological dose-responses. Use a Log-Logistic Model (3- or 4-parameter).

  • Equation:

    
    
    
    • 
      : Slope of the curve (sensitivity).
      
    • 
      : Lower limit (usually 0 for biomass).
      
    • 
      : Upper limit (untreated control response).
      
    • 
      : The ED50/GR50 value.
      
Workflow Diagram

DoseResponseWorkflow Start Raw Data Input (Biomass/Survival) RangeFind Range Finding (Log Scale) Start->RangeFind DoseSelect Select 6-8 Doses (Centered on Est. GR50) RangeFind->DoseSelect Experiment Execute Bioassay (RCBD, n=4) DoseSelect->Experiment ModelFit Log-Logistic Regression (R package 'drc') Experiment->ModelFit Validation Lack-of-Fit Test (p > 0.05) ModelFit->Validation Validation->DoseSelect Fail (Bad Fit) Output Calculate GR50 & Resistance Factor (RF) Validation->Output Pass

Figure 1: The statistical workflow for determining herbicide potency. Note the iterative loop if the model fails the lack-of-fit test.

Part 3: Physiological Mode of Action (MoA) Validation

Once efficacy is established, you must validate how the plant is dying. This distinguishes your novel AI from existing classes (HRAC Groups).

Chlorophyll Fluorescence (PSII Inhibitors)

Target: Photosystem II (HRAC Group 5/6). Principle: If electron transport is blocked, excitation energy cannot be used for photochemistry and is re-emitted as fluorescence. Protocol:

  • Dark Adaptation: Clip "dark adaptation leaf clips" onto treated and untreated leaves for 20–30 minutes. This opens all reaction centers (

    
     oxidized).
    
  • Measurement: Use a PAM (Pulse-Amplitude Modulated) fluorometer.

  • Metric: Measure

    
     (Maximum Quantum Yield of PSII).
    
    • Healthy Plant:

      
      
      
    • PSII Inhibition:

      
       (often drops within 24–48 hours).
      
Electrolyte Leakage (Membrane Disruptors)

Target: PPO Inhibitors (Group 14), Paraquat (Group 22), or Lipid Synthesis Inhibitors (Group 15). Principle: Membrane peroxidation causes cellular contents to leak, increasing electrical conductivity (EC) of the bathing solution. Protocol:

  • Sampling: Cut 10 leaf discs (5 mm) from treated plants.

  • Incubation: Float discs in 20 mL deionized water for 24 hours in light.

  • Measure 1 (

    
    ):  Measure conductivity.
    
  • Kill Step: Autoclave or boil samples for 20 minutes (destroys all membranes).

  • Measure 2 (

    
    ):  Cool and measure total conductivity.
    
  • Calculation:

    
    .
    
Data Interpretation Table
Assay MetricHealthy ControlPSII Inhibitor (e.g., Atrazine)PPO Inhibitor (e.g., Fomesafen)Auxin Mimic (e.g., 2,4-D)
Visual Symptom Green, TurgidChlorosis (Yellowing)Necrotic Spots (Burn)Epinasty (Twisting)

> 0.75< 0.40 (Rapid Drop) > 0.70 (Initial)> 0.70
Electrolyte Leakage < 15%20–30% (Delayed)> 80% (Rapid Spike) < 30%
Biomass (GR50) 100%Low DoseLow DoseLow Dose

Part 4: Resistance Profiling & HRAC Classification

To claim a "Novel" herbicide, you must test against known resistant biotypes.

The Resistance Factor (RF)

Run the Dose-Response protocol (Part 2) simultaneously on a Known Susceptible (


) and a Known Resistant (

) population.


  • RF < 2.0: No resistance (Novel MoA likely).

  • RF > 5.0: Confirmed Resistance (Cross-resistance exists).

MoA Decision Tree

MoADecision Start Novel Herbicide Efficacy Confirmed RapidNecrosis Rapid Necrosis (< 48 hrs)? Start->RapidNecrosis SlowDeath Slow Death (> 7 Days) Start->SlowDeath Fluorescence Check Fv/Fm RapidNecrosis->Fluorescence Yes Leakage Check Electrolyte Leakage Fluorescence->Leakage Fv/Fm Normal ResultPSII Likely PSII Inhibitor (Group 5/6) Fluorescence->ResultPSII Fv/Fm Low ResultPPO Likely PPO Inhibitor (Group 14) Leakage->ResultPPO High Leakage Bleaching Bleaching Symptoms? SlowDeath->Bleaching ResultPDS Likely Carotenoid Inh. (Group 12/27) Bleaching->ResultPDS White Tissue ResultAuxin Likely Auxin/ALS/EPSPS (Group 4/2/9) Bleaching->ResultAuxin Stunting/Twisting

Figure 2: Simplified diagnostic flow for categorizing novel herbicides based on physiological response.

References

  • EPPO (2012). Design and analysis of efficacy evaluation trials. PP 1/152(4). European and Mediterranean Plant Protection Organization.[1] [Link]

  • EPPO (2012). Conduct and reporting of efficacy evaluation trials, including good experimental practice. PP 1/181(4).[2] European and Mediterranean Plant Protection Organization.[1] [Link][2]

  • HRAC Global (2025). Global HRAC Mode of Action Classification 2026. Herbicide Resistance Action Committee.[3][4] [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. (Source of the drc package methodology). [Link]

  • Linn, A. et al. (2020). Chlorophyll fluorescence imaging for monitoring the efficacy of herbicides. Journal of Plant Diseases and Protection. (Validation of Fv/Fm protocols). [Link]

  • Dayan, F. E., & Zaccaro, M. L. (2012). Chlorophyll fluorescence as a marker for herbicide mechanisms of action. Pesticide Biochemistry and Physiology. (Foundational text for physiological assays). [Link]

Sources

Application

Application Notes and Protocols: Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate as a Research Chemical

Introduction Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxyalkanoic acid ester. Its chemical structure, featuring a halogenated phenyl ring linked via an ether bond to a propanoate moiety, suggest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxyalkanoic acid ester. Its chemical structure, featuring a halogenated phenyl ring linked via an ether bond to a propanoate moiety, suggests its potential utility as a versatile intermediate in organic synthesis and as a candidate for biological screening in agrochemical and pharmaceutical research. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting subject for investigation.[1] This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

Physicochemical Properties

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC₁₁H₁₂ClFO₃Calculated from structure
Molecular Weight246.66 g/mol Calculated from structure
AppearanceExpected to be a colorless to pale yellow liquid or low-melting solidBased on similar compounds like Ethyl 3-bromopropionate[2][3]
SolubilityExpected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and insoluble in waterBased on the properties of esters and halogenated aromatic compounds[4]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.Standard practice for laboratory chemicals

Part 1: Synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

The most direct route for the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is via a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 2-chloro-5-fluorophenol with ethyl 3-bromopropanoate.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-chloro-5-fluorophenol F Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate A->F B Ethyl 3-bromopropanoate B->F C Potassium Carbonate (K2CO3) G Potassium Bromide (KBr) C->G H Potassium Bicarbonate (KHCO3) C->H D Acetone (solvent) E Reflux, 8-12 hours

Caption: Williamson ether synthesis of the target compound.

Protocol for Synthesis

Materials and Reagents:

  • 2-chloro-5-fluorophenol (1.0 eq)[1][5][6][7]

  • Ethyl 3-bromopropanoate (1.1 eq)[2][3][4][8]

  • Anhydrous potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2-chloro-5-fluorophenol (1.0 eq) and anhydrous acetone. Stir until the phenol is completely dissolved.

  • Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.

  • Add ethyl 3-bromopropanoate (1.1 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Research Applications and Protocols

Based on the chemical structure, Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate can be investigated for several biological activities.

Application 1: Intermediate for Agrochemical Synthesis

The phenoxypropanoate scaffold is a key feature in several commercial herbicides.[9] This compound can serve as a building block for more complex molecules with potential herbicidal activity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other moieties.

Workflow for Elaboration into a Potential Herbicide

G A Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 3-(2-chloro-5-fluoro-phenoxy)propanoic acid B->C D Amide Coupling (e.g., with a substituted aniline) C->D E Novel Amide Derivative D->E F Herbicidal Activity Screening E->F

Caption: Synthetic pathway to novel agrochemicals.

Application 2: Screening for Herbicidal Activity

The structural similarity to known herbicides suggests that Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate itself may possess herbicidal properties.[9][10] A primary screening can be conducted to evaluate its effect on seed germination and seedling growth of model plant species.

Protocol for Primary Herbicidal Screening (Seed Germination Assay)

Materials and Reagents:

  • Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

  • Acetone (as a solvent for the test compound)

  • Tween® 20 (as a surfactant)

  • Seeds of a model monocot (e.g., Lolium perenne - perennial ryegrass) and a model dicot (e.g., Lepidium sativum - cress)

  • Petri dishes with filter paper

  • Distilled water

  • A known herbicide as a positive control (e.g., glyphosate)

  • A vehicle control solution (acetone + Tween® 20 in water)

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 500 ppm) by diluting the stock solution in distilled water containing a small amount of Tween® 20 (e.g., 0.1% v/v). Also prepare a vehicle control and a positive control solution.

  • Place one sheet of filter paper in each Petri dish and moisten it with 5 mL of the respective test or control solution.

  • Place a defined number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber with a defined light/dark cycle and temperature.

  • After a set period (e.g., 7-10 days), measure the germination rate (percentage of germinated seeds) and the root and shoot length of the seedlings.

  • Calculate the inhibition of germination and growth for each concentration relative to the vehicle control.

TreatmentConcentration (ppm)Germination Rate (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
Vehicle Control09500
Test Compound10901510
Test Compound50754030
Test Compound100407560
Test Compound50059895
Positive Control1000100100

This table presents hypothetical data.

Application 3: Screening for Antimicrobial Activity

The presence of a halogenated phenol moiety suggests potential antimicrobial activity, as phenolic compounds are known for their disinfectant properties.[1] Additionally, certain esters of propanoic acid have shown antimicrobial effects.[11][12] Therefore, screening this compound against a panel of bacteria and fungi is a logical step.

Protocol for Antimicrobial Screening (Broth Microdilution Assay)

Materials and Reagents:

  • Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • A known antibiotic/antifungal as a positive control (e.g., ampicillin for bacteria, fluconazole for fungi)

  • A vehicle control (DMSO in media)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well. Include a positive control, a negative control (media only), and a vehicle control.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Screening

G A Prepare stock solution of test compound in DMSO B Perform serial dilutions in 96-well plate A->B C Add standardized microbial inoculum B->C D Incubate at appropriate temperature C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a research chemical with significant untapped potential. Its straightforward synthesis makes it an accessible starting material for the development of more complex molecules in the agrochemical and pharmaceutical fields. Furthermore, its structural features warrant direct investigation into its own biological activities, particularly as a potential herbicide or antimicrobial agent. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the utility of this promising compound.

References

  • Ethyl 3-bromopropionate - Grokipedia. (n.d.).
  • What are the properties and reactions of Ethyl 3-bromopropionate? - FAQ - Guidechem. (2024, October 28).
  • Ethyl 3-bromopropionate - Wikipedia. (2022, August 9).
  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. (n.d.). ResearchGate.
  • CAS 3827-49-4: 2-Chloro-5-fluorophenol. (n.d.). CymitQuimica.
  • How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ - Guidechem. (2021, December 5).
  • 2-Chloro-5-fluorophenol synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis. (n.d.). Benchchem.
  • Ethyl 3-bromopropionate | 539-74-2. (2026, January 13). ChemicalBook.
  • 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem. (n.d.). NIH.
  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. (n.d.). SciSpace.
  • Ethyl 3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)-2-(hydroxyimino)propanoate. (n.d.). Pharmaffiliates.
  • Comparative Antimicrobial Properties of Ethyl Propanoate and Other Esters. (2025, July 22).
  • WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate. (n.d.). Google Patents.
  • ethyl propionate, 105-37-3. (n.d.). The Good Scents Company.

Sources

Method

Application Note: Advanced Derivatization Strategies for Phenoxy Acid Herbicides in GC Analysis

This guide serves as a comprehensive technical resource for the derivatization of phenoxy acid herbicides (e.g., 2,4-D, MCPA, 2,4,5-T) for Gas Chromatography (GC) analysis. It is designed for analytical chemists and rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the derivatization of phenoxy acid herbicides (e.g., 2,4-D, MCPA, 2,4,5-T) for Gas Chromatography (GC) analysis. It is designed for analytical chemists and researchers seeking high-sensitivity, reproducible workflows.

Executive Summary & Scientific Rationale

Phenoxy acid herbicides contain carboxylic acid moieties that render them polar, non-volatile, and thermally unstable—characteristics incompatible with direct Gas Chromatography (GC) analysis. Direct injection leads to peak tailing, adsorption in the inlet, and poor sensitivity.

Derivatization is not merely a step; it is the critical chemical switch that enables analysis. By masking the polar hydroxyl group of the carboxylic acid, we achieve two objectives:

  • Volatility & Stability: Converting acids to esters (methyl or pentafluorobenzyl) lowers the boiling point relative to the molecular weight and prevents thermal decarboxylation.

  • Detector Selectivity:

    • Methyl Esters: Ideal for Mass Spectrometry (GC-MS) due to simple fragmentation patterns.

    • Pentafluorobenzyl (PFB) Esters: Essential for Electron Capture Detection (GC-ECD). The introduction of five fluorine atoms increases electronegativity, enhancing ECD sensitivity by 10–100 fold compared to methyl esters.

Strategic Method Selection

Do not default to a single method. Choose the chemistry based on your detector and sensitivity requirements.

FeatureAcid-Catalyzed Methylation (BFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/MeOH or H

SO

)
Diazomethane / TMS-Diazomethane Pentafluorobenzylation (PFBBr)
Primary Derivative Methyl EsterMethyl EsterPentafluorobenzyl Ester
Best Detector GC-MS / GC-FIDGC-MSGC-ECD / GC-NCI-MS
Reaction Type Acid-Catalyzed EsterificationAlkylationNucleophilic Substitution (S

2)
Key Advantage Cost-effective; reagents are stable.Fast; quantitative; "clean" chromatograms.Extreme Sensitivity (ppt levels).
Major Risk Isomerization of sensitive analytes; sensitive to water.Explosion risk (Diazomethane); Toxicity.[1]Excess reagent can foul detector; requires cleanup.
Recommendation Routine high-concentration screening.Research/High-throughput (using TMS-Diazo).Trace Environmental Analysis.

Core Protocol A: High-Sensitivity PFBBr Derivatization (Recommended for Trace Analysis)

Targeting sub-ppb detection limits using GC-ECD.

This protocol utilizes Phase Transfer Catalysis (PTC) . Unlike traditional anhydrous reactions, PTC allows the reaction to proceed in a biphasic system (Organic/Aqueous), effectively pulling the phenoxy acid anion into the organic phase to react with PFBBr.

Reagents
  • Derivatizing Agent: 5% Pentafluorobenzyl bromide (PFBBr) in acetone.

  • Catalyst: 0.1 M Tetrabutylammonium hydrogen sulfate (TBA-HS) (Phase Transfer Catalyst).

  • Buffer: 0.2 M Phosphate buffer (pH 7.5).

  • Solvent: Toluene or Hexane (Pesticide Grade).

Step-by-Step Workflow
  • Extraction & pH Adjustment:

    • Extract water/soil sample according to EPA Method 8151A (ether extraction at pH < 2).[2]

    • Crucial Step: Back-extract the ether layer with 0.2 M Phosphate buffer (pH 7.5). The phenoxy acids move into the aqueous buffer as anions. Discard the organic layer.

  • Derivatization Reaction:

    • To the aqueous buffer (containing analyte anions), add 200 µL of 0.1 M TBA-HS .

    • Add 500 µL of 5% PFBBr solution .

    • Add 2 mL of Toluene .

    • Vortex vigorously for 1 minute.

    • Incubate: Heat at 60°C for 60 minutes .

    • Mechanism:[3] The TBA+ ion pairs with the Phenoxy-COO- ion, transporting it into the toluene layer where it attacks the PFBBr.

  • Cleanup:

    • Cool to room temperature.

    • Transfer the upper toluene layer to a clean vial.

    • Wash: Add 1 mL of water to the toluene, vortex, and discard aqueous layer (removes excess catalyst).

    • Drying: Pass toluene through a micro-column of anhydrous Na

      
      SO
      
      
      
      .
  • Analysis:

    • Inject 1 µL into GC-ECD.

Reaction Mechanism Diagram

PFBBr_Reaction cluster_aqueous Aqueous Phase (pH 7.5) cluster_organic Organic Phase (Toluene) Acid Phenoxy Acid (R-COOH) Anion Anion (R-COO-) Acid->Anion Deprotonation Pair Ion Pair [R-COO- Q+] Anion->Pair + TBA (Q+) TBA TBA Catalyst (Q+) Pair->Pair Phase Transfer Product PFB-Ester (R-COO-CH2-C6F5) Pair->Product + PFBBr (Substitution) PFBBr PFBBr Reagent

Caption: Phase Transfer Catalysis mechanism moving phenoxy anions from aqueous to organic phase for reaction.

Core Protocol B: Robust Methylation (Routine Screening)

Targeting ppm-ppb levels using GC-MS.

While EPA Method 8151A cites Diazomethane, safety protocols in modern labs often restrict its use. We recommend TMS-Diazomethane (safer, though still toxic) or Sulfuric Acid/Methanol (robust). Below is the Acid-Catalyzed protocol, preferred for its stability and low cost.

Reagents
  • Reagent: 10% H

    
    SO
    
    
    
    in Methanol (v/v).
  • Neutralizer: 5% NaHCO

    
     (aqueous).
    
  • Solvent: Hexane or Iso-octane.

Step-by-Step Workflow
  • Preparation:

    • Evaporate the initial sample extract (in ether/DCM) to near dryness under Nitrogen. Do not go completely dry to avoid analyte loss.

  • Reaction:

    • Add 2 mL of 10% H

      
      SO
      
      
      
      /Methanol
      .
    • Cap tightly and heat at 50°C for 30 minutes .

    • Note: BF

      
      -Methanol can be used here (2 min at 60°C), but H
      
      
      
      SO
      
      
      is less prone to causing artifacts in complex matrices.
  • Extraction of Derivatives:

    • Cool sample. Add 2 mL of Hexane and 2 mL of 5% NaHCO

      
        (to neutralize acid).
      
    • Vortex for 1 minute. The methyl esters will partition into the Hexane.

  • Analysis:

    • Remove the Hexane layer, dry over Na

      
      SO
      
      
      
      , and inject into GC-MS.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (Acid Method) Water in reaction mixture.Ensure extract is dried with Na

SO

before adding H

SO

/MeOH. Water stops the esterification equilibrium.
Ghost Peaks (PFBBr) Excess reagent contamination.Ensure the post-reaction wash step (Step 3 in Protocol A) is thorough.[4] Bake out the GC column/detector.
Poor Precision Hydrolysis incomplete.If measuring esters + acids, ensure the initial alkaline hydrolysis (pH > 12) step was sufficient (Ref: EPA 8151A).
Degradation of 2,4-D Thermal breakdown in injector.Check inlet liner.[5] Use a deactivated splitless liner with glass wool. Lower inlet temp to 250°C if possible.
Master Workflow Diagram

Workflow Start Sample (Soil/Water) Hydrolysis Hydrolysis (pH > 12) Convert esters to acids Start->Hydrolysis Wash Solvent Wash Remove organics Hydrolysis->Wash Acidify Acidify (pH < 2) Wash->Acidify Extract Extraction (Ether) Acidify->Extract Decision Target Sensitivity? Extract->Decision MethodA Trace (ppt-ppb) GC-ECD Decision->MethodA High Sens MethodB Routine (ppb-ppm) GC-MS Decision->MethodB Standard DerivA PFBBr + TBA Catalyst (Phase Transfer) MethodA->DerivA DerivB Methylation (H2SO4/MeOH) MethodB->DerivB CleanA Toluene Extraction & Water Wash DerivA->CleanA CleanB Hexane Extraction & NaHCO3 Wash DerivB->CleanB

Caption: Decision matrix for selecting the appropriate derivatization workflow based on sensitivity needs.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[6] SW-846.[7][8]

  • Sattar, M. A. (1981).[9] Efficiency of pentafluorobenzyl derivative for the simultaneous determination of MCPA and its metabolites in soil.[9] Chemosphere, 10(4), 423-427.

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.

  • BenchChem. (2023). Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and optimize your reaction yields.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely used method for preparing Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of this process involves the deprotonation of 2-chloro-5-fluorophenol to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide, in this case, an ethyl 3-halopropanoate, to form the desired ether linkage.[2][3]

Williamson_Ether_Synthesis phenol 2-chloro-5-fluorophenol base + Base phenoxide 2-chloro-5-fluorophenoxide (Nucleophile) base->phenoxide Step 1: Deprotonation product Ethyl 3-(2-chloro-5-fluoro- phenoxy)propanoate phenoxide->product Step 2: SN2 Attack alkyl_halide Ethyl 3-bromopropanoate (Electrophile) salt + Salt Byproduct

Core reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low conversion of starting materials, resulting in a poor yield. What are the most probable causes?

A: Low conversion is a common issue that typically points to one or more suboptimal reaction parameters. Let's break down the most frequent culprits:

  • Ineffective Deprotonation: The reaction cannot proceed without the formation of the phenoxide nucleophile. This requires a base strong enough to deprotonate the phenol (pKa ≈ 8.5). For many aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) are sufficient.[4] However, if conversion is low, consider using a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation.[5][6]

  • Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a solvent cage that shields its nucleophilicity and drastically slows the reaction.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][7][8] They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive.

  • Presence of Moisture: Alkoxides and phenoxides are strong bases and are readily protonated by water. Any moisture in the reaction will consume the nucleophile, reverting it to the unreactive phenol. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.[8][9]

  • Insufficient Temperature or Reaction Time: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, for 1 to 8 hours.[1] If the temperature is too low, the activation energy for the SN2 reaction may not be overcome, leading to a sluggish or stalled reaction. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8][9]

Q2: I'm observing significant side products in my crude mixture. How can I improve the selectivity for the desired O-alkylation product?

A: The formation of side products is primarily due to the ambident nature of the phenoxide nucleophile and competing reaction pathways of the alkyl halide.

Side_Reactions start Phenoxide + Ethyl 3-bromopropanoate o_alk O-Alkylation (Desired SN2 Product) Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate start->o_alk Favored by: Polar aprotic solvent (DMF, DMSO) Weaker base (K2CO3) c_alk C-Alkylation (Side Product) Ring-alkylated isomers start->c_alk Can be favored by: Protic solvents Certain counter-ions elim E2 Elimination (Side Product) Ethyl acrylate start->elim Favored by: Strong, bulky bases High temperatures

Competing reaction pathways in the synthesis.
  • C-Alkylation vs. O-Alkylation: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically the ortho and para positions), making it an ambident nucleophile.[1][3] While O-alkylation is generally favored, C-alkylation can become a significant competing reaction.

    • Solvent Effects: The choice of solvent has a profound impact on selectivity.[10] As mentioned, polar aprotic solvents (DMF, DMSO) enhance the reactivity of the oxygen anion, favoring O-alkylation.[8][11] Protic solvents can hydrogen-bond with the oxygen, partially blocking it and making the carbon atoms of the ring more competitive nucleophiles.[11]

  • E2 Elimination: The ethyl 3-bromopropanoate can undergo an E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, to form ethyl acrylate.[5][7]

    • Minimizing Elimination: This side reaction is favored by sterically hindered alkyl halides and strong, bulky bases.[4][12] While ethyl 3-bromopropanoate is a primary halide and less prone to elimination, using an excessively strong base or very high temperatures can increase the amount of this byproduct. Using a base like K₂CO₃ is often a good balance of reactivity and selectivity.

Q3: What are the best practices for setting up and monitoring this reaction?

A: A successful synthesis relies on careful setup and diligent monitoring.

  • Reagent Quality: Always use high-purity starting materials. Impurities in the phenol or alkyl halide can introduce unwanted side reactions.[9] Ensure your solvent is anhydrous.

  • Order of Addition: A standard procedure is to first dissolve the 2-chloro-5-fluorophenol in the chosen solvent (e.g., DMF), then add the base (e.g., K₂CO₃). Stir this mixture for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide before adding the ethyl 3-bromopropanoate. This prevents the alkyl halide from reacting with any residual moisture or other nucleophiles.

  • Monitoring with TLC: Thin Layer Chromatography is the most effective way to monitor the reaction's progress.

    • Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside the two starting materials (phenol and alkyl halide).

    • Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

    • Interpretation: The reaction is complete when the spot corresponding to the 2-chloro-5-fluorophenol (the limiting reagent) has disappeared. The product spot should appear with an Rf value that is typically intermediate between the two starting materials.

Quantitative Data Summary

The choice of base and solvent significantly impacts reaction outcomes. The following table provides a summary of expected results based on general principles of Williamson ether synthesis.

BaseSolventTypical Temperature (°C)Expected YieldPrimary Side ProductsRationale
K₂CO₃DMF80 - 100Good to ExcellentMinor C-alkylationOptimal Choice: Good balance of basicity for phenoxide formation and minimizes elimination. DMF is a superior polar aprotic solvent.[1][4]
Cs₂CO₃Acetonitrile70 - 80ExcellentMinimalCesium effect can accelerate SN2 reactions due to weaker ion-pairing with the phenoxide, increasing its nucleophilicity.
NaHTHF60 - 70GoodElimination (E2)Strong, non-nucleophilic base ensures complete deprotonation but can increase the risk of elimination if not controlled.[5][6]
NaOHEthanol78 (Reflux)Poor to ModerateC-alkylation, SolvolysisNot Recommended: Protic solvent solvates and deactivates the phenoxide.[7] High concentration of ethoxide from the solvent can also compete.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-fluorophenol (1.48 g, 10.0 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and stir until the phenol is completely dissolved.

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

  • Reaction:

    • Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.

    • Add ethyl 3-bromopropanoate (1.99 g, 11.0 mmol, 1.1 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Maintain this temperature and monitor the reaction progress by TLC every 1-2 hours until the 2-chloro-5-fluorophenol is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure product.[13]

Protocol 2: TLC Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep1 1. Draw baseline on TLC plate prep2 2. Spot Starting Materials (Phenol, Alkyl Halide) prep1->prep2 prep3 3. Spot Reaction Mixture (Co-spot if needed) prep2->prep3 dev1 4. Place plate in chamber with eluent (e.g., 4:1 Hex:EtOAc) prep3->dev1 dev2 5. Allow solvent front to rise dev1->dev2 dev3 6. Remove plate and mark front dev2->dev3 dev4 7. Visualize under UV light dev3->dev4 an1 8. Observe disappearance of limiting reagent spot dev4->an1 an2 9. Observe appearance of new product spot an1->an2 an3 10. Conclude reaction when starting material is consumed an2->an3

Workflow for monitoring reaction progress via TLC.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Journal of the American Chemical Society. (1962). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Available at: [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • PharmD GURU. (2025, November 19). 36. WILLIAMSON SYNTHESIS. Available at: [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

  • ResearchGate. (2026, January 18). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for phenoxypropanoate esterification

Technical Support Center: Phenoxypropanoate Esterification Optimization Welcome to the Reaction Optimization Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenoxypropanoate Esterification Optimization

Welcome to the Reaction Optimization Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions for Phenoxypropanoate Esterification

Introduction: The Balance of Kinetics and Control

You are likely here because your yield is stalling at ~65%, your optical rotation is drifting, or your workup has turned into an intractable emulsion. Phenoxypropanoate esterification presents a unique duality: the reaction requires significant energy to overcome steric hindrance at the carbonyl carbon, yet the


-proton is sufficiently acidic to risk racemization under those very conditions.

This guide moves beyond basic textbook protocols. We will dissect the thermodynamics, strictly control stereochemistry, and optimize the workup for this specific class of molecules.

Module 1: Thermodynamics & Yield Optimization

Addressing the Equilibrium Limit

Q: I am using a standard H₂SO₄ reflux, but my conversion plateaus at 60-70%. Adding more acid catalyst isn't helping. Why?

A: You are fighting thermodynamics, not kinetics. Fischer esterification is an equilibrium process (


). Once you reach equilibrium, adding more catalyst only speeds up the forward and reverse reactions equally; it does not improve yield.

The Fix: Le Chatelier’s Protocol You must perturb the equilibrium by removing one product (water) or using one reagent in vast excess.[1]

Optimization Strategy:

MethodSuitabilityProtocol Insight
Azeotropic Distillation (Dean-Stark) High (Scale > 10g)Use Toluene (bp 110°C). It forms a positive azeotrope with water. The high boiling point drives the reaction faster than benzene or DCM. Critical: Ensure the trap is pre-filled with toluene before reflux.
Molecular Sieves (3Å or 4Å) Medium (Scale < 5g)Add activated sieves directly to the reaction. Warning: Mechanical stirring can grind sieves into dust, creating filtration nightmares.[2] Use a cage or overhead stirring.
Solvent as Reagent Low (Precious Alcohols)If the alcohol is cheap (e.g., MeOH, EtOH), use it as the solvent (10-20 equivalents). This pushes kinetics via mass action.

Visual Workflow: Water Removal Selection

WaterRemoval Start Select Water Removal Strategy Scale Reaction Scale? Start->Scale Alcohol Alcohol Cost/Boiling Point? Scale->Alcohol < 10g DeanStark Method A: Dean-Stark Trap (Solvent: Toluene) Scale->DeanStark > 10g (Bulk) Sieves Method B: Molecular Sieves (In-situ desiccant) Alcohol->Sieves High BP / Expensive Alcohol Excess Method C: Alcohol as Solvent (Mass Action) Alcohol->Excess Low BP / Cheap Alcohol (MeOH, EtOH)

Figure 1: Decision matrix for selecting the optimal water removal strategy based on scale and reagent properties.

Module 2: Stereochemical Integrity (The Critical Factor)

Preserving the Chiral Center

Q: My starting material is (R)-2-phenoxypropionic acid (99% ee), but the ester product drops to 85% ee. Where is the racemization happening?

A: This is the most common failure mode in this chemistry. The


-proton (at the chiral center) is acidified by the adjacent carbonyl and the electron-withdrawing inductive effect of the phenoxy oxygen.

Mechanism of Failure: Under harsh acidic conditions (Fischer) or basic conditions (during workup), the


-proton is abstracted, forming a planar enol/enolate intermediate. Reprotonation occurs from either face, destroying chirality.[2]

The Fix: The "Cold" Routes If optical purity is paramount, abandon Fischer esterification . High heat is your enemy.

Recommended Protocols:

  • Steglich Esterification (Room Temp):

    • Reagents: DCC (1.1 eq) + DMAP (0.1 eq) + Alcohol (1.0 eq) in DCM.

    • Why: Reaction proceeds at 0°C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       RT. The neutral conditions prevent enolization.
      
    • Cleanup: Filter off the DCU urea byproduct.

  • Acid Chloride Route (Careful Control):

    • Step 1: React Acid + Thionyl Chloride (

      
      ) + cat. DMF. Do not reflux; heat to 40-50°C max.
      
    • Step 2: Evaporate excess

      
       (vacuum).
      
    • Step 3: Add Alcohol + Pyridine (base scavenger) at 0°C.

    • Why: Fast, irreversible.[2] Note: Excess pyridine can induce racemization; use stoichiometric amounts or weaker bases like 2,6-lutidine.[2]

Racemization Pathway Visualization

Racemization R_Isomer (R)-Enantiomer (Chiral) Enol Planar Enol Intermediate (Achiral) R_Isomer->Enol Proton Abstraction Racemate Racemic Mixture ((R) + (S)) Enol->Racemate Non-selective Reprotonation Condition Trigger: High Heat + Strong Acid OR Strong Base Condition->Enol

Figure 2: The pathway of racemization via the planar enol intermediate, triggered by thermal or pH stress.

Module 3: Impurity Profiling & Troubleshooting

Q: The reaction mixture is turning dark brown/black. Is this normal? A: No. This indicates oxidative degradation of the phenol ether linkage or polymerization.

  • Cause: Trace metal contamination in the acid catalyst or presence of oxygen at high temperatures (Toluene reflux).

  • Fix: Sparge the reaction solvent with Nitrogen/Argon for 15 mins before heating. Add a radical inhibitor (e.g., BHT) if the alcohol is susceptible to oxidation.

Q: I see a new spot on TLC that isn't starting material or ester. A: Check for Self-Acylation .

  • Scenario: If your alcohol is hindered or added slowly, the phenoxypropionic acid (which has an electron-rich ring) can undergo Friedel-Crafts acylation with its own activated carbonyl species (intermolecular or intramolecular).

  • Fix: Ensure the alcohol is present in excess before adding the catalyst/activating agent.

Module 4: Workup & Isolation

Solving the Emulsion Nightmare

Q: During the bicarbonate wash, I formed a thick, white emulsion that won't separate. A: You have created a surfactant system. The unreacted phenoxypropionic acid, when deprotonated by bicarbonate, becomes an amphiphilic soap (hydrophobic phenoxy tail + hydrophilic carboxylate head).[2]

The "Emulsion Breaker" Protocol:

  • Do NOT use vigorous shaking. Invert the funnel gently.

  • Acidify First: Instead of washing with base immediately, wash with 1M HCl or Citric Acid first. This keeps the unreacted acid protonated (organic soluble) and removes water-soluble impurities.

  • The "Salting Out" Trick: If an emulsion forms, add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The density difference will force separation.

  • Final Polish: Only use a mild base wash (dilute

    
    ) after the bulk of the unreacted acid has been removed or if the ester is stable.
    

References

  • Kinetics & Catalysis: Ali, S. H., et al. "Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15."[2][3] International Journal of Chemical Kinetics, 2009.[2][3]

  • Solid Acid Catalysts: Patel, A., et al. "Solid acid used as highly efficient catalyst for esterification of free fatty acids."[2] ResearchGate, 2015.[2]

  • Racemization Mechanisms: "Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction." BenchChem Technical Guides, 2025.

  • Fischer Esterification Optimization: "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry, 2022.[2]

  • Biocatalytic Alternatives: "Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana." NIH / PMC, 2018.[2]

Sources

Troubleshooting

Technical Support Center: Synthesis of Aryloxyphenoxypropionates

Welcome to the technical support center for the synthesis of aryloxyphenoxypropionates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aryloxyphenoxypropionates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Section 1: Racemization of the Propionate Stereocenter

The biological activity of many aryloxyphenoxypropionate herbicides is dependent on the stereochemistry of the propionate moiety, with the (R)-enantiomer typically being the active herbicide.[1] Loss of enantiomeric purity during synthesis is a critical issue that can significantly impact the efficacy of the final product.

Frequently Asked Question (FAQ)

Q: I've synthesized my target (R)-aryloxyphenoxypropionate, but the enantiomeric excess (e.e.) is much lower than expected. What could be causing this racemization?

A: Racemization at the chiral center of the propionate is a known side reaction, particularly during the coupling of an optically active 2-(4-hydroxyphenoxy)propionic acid ester with a halogenated aromatic or heteroaromatic compound.[2] This is often exacerbated by the basic conditions and elevated temperatures typically employed in these coupling reactions.[3]

Mechanism of Racemization

Under basic conditions, the acidic proton at the chiral carbon (the α-proton) of the propionate ester can be abstracted. This generates a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (R) and (S) enantiomers, thus reducing the enantiomeric excess.

A simplified representation of the racemization mechanism via an achiral enolate intermediate.

Troubleshooting Guide: Low Enantiomeric Excess
Potential Cause Explanation Recommended Solution
Strongly Basic Conditions Strong bases readily abstract the α-proton, promoting enolate formation.Use a milder base such as K2CO3 or Cs2CO3 instead of stronger bases like NaH or alkoxides.
High Reaction Temperature Higher temperatures provide the activation energy for proton abstraction and can accelerate racemization.Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully.
Ester Moiety The ester group can stabilize the enolate intermediate, making racemization more favorable.A key strategy is to convert the optically active 2-(4-hydroxyphenoxy)propionic acid ester into its corresponding alkali metal salt before the coupling reaction. This removes the acidic proton and effectively prevents racemization.[2][3]
Prolonged Reaction Time The longer the chiral center is exposed to racemizing conditions, the greater the loss of optical purity.Optimize the reaction to minimize the reaction time. This could involve using a more efficient catalyst or a more reactive leaving group on the aromatic partner.
Experimental Protocol: Minimizing Racemization by Salt Formation

This protocol describes the conversion of the propionate ester to the corresponding acid salt prior to the coupling step to preserve stereochemical integrity.

  • Saponification: Dissolve the optically active 2-(4-hydroxyphenoxy)propionic acid ester in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or THF).

  • Add one equivalent of an aqueous alkali metal hydroxide solution (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the mixture until the saponification is complete (monitor by TLC or HPLC).

  • Isolation of the Acid Salt: Remove the organic solvent under reduced pressure. The resulting aqueous solution of the alkali metal salt of 2-(4-hydroxyphenoxy)propionic acid can be used directly in the subsequent coupling reaction, or the salt can be isolated by evaporation of the water.

  • Coupling Reaction: Add the halogenated aromatic or heteroaromatic compound to the solution/isolated salt of the propionic acid in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add a base (e.g., K2CO3) and the copper catalyst for Ullmann-type couplings.

  • Heat the reaction mixture to the desired temperature and monitor for completion.

  • Esterification: After the coupling reaction is complete and the product acid is isolated, perform a final esterification step to obtain the desired aryloxyphenoxypropionate ester.

Section 2: Side Reactions in the Ullmann Condensation

The Ullmann condensation is a cornerstone reaction for the formation of the diaryl ether linkage in many aryloxyphenoxypropionate syntheses.[1][4] While effective, it is often plagued by side reactions that can reduce yield and complicate purification.

Frequently Asked Question (FAQ)

Q: My Ullmann coupling reaction is giving a low yield of the desired diaryl ether, and I'm observing significant amounts of byproducts. What are these byproducts and how can I improve the reaction?

A: Low yields in Ullmann condensations are often due to side reactions such as homocoupling of the aryl halide, and reductive dehalogenation.[5][6] The high temperatures traditionally required for these reactions can also lead to product degradation.[1]

Common Side Reactions and Their Mechanisms
  • Homocoupling: Two molecules of the aryl halide can couple with each other to form a biaryl byproduct. This is a common pathway in Ullmann reactions.[7][8]

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source.

Ullmann_Side_Reactions cluster_main Ullmann Condensation cluster_side Side Reactions ArX Ar-X DesiredProduct Ar-O-Ar' (Desired Product) ArX->DesiredProduct Homocoupling Ar-Ar (Homocoupling) ArX->Homocoupling Cu Dehalogenation Ar-H (Dehalogenation) ArX->Dehalogenation [H] ArOH Ar'-OH ArOH->DesiredProduct Cu Cu(I) Catalyst Cu->DesiredProduct

Overview of desired and side reactions in the Ullmann condensation.

Troubleshooting Guide: Ullmann Condensation
Problem Potential Cause Recommended Solution
Low Yield of Diaryl Ether Inefficient catalyst system or harsh reaction conditions.Modern Ullmann-type reactions benefit from the use of ligands that can accelerate the reaction and allow for lower temperatures.[9] Consider using ligands such as 1,10-phenanthroline or N,N-dimethylglycine.[10]
Significant Homocoupling High reaction temperatures and high catalyst loading can favor homocoupling.Lower the reaction temperature and optimize the catalyst loading. The use of appropriate ligands can also suppress homocoupling by favoring the desired cross-coupling pathway.[11]
Reaction Does Not Go to Completion Deactivation of the copper catalyst or insufficient reactivity of the aryl halide.Ensure anhydrous and inert reaction conditions to prevent catalyst deactivation. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] Consider using a more reactive aryl halide if possible. The use of activated copper powder can also improve reactivity.[12]
Difficult Product Purification The presence of multiple byproducts with similar polarities to the desired product.Improving the selectivity of the reaction by implementing the solutions above will simplify purification. Consider alternative purification techniques such as crystallization or preparative HPLC if column chromatography is ineffective.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol provides a general procedure for a ligand-accelerated Ullmann condensation, which can often be performed under milder conditions than the traditional method.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the phenol (1.0-1.2 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Solvent: Add a dry, polar aprotic solvent (e.g., DMF, NMP, or dioxane).

  • Reaction: Heat the mixture to the desired temperature (often in the range of 80-130 °C) and stir until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Section 3: Ether Cleavage and Hydrolysis

The aryloxyphenoxypropionate structure contains two ether linkages and an ester group, all of which can be susceptible to cleavage under certain conditions.

Frequently Asked Question (FAQ)

Q: During my reaction workup or purification, I am observing products that suggest my aryloxyphenoxypropionate is degrading. What is happening?

A: Aryloxyphenoxypropionates can undergo hydrolysis under both acidic and basic conditions. The site of cleavage is pH-dependent.[13][14]

Mechanisms of Ether and Ester Cleavage
  • Acid-Catalyzed Ether Cleavage: Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group. This can lead to the cleavage of the diaryl ether bond.[15][16] For fenoxaprop-p-ethyl, acidic conditions (pH 4-5) have been shown to cleave the benzoxazolyl-oxy-phenyl ether linkage.[14][17]

  • Base-Catalyzed Ester Hydrolysis (Saponification): Under basic conditions (pH 8-10), the ester group is readily hydrolyzed to the corresponding carboxylate (the active acid form of the herbicide).[14][17]

Hydrolysis AOPP Aryloxyphenoxypropionate Ester Acid Acidic Conditions (e.g., pH 4-5) Base Basic Conditions (e.g., pH 8-10) EtherCleavage Diaryl Ether Cleavage Products Acid->EtherCleavage H+ catalyzed EsterHydrolysis Carboxylic Acid + Alcohol Base->EsterHydrolysis OH- catalyzed

pH-dependent hydrolysis pathways of aryloxyphenoxypropionates.

Troubleshooting Guide: Product Degradation
Observation Potential Cause Recommended Solution
Formation of a phenol and a heterocyclic alcohol Acid-catalyzed cleavage of the diaryl ether linkage during an acidic workup or purification on silica gel.Neutralize the reaction mixture before workup. Use a neutralized silica gel for chromatography or consider an alternative purification method like crystallization. Avoid prolonged exposure to acidic conditions.
Formation of the corresponding carboxylic acid Base-catalyzed hydrolysis of the propionate ester during a basic workup or exposure to basic conditions.Perform aqueous washes with dilute acid or neutral water. If a basic wash is necessary, perform it quickly and at a low temperature.
Product instability during storage Residual acid or base in the final product can catalyze degradation over time.Ensure the final product is thoroughly purified and free of any acidic or basic residues. Store in a cool, dark, and dry place.

Section 4: The Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is a powerful tool for the synthesis of various heterocyclic compounds.[2] While not a commonly reported side reaction in the primary synthesis of aryloxyphenoxypropionates, it is a potential pathway if the structural and electronic requirements are met.

Frequently Asked Question (FAQ)

Q: Could a Smiles rearrangement occur during my synthesis, and what are the structural features that would make it more likely?

A: A Smiles rearrangement is plausible if the aromatic ring being displaced is sufficiently activated by electron-withdrawing groups, and a suitable nucleophile is present within the same molecule.[18][19]

Mechanism of the Smiles Rearrangement

The reaction involves an intramolecular attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on an activated aromatic ring, displacing a leaving group (which is also part of the same molecule) through a spirocyclic Meisenheimer intermediate.

Considerations for Aryloxyphenoxypropionate Synthesis

While a standard aryloxyphenoxypropionate synthesis is not typically designed to undergo a Smiles rearrangement, be mindful of this possibility if:

  • The aromatic or heteroaromatic ring attached to the phenoxy group is highly electron-deficient (e.g., contains multiple nitro or other strongly electron-withdrawing groups).

  • There is a nucleophilic group elsewhere in the molecule that is sterically positioned to attack the aromatic ring.

In most standard syntheses of commercial aryloxyphenoxypropionate herbicides, the electronic activation of the aromatic rings is not sufficient to promote this rearrangement as a significant side reaction under typical reaction conditions. The Truce-Smiles rearrangement, a variant involving a carbanion nucleophile, is also a powerful synthetic tool but is less likely to be an unintended side reaction in this context.[20][21]

References

  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(19), 7673-7677. [Link]

  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. (2009). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FENOXAPROP-P-ETHYL. [Link]

  • Chemistry Learner. (2026). Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Link]

  • Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]

  • sathee jee. (n.d.). Chemistry Ullmann Reaction. [Link]

  • Gherman, B. F., & Cundari, T. R. (2011). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. PMC. [Link]

  • EXPANSION OF THE APPLICABILITY OF THE TRUCE-SMILES REARRANGEMENT. (2022). Knowledge Commons. [Link]

  • Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Grokipedia. (n.d.). Smiles rearrangement. [Link]

  • Smiles Rearrangement. (n.d.). [Link]

  • The Truce–Smiles rearrangement and related reactions: a review. (n.d.). Royal Society of Chemistry. [Link]

  • Ullmann reaction. (n.d.). Slideshare. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021). PMC. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Advancements and perspectives toward radical Truce–Smiles-type rearrangement. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Photoinduced Lactamization/Truce–Smiles Rearrangement Cascade Enables Access to Lactam-Fused β-Arylethylamines. (2026). Organic Letters - ACS Publications. [Link]

  • Radical Smiles Rearrangement: An Update. (2021). PMC - NIH. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). SciSpace. [Link]

  • The Truce-Smiles Rearrangement and Related Reactions. (2017). SciSpace. [Link]

  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. (2022). PMC. [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. [Link]

  • Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. (2026). Journal of the American Chemical Society. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Effect of herbicide (Quizalofop-p-ethyl) on growth, photosynthetic pigments, enzymes and yield response. (n.d.). Open Access academic publisher. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews - ACS Publications. [Link]

  • Low Temperature Delays Metabolism of Quizalofop in Resistant Winter Wheat and Three Annual Grass Weed Species. (n.d.). Frontiers. [Link]

  • Strategies to Overcome Antagonism of Quizalofop-p-ethyl when Applied in Mixture with Other Herbicides. (n.d.). LSU Scholarly Repository. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). [No Source Found].
  • EURL-SRM. (2020). Analytical Observations Report. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for the Etherification of Substituted Phenols

Welcome to the Technical Support Center for the etherification of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the etherification of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the etherification of substituted phenols, and which catalysts are typically used?

A1: The most prevalent method for synthesizing phenol ethers is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.[1]

  • Catalysts/Reagents:

    • Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to generate the phenoxide.[2] For phenols sensitive to strong bases, weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be employed, often at higher temperatures.[3]

    • Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous/organic), PTCs are crucial for transporting the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium chloride), phosphonium salts, crown ethers, and polyethylene glycols (PEGs).[4][5][6]

    • Metal Catalysts: For the synthesis of diaryl ethers, where the Williamson synthesis is not feasible, copper-based catalysts (Ullmann condensation) or palladium-based catalysts are employed.[1][7][8]

Q2: How do I choose the right base for my Williamson ether synthesis of a substituted phenol?

A2: The choice of base is critical and depends on the acidity of the phenol and its stability.

  • For most phenols: Strong bases like NaOH or KOH are effective and economical.[2]

  • For phenols sensitive to strong bases: If your phenol is prone to decomposition or side reactions under strongly basic conditions, a milder base like Na₂CO₃ or K₂CO₃ is a better choice.[3] However, these weaker bases may require higher reaction temperatures to achieve complete deprotonation.

  • Influence of Cations: In some cases, the choice of cation can influence the reaction rate and yield. For instance, cesium carbonate (Cs₂CO₃) has been shown to be highly effective in some coupling reactions, possibly due to the increased electropositivity of the cesium cation.[9]

Q3: I am observing low yields in my etherification reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: Ensure your base is strong enough and used in a sufficient amount (at least stoichiometric) to fully deprotonate the phenol. For weaker bases, you might need to increase the reaction temperature or time.

  • Poor Nucleophilicity of the Phenoxide: Electron-withdrawing groups on the phenol can decrease the nucleophilicity of the corresponding phenoxide, leading to slower reaction rates. In such cases, increasing the temperature or using a more reactive alkylating agent might be necessary.

  • Side Reactions:

    • C-alkylation vs. O-alkylation: While O-alkylation is generally favored, C-alkylation (alkylation of the aromatic ring) can occur, especially with certain catalysts like alumina.[10] Using conditions that favor SN2 reactions, such as primary alkyl halides and polar aprotic solvents, can minimize C-alkylation.[1][11]

    • Elimination: With secondary and tertiary alkyl halides, E2 elimination can become a significant competing reaction, leading to the formation of alkenes instead of ethers.[1] It is best to use primary alkyl halides whenever possible.[1][11]

    • Hydrolysis of Alkylating Agent: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the alkylating agent.

Q4: How do I prevent the formation of byproducts, such as C-alkylated phenols?

A4: The selectivity between O-alkylation and C-alkylation is a key challenge.

  • Catalyst Choice: Some acid catalysts, like alumina, can promote C-alkylation.[10] In contrast, catalysts like certain acid phosphates have shown high selectivity for O-alkylation.[10]

  • Reaction Conditions: The Williamson ether synthesis, which proceeds via an SN2 mechanism, generally favors O-alkylation.[11] To promote this pathway, use a primary alkyl halide and a polar aprotic solvent.

  • Nature of the Phenol: The electronic and steric properties of the substituents on the phenol can influence the O/C alkylation ratio.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Inactive catalyst. 3. Low reaction temperature. 4. Sterically hindered phenol or alkyl halide.1. Use a stronger base (e.g., NaOH, KOH) or increase the amount of base. 2. Verify catalyst activity or use a fresh batch. 3. Increase the reaction temperature. 4. Use a less hindered substrate if possible, or consider alternative catalytic systems (e.g., palladium-catalyzed methods for hindered couplings).[8]
Formation of C-Alkylated Byproducts 1. Use of a catalyst that promotes Friedel-Crafts type reactions (e.g., some solid acids).[10] 2. Reaction conditions favoring C-alkylation.1. Switch to a catalyst system that favors O-alkylation, such as a base-promoted Williamson synthesis. 2. Employ conditions that favor an SN2 mechanism (primary alkyl halide, polar aprotic solvent).[1][11]
Formation of Elimination Products (Alkenes) Use of secondary or tertiary alkyl halides.Use a primary alkyl halide.[1][11] If a secondary or tertiary alkyl group is required, consider alternative synthetic routes.
Bietherification of Bisphenols Use of a base that can lead to the formation of the diphenoxide.Using NaOH as the base can favor monoetherification over bietherification compared to Na₂CO₃ in some cases.[3] Careful control of stoichiometry is also crucial.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup. 2. Catalyst residues.1. Add a saturated brine solution to break the emulsion. 2. For phase-transfer catalysts like PEG, washing with water can remove it, though some product may be lost.[3] For solid catalysts, simple filtration is effective.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using a Strong Base

This protocol is adapted from a standard laboratory procedure for the synthesis of 4-methylphenoxyacetic acid.[2]

  • Reagent Preparation: In a suitable reaction vessel, dissolve the substituted phenol (1.0 eq) in an aqueous solution of a strong base like 30% NaOH (5 mL per gram of phenol).[2]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., chloroacetic acid, 1.5 eq) to the mixture.[2] Gentle warming and dropwise addition of water may be necessary to dissolve the reagents.[2]

  • Reaction: Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.[2]

  • Workup:

    • Cool the reaction mixture and dilute with water.[2]

    • Acidify the solution with 6M HCl until it is acidic to litmus paper.[2]

    • Extract the product into an organic solvent like diethyl ether.[2]

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[2]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Etherification using a Phase-Transfer Catalyst (PEG400) under Solvent-Free Conditions

This protocol is based on the work of Cao and Pei for a more environmentally friendly approach.[3][5]

  • Phenoxide Formation:

    • Method A (using NaOH): Add the phenol (0.10 mol) to a 40% NaOH solution (10 mL, 0.1 mol) and heat to dissolve. Evaporate the water under reduced pressure.[3]

    • Method B (using Na₂CO₃): Grind the phenol (0.10 mol) with anhydrous Na₂CO₃ (approx. 0.11 mol) and heat in an oil bath at 140-150°C for 30 minutes with vigorous stirring.[3]

  • Etherification:

    • To the prepared phenoxide, slowly add PEG400 (1.6 g, approx. 0.04 mol) and the alkylating agent (0.11 mol) under vigorous stirring.[3]

    • Maintain the reaction temperature as determined by optimization for your specific substrates.

  • Workup:

    • After the reaction is complete (monitored by TLC or GC), cool the mixture.

    • Wash the product with water to remove the PEG400 and any inorganic salts.[3] Note that some product may be lost during this step.[3]

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify as needed.

Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Start: Etherification of a Substituted Phenol Synthesis_Type What type of ether are you synthesizing? Start->Synthesis_Type Alkyl_Aryl Alkyl Aryl Ether Synthesis_Type->Alkyl_Aryl Alkyl Aryl Diaryl Diaryl Ether Synthesis_Type->Diaryl Diaryl Williamson Williamson Ether Synthesis is the primary choice Alkyl_Aryl->Williamson Ullmann_Pd Ullmann Condensation (Cu-catalyzed) or Pd-catalyzed coupling is required Diaryl->Ullmann_Pd Base_Choice Is the phenol sensitive to strong bases? Williamson->Base_Choice End Optimized Reaction Conditions Ullmann_Pd->End Strong_Base Use strong base (NaOH, KOH) Base_Choice->Strong_Base No Weak_Base Use weak base (Na2CO3, K2CO3) Base_Choice->Weak_Base Yes Biphasic Is the reaction biphasic? Strong_Base->Biphasic Weak_Base->Biphasic PTC Use a Phase-Transfer Catalyst (e.g., PEG, Quaternary Ammonium Salt) Biphasic->PTC Yes Homogeneous Proceed with homogeneous reaction Biphasic->Homogeneous No Alkyl_Halide What is the nature of the alkylating agent? PTC->Alkyl_Halide Homogeneous->Alkyl_Halide Primary_Me Primary or Methyl Halide: Proceed with Williamson Synthesis Alkyl_Halide->Primary_Me 1° or Me Secondary_Tertiary Secondary or Tertiary Halide: High risk of elimination. Consider alternative synthetic routes. Alkyl_Halide->Secondary_Tertiary 2° or 3° Primary_Me->End Secondary_Tertiary->End

Caption: A decision tree for selecting the appropriate catalyst and reaction conditions for the etherification of substituted phenols.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield in Etherification Check_Conversion Is starting material consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Product Check_Conversion->High_Conversion Yes Check_Base Is the base strong enough and in sufficient quantity? Low_Conversion->Check_Base Check_Byproducts Are there significant byproducts? High_Conversion->Check_Byproducts Increase_Base Increase base strength or amount Check_Base->Increase_Base No Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes End Improved Yield Increase_Base->End Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Temp->Check_Byproducts Yes Increase_Temp->End C_Alkylation C-Alkylation product observed Check_Byproducts->C_Alkylation Yes, C-Alkylation Elimination Elimination product observed Check_Byproducts->Elimination Yes, Elimination Other_Byproducts Other unidentified byproducts Check_Byproducts->Other_Byproducts Yes, Other Purification_Issues Check for product loss during workup and purification. Check_Byproducts->Purification_Issues No Change_Catalyst Change catalyst to one that favors O-alkylation (e.g., base-mediated) C_Alkylation->Change_Catalyst Use_Primary_Halide Use a primary alkyl halide Elimination->Use_Primary_Halide Other_Byproducts->Purification_Issues Change_Catalyst->End Use_Primary_Halide->End Purification_Issues->End

Caption: A flowchart to diagnose and resolve common issues leading to low yields in phenol etherification reactions.

References

  • Cao, Y. Q., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1765. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Phenol ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. Available from: [Link]

  • Derosa, C. A., & Swedo, R. J. (1985). U.S. Patent No. 4,533,758. Washington, DC: U.S. Patent and Trademark Office.
  • Cao, Y. Q., & Pei, B. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. Available from: [Link]

  • Wang, Z. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36701. Available from: [Link]

  • Reddy, V. R., & Kumar, A. (2012). Base Promoted Highly Efficient Copper Fluorapatite Catalyzed Coupling of Phenols with Arylboronic Acids under Mild and Ligand-Free Conditions. ChemInform, 43(29). Available from: [Link]

  • University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 959585. Available from: [Link]

  • Cao, Y. Q., Chen, Y. Y., & Pei, B. G. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available from: [Link]

  • Santacesaria, E., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene: Comparison between homogeneous and heterogeneous catalysis. Catalysis Today, 177(1), 156-162. Available from: [Link]

  • Li, Z., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Chemical Communications, 54(60), 8439-8442. Available from: [Link]

  • Young, L. B. (1987). U.S. Patent No. 4,675,454. Washington, DC: U.S. Patent and Trademark Office.
  • Isherwood, M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17096-17109. Available from: [Link]

  • Knickmeyer, W. W. (1986). U.S. Patent No. 4,610,825. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • Altman, R. A., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(8), 2779-2782. Available from: [Link]

  • de Vries, J. G., et al. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Organic & Biomolecular Chemistry, 13(23), 6497-6504. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • An, H., & Green, W. H. (2016). Integrated catalytic and electrocatalytic conversion of substituted phenols and diaryl ethers. Journal of Catalysis, 344, 467-478. Available from: [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Tamaru, Y., et al. (2003). Palladium-Catalyzed Etherification of Allyl Alcohols Using Phenols in the Presence of Titanium(IV) Isopropoxide. The Journal of Organic Chemistry, 68(15), 6030-6035. Available from: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 959585. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of Substituted Phenoxypropanoic Acids

Welcome to the technical support center for the synthesis and scale-up of substituted phenoxypropanoic acids. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of substituted phenoxypropanoic acids. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the production of this important class of molecules, which includes valuable herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] We will delve into the critical aspects of the Williamson ether synthesis—the cornerstone reaction for this process—providing actionable troubleshooting advice and in-depth answers to frequently encountered challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of substituted phenoxypropanoic acids.

Q1: What is the primary chemical reaction used to synthesize substituted phenoxypropanoic acids?

The most common and robust method is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of a halide from an α-haloalkanoic acid (or its ester) by a phenoxide ion. The phenoxide is generated in-situ by treating a substituted phenol with a suitable base.[5]

Q2: What are the critical starting materials and reagents?

The key components are:

  • A Substituted Phenol: The structure of this starting material defines the substitution pattern on the aromatic ring of the final product.

  • An α-Haloalkanoic Acid Derivative: Typically, a compound like 2-chloropropionic acid or its corresponding ester is used. The choice of a primary or secondary halide is critical for reaction success.[6][7]

  • A Base: A base is required to deprotonate the phenol, forming the reactive phenoxide nucleophile. For phenols, which are more acidic than aliphatic alcohols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient.[8]

  • A Solvent: The solvent plays a crucial role in reaction rate and selectivity. Polar aprotic solvents are generally preferred.[3]

Q3: Why is the choice of solvent so important for this reaction?

The Williamson ether synthesis is an SN2 reaction. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are ideal because they effectively solvate the cation (e.g., Na⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion itself.[3] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction. Protic solvents (like water or ethanol) can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[3]

Q4: How does the structure of the alkyl halide impact the reaction outcome?

The structure of the alkylating agent is arguably the most critical factor determining the success of the synthesis. The reaction proceeds efficiently with methyl or primary alkyl halides.

  • Primary Halides (e.g., ethyl chloroacetate): Strongly favor the SN2 pathway, leading to high yields of the desired ether.[7][9]

  • Secondary Halides (e.g., 2-chloropropionic acid): Can undergo both SN2 (substitution) and E2 (elimination) reactions. This competition can lead to the formation of undesired alkene byproducts.[7][10]

  • Tertiary Halides: Almost exclusively yield the elimination product and are not suitable for this synthesis.[7]

Q5: What are the main challenges when scaling this synthesis from the lab to an industrial setting?

Scaling up introduces several challenges:

  • Reaction Kinetics and Heat Management: Exothermic reactions that are easily managed in the lab can become hazardous on a large scale. Proper thermal management is crucial.

  • Side Reaction Control: Side reactions, like elimination or C-alkylation of the ambident phenoxide nucleophile, can become more pronounced, reducing yield and complicating purification.[3][4]

  • Purification Efficiency: Isolating the product with high purity requires robust and scalable purification methods, such as extraction and crystallization, as chromatography is often not economically viable for large quantities.[11][12]

  • Reagent Handling and Safety: Managing large quantities of corrosive or toxic materials like phenols and strong bases requires stringent safety protocols and engineering controls.[13][14][15]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of substituted phenoxypropanoic acids.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent issue. The cause can be systematically diagnosed.

Possible CauseTroubleshooting SuggestionScientific Rationale
Insufficient Base Ensure at least one molar equivalent of base is used relative to the phenol. For acidic products, an additional equivalent is needed to neutralize the carboxylic acid.The phenol must be fully deprotonated to form the active phenoxide nucleophile. Without sufficient base, the concentration of the nucleophile is too low for the reaction to proceed efficiently.
Inappropriate Solvent Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3]These solvents enhance the nucleophilicity of the phenoxide anion by poorly solvating it, thereby increasing the reaction rate as per SN2 kinetics.[3]
Low Reaction Temperature Gradually increase the reaction temperature, typically to between 50-100 °C. Monitor for byproduct formation.[3][4]SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy results in a very slow reaction rate.
Poor Leaving Group If using a chloro- derivative, consider switching to a bromo- or iodo- derivative, or converting an alcohol to a tosylate.The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. The order of leaving group ability for halides is I > Br > Cl > F.[7]

This decision tree can help diagnose the root cause of poor product formation.

G start Start: Low Yield check_halide Is the alkylating agent a methyl or primary halide? start->check_halide check_base Is the base strong enough (e.g., NaOH, KOH)? check_halide->check_base Yes solution_sterics Outcome: Steric hindrance is likely. Re-evaluate synthetic route. check_halide->solution_sterics No check_solvent Is the solvent polar aprotic (e.g., DMF)? check_base->check_solvent Yes solution_base Outcome: Use a stronger base or ensure full deprotonation. check_base->solution_base No check_temp Are temperature and reaction time sufficient? check_solvent->check_temp Yes solution_solvent Outcome: Switch to a polar aprotic solvent. check_solvent->solution_solvent No solution_temp Outcome: Increase temperature or reaction time. check_temp->solution_temp No success Yield should improve. check_temp->success Yes

Caption: Troubleshooting flowchart for low yield.

Problem 2: Formation of an Alkene Byproduct

The presence of an alkene, detected by analytical methods like GC-MS or NMR, indicates that the E2 elimination side reaction is competing with the desired SN2 substitution.

Possible CauseTroubleshooting SuggestionScientific Rationale
Sterically Hindered Substrates If possible, redesign the synthesis to use the least sterically hindered alkyl halide. For example, to make isopropyl phenoxypropionate, use sodium phenoxide and isopropyl propionate rather than sodium isopropoxide and a phenyl halide.[10]Secondary and tertiary alkyl halides are more prone to E2 elimination because the transition state is less sterically demanding than the SN2 transition state. The alkoxide acts as a strong base, abstracting a proton.[5][10]
High Reaction Temperature Lower the reaction temperature.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[4]
Strong, Bulky Base If using a phenoxide that is particularly bulky, consider if a milder base or different reaction conditions could be used.While the phenoxide is the nucleophile, unreacted base or the phenoxide itself can promote elimination. Bulky bases favor abstracting a sterically accessible proton over attacking a crowded carbon center.

The structure of the alkylating agent is a primary determinant of the reaction pathway.

G reactants Phenoxide + Alkyl Halide primary Primary (1°) Alkyl Halide reactants->primary secondary Secondary (2°) Alkyl Halide reactants->secondary tertiary Tertiary (3°) Alkyl Halide reactants->tertiary sn2 Sₙ2 Product (Desired Ether) primary->sn2 Major Pathway secondary->sn2 Substitution e2 E2 Product (Alkene Byproduct) secondary->e2 Elimination (Competition) tertiary->e2 Major Pathway

Caption: Influence of alkyl halide structure on the reaction pathway.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure phenoxypropanoic acid can be challenging.

Possible CauseTroubleshooting SuggestionScientific Rationale
Unreacted Phenol Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product will remain in the organic layer, while the more acidic phenol will be extracted into the aqueous layer.[8]Phenols are significantly more acidic than water but generally less acidic than carboxylic acids. A weak base like sodium bicarbonate can selectively deprotonate and extract the unreacted phenol without extracting the desired product.
Byproducts with Similar Polarity If extraction fails, use recrystallization. Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.[11]Recrystallization is a powerful purification technique based on differences in solubility. A successful recrystallization can significantly increase product purity.
Emulsion during Work-up During liquid-liquid extraction, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.Brine increases the ionic strength of the aqueous phase, which helps to break up the microscopic droplets that form an emulsion and forces a cleaner separation of the organic and aqueous layers.

Section 3: Protocols and Methodologies

Protocol 1: General Lab-Scale Synthesis of a Substituted Phenoxypropanoic Acid

This protocol is a generalized procedure for the synthesis of 4-chlorophenoxypropionic acid and should be optimized for specific substrates and scales.

Materials:

  • 4-chlorophenol

  • 2-bromopropionic acid

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Phenoxide Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (2.1 eq) pellets portion-wise while stirring. The mixture may warm up. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Ether Formation: Slowly add 2-bromopropionic acid (1.05 eq) to the phenoxide solution via a dropping funnel.[10]

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[4][8] Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification: While stirring, slowly add 6M HCl to the aqueous mixture until the pH is ~1-2. A white precipitate of the crude product should form.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure substituted phenoxypropanoic acid.[11]

G reactants 1. Reactants (Phenol, Halo-acid, Base, Solvent) reaction 2. Reaction (Heat, Stir under N₂) reactants->reaction workup 3. Work-up (Quench, Acidify) reaction->workup extraction 4. Extraction (Organic Solvent) workup->extraction purification 5. Purification (Recrystallization) extraction->purification analysis 6. Analysis (HPLC, NMR, MS) purification->analysis product Final Product analysis->product

Caption: A typical workflow for phenoxypropanoic acid synthesis.

Protocol 2: Analytical Quality Control

Regular analysis is crucial for process control and final product validation. High-Performance Liquid Chromatography (HPLC) is a standard method.[16][17][18]

  • Method: Reversed-Phase HPLC with UV detection (HPLC-UV).[16]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated).

  • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 275 nm).

  • Purpose: To quantify the disappearance of starting materials, the formation of the product, and the presence of any impurities. Enantiomeric excess for chiral products can be determined using a chiral stationary phase column.[1][19]

Section 4: Safety Considerations

Scaling up chemical synthesis requires a heightened focus on safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Ventilation: Handle volatile solvents and reagents in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Reagent Hazards:

    • Phenols: Are toxic and can cause severe skin burns. Avoid contact.[8]

    • Strong Bases (NaOH, KOH): Are highly corrosive and can cause severe chemical burns.[8]

    • α-Haloacids: Are corrosive and skin irritants.[8]

  • Exothermic Reactions: The initial deprotonation of the phenol and the substitution reaction can be exothermic. When scaling up, add reagents slowly and monitor the internal temperature to prevent a thermal runaway.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]

References

  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. Il Farmaco. [Link]

  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Journal of Chromatography A. [Link]

  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. [Link]

  • Williamson ether synthesis. LS College. [Link]

  • Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • SAFETY DATA SHEET MCPP-P / Banvel K. FMC UK. [Link]

  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana. PMC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Processes for producing phenoxy propionic acid derivatives.
  • Purification of bio-based chemicals on an industrial scale. Bio-based Press. [Link]

  • Processes for producing phenoxy propionic acid derivatives.
  • Williamson Ether Synthesis. ChemTalk. [Link]

  • A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate. [Link]

  • 3-(2-Formylphenoxy)propanoic acid. ResearchGate. [Link]

  • 3-Phenoxypropionic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Phenoxy Herbicides in the Environment

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of pheno...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of phenoxy herbicides. This guide is designed to offer practical, field-proven insights and solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental fate of phenoxy herbicides.

Q1: What are the primary degradation pathways for phenoxy herbicides in the environment?

A1: Phenoxy herbicides, such as 2,4-D and MCPA, primarily degrade in the environment through three main pathways:

  • Microbial Degradation: This is the most significant pathway for the breakdown of phenoxy herbicides in soil and water.[1][2] Microorganisms utilize these herbicides as a source of carbon and energy.[3][4] The rate of microbial degradation is influenced by factors like soil organic matter content, temperature, moisture, and the size and type of the microbial population.[1][5]

  • Photodegradation: Sunlight can break down phenoxy herbicides, particularly in surface waters and on plant surfaces.[6][7] The intensity and wavelength of UV radiation, as well as the presence of photosensitizing agents, can affect the rate of photodegradation.[8]

  • Chemical Hydrolysis: This process involves the cleavage of the ether bond in the herbicide molecule by water. The rate of hydrolysis is pH-dependent, with degradation being more significant in acidic or alkaline conditions compared to neutral pH.[9][10] In moist soils, salts and esters of phenoxyalkanoic acid herbicides hydrolyze to their corresponding anions and neutral molecules.[11]

Q2: What are the major metabolites formed during the degradation of common phenoxy herbicides like 2,4-D and MCPA?

A2: The initial step in the microbial degradation of 2,4-D and MCPA often involves the cleavage of the ether linkage, leading to the formation of corresponding phenols. For 2,4-D, the primary metabolite is 2,4-dichlorophenol (2,4-DCP).[12] For MCPA, the main degradation product is 4-chloro-2-methylphenol.[1][13] These phenolic intermediates are then further degraded, often through ring cleavage, into smaller, non-toxic compounds.[14]

Q3: How does soil composition affect the degradation rate of phenoxy herbicides?

A3: Soil composition plays a crucial role in the degradation of phenoxy herbicides. Key factors include:

  • Organic Matter: Higher organic carbon content generally leads to increased microbial activity, which can accelerate herbicide degradation.[1]

  • pH: Soil pH influences both the chemical stability of the herbicides and the activity of microbial populations.[11] For example, the de-esterification of fenoxaprop-ethyl is sensitive to pH.[10]

  • Texture: Soil texture affects the sorption and desorption processes, which in turn control the availability of the herbicide in the soil solution for microbial degradation.[1]

Q4: Can phenoxy herbicides leach into groundwater?

A4: While phenoxy herbicides are generally considered to have marginal potential for leaching, it can occur, especially in soils with low organic matter and high permeability.[1] Their high solubility in water makes them mobile in the soil profile. However, their relatively short half-life in soil can limit the extent of leaching.[7]

Section 2: Troubleshooting Experimental Issues

This section provides solutions to common problems encountered during the analysis of phenoxy herbicide degradation.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Analyte Recovery During Sample Extraction 1. Incomplete Extraction: The chosen solvent may not be efficient for the specific herbicide and matrix. 2. Analyte Degradation During Extraction: pH or temperature conditions during extraction may be causing the herbicide to break down. 3. Improper Sample Preparation: Forgetting to hydrolyze ester forms of the herbicides to their acid form will result in poor recovery.[15]1. Optimize Extraction Solvent: Test a range of solvents with varying polarities. A mixture of polar and non-polar solvents often yields better results. For complex matrices, consider using techniques like solid-phase extraction (SPE) for cleaner extracts.[16][17] 2. Control pH and Temperature: Adjust the pH of the extraction solvent to stabilize the analyte. Phenoxy acids are more stable under acidic conditions. Perform extractions at a controlled, cool temperature to minimize thermal degradation. 3. Incorporate a Hydrolysis Step: For samples that may contain ester forms of phenoxy herbicides, include an alkaline hydrolysis step (e.g., adjusting the sample pH to 12-13) prior to extraction to convert the esters to the more readily extractable acid form.[18]
Poor Chromatographic Peak Shape (Tailing, Fronting) 1. Active Sites on the Column: Silanol groups on the silica-based column can interact with the acidic functional groups of phenoxy herbicides, causing peak tailing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to poor peak shape. 3. Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.1. Use a Deactivated Column or Add an Acidic Modifier: Employ an end-capped column or add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, reducing their interaction with the acidic herbicides. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the phenoxy acid herbicides. This keeps the analytes in their neutral, non-ionized form, leading to better retention and peak shape on a reverse-phase column. 3. Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the analytical column.
Inconsistent Degradation Rates in Microbial Studies 1. Sub-optimal Microbial Culture Conditions: The pH, temperature, or nutrient availability in the culture medium may not be ideal for the herbicide-degrading microorganisms.[4] 2. Toxicity at High Herbicide Concentrations: The initial herbicide concentration may be too high, inhibiting microbial growth and degradation activity.[4] 3. Lack of Acclimated Microbial Population: The soil or water sample may not contain a sufficient population of microorganisms capable of degrading the specific herbicide.1. Optimize Culture Conditions: Systematically vary the pH, temperature, and nutrient composition of the growth medium to determine the optimal conditions for microbial activity.[4] 2. Perform a Dose-Response Experiment: Test a range of initial herbicide concentrations to identify the optimal concentration for degradation and to determine if high concentrations are inhibitory.[19] 3. Enrich for Degrading Microorganisms: Use an enrichment culture technique by repeatedly transferring a small amount of the culture to fresh medium containing the herbicide as the sole carbon source.[3][4] This will select for and increase the population of microbes capable of degrading the target compound.
Matrix Effects in LC-MS/MS Analysis 1. Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.1. Improve Sample Cleanup: Utilize more effective sample preparation techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[16][17] 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in an extract of a blank matrix (a sample of the same type that does not contain the analyte) to compensate for matrix effects. 3. Employ an Internal Standard: Add a known amount of an isotopically labeled version of the analyte (if available) to the samples before extraction. The internal standard will experience the same matrix effects as the native analyte, allowing for more accurate quantification.

Section 3: Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments in the study of phenoxy herbicide degradation.

Protocol 1: Isolation and Enrichment of Phenoxy Herbicide-Degrading Bacteria

This protocol describes a method for isolating bacteria from soil that are capable of degrading phenoxy herbicides.[4]

Materials:

  • Soil sample from a site with a history of herbicide application.

  • Minimal Salt Medium (MSM).

  • Target phenoxy herbicide (e.g., 2,4-D or MCPA).

  • Sterile Erlenmeyer flasks, petri dishes, and dilution tubes.

  • Incubator shaker.

Procedure:

  • Enrichment:

    • Add 10 g of the soil sample to a 250 mL Erlenmeyer flask containing 100 mL of sterile MSM.

    • Supplement the medium with the target phenoxy herbicide at a concentration of 100-500 mg/L as the sole carbon source.[4]

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Sub-culturing:

    • After 7 days, transfer 1 mL of the enrichment culture to a new flask containing 100 mL of fresh MSM with the herbicide.

    • Repeat this sub-culturing step at least three times to enrich for bacteria that can efficiently degrade the herbicide.[4]

  • Isolation:

    • After the final enrichment step, perform serial dilutions of the culture in sterile saline.

    • Spread 100 µL of each dilution onto MSM agar plates containing the herbicide as the sole carbon source.

    • Incubate the plates at 30°C for 5-7 days until distinct colonies appear.

  • Purification and Identification:

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

    • Identify the isolated strains using techniques such as 16S rRNA gene sequencing.[4]

Protocol 2: Analysis of Phenoxy Herbicide Residues in Water and Soil by LC-MS/MS

This protocol outlines a method for the quantitative analysis of phenoxy herbicides in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20]

Materials:

  • Water or soil sample.

  • Acetonitrile, methanol, formic acid (LC-MS grade).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation (Water):

    • Acidify the water sample (e.g., 100 mL) to pH < 2 with a strong acid.

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analytes with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Sample Preparation (Soil):

    • Extract a known amount of soil (e.g., 10 g) with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Centrifuge the extract and collect the supernatant.

    • Proceed with SPE cleanup as described for water samples.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract into the LC-MS/MS system.

    • Separate the analytes on a C18 analytical column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile.[15]

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[15]

Section 4: Visualizations

Diagram 1: Generalized Microbial Degradation Pathway of 2,4-D

G 2,4-D 2,4-D 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-D->2,4-Dichlorophenol Ether Cleavage 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol Hydroxylation cis,cis-2,4-Dichloromuconic acid cis,cis-2,4-Dichloromuconic acid 3,5-Dichlorocatechol->cis,cis-2,4-Dichloromuconic acid Ring Cleavage Further Degradation Products Further Degradation Products cis,cis-2,4-Dichloromuconic acid->Further Degradation Products Metabolism CO2 + H2O + Cl- CO2 + H2O + Cl- Further Degradation Products->CO2 + H2O + Cl- Mineralization

Caption: Microbial degradation pathway of 2,4-D.

Diagram 2: Experimental Workflow for Herbicide Degradation Study

G cluster_0 Sample Collection cluster_1 Microcosm Setup cluster_2 Sample Processing cluster_3 Analysis Soil/Water Sample Soil/Water Sample Spike with Herbicide Spike with Herbicide Soil/Water Sample->Spike with Herbicide Incubation (Time Course) Incubation (Time Course) Spike with Herbicide->Incubation (Time Course) Extraction Extraction Incubation (Time Course)->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for a herbicide degradation study.

References

  • Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. Microbial Ecology. Available from: [Link]

  • Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. R Discovery. Available from: [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available from: [Link]

  • Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods. Ecotoxicology and Environmental Safety. Available from: [Link]

  • Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies. Available from: [Link]

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Ecological Society. Available from: [Link]

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews. Available from: [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available from: [Link]

  • MICROBIAL DEGRADATION OF SOIL APPLIED HERBICIDES. Nigerian Journal of Microbiology. Available from: [Link]

  • Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Talanta. Available from: [Link]

  • Degradation and Movement of Herbicide in Soil and Plants. ResearchGate. Available from: [Link]

  • Establishment of Bacterial Herbicide Degraders in a Rapid Sand Filter for Bioremediation of Phenoxypropionate-Polluted Groundwater. Applied and Environmental Microbiology. Available from: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry. Available from: [Link]

  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. Available from: [Link]

  • Removal of MCPA and 2,4D from water and mitigation of phytotoxicity using Vacuum UV treatment. Student Theses. Available from: [Link]

  • Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. Available from: [Link]

  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available from: [Link]

  • BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). Library and Archives Canada. Available from: [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. Available from: [Link]

  • Environmental Implication of Herbicide Use. International Journal of Environmental Research and Public Health. Available from: [Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Molecules. Available from: [Link]

  • Isolation of Pesticide Degrading Bacteria From Paddy Fields and Evaluation of Its Bioremediation Potential Efficiency. CABI Digital Library. Available from: [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. Available from: [Link]

  • Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites. Scientific Reports. Available from: [Link]

  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. 3 Biotech. Available from: [Link]

  • A study of the degradation of phenoxyacid herbicides at different sites in a limestone aquifer. Chemosphere. Available from: [Link]

  • Can Degradation Products Be Used as Documentation for Natural Attenuation of Phenoxy Acids in Groundwater? ResearchGate. Available from: [Link]

  • Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. Available from: [Link]

  • Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agronomy. Available from: [Link]

  • Photo -Chemical Degradation of 2, 4- Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. Iranian Journal of Environmental Health Science & Engineering. Available from: [Link]

  • Phenoxy herbicide. Wikipedia. Available from: [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Williamson Ether Synthesis of Phenoxypropanoates

Welcome to the Application Scientist Support Center. The synthesis of aryloxyphenoxypropanoates (AOPPs)—a critical structural motif in both agrochemicals and pharmaceutical intermediates—relies heavily on the Williamson...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of aryloxyphenoxypropanoates (AOPPs)—a critical structural motif in both agrochemicals and pharmaceutical intermediates—relies heavily on the Williamson ether synthesis. While this classical SN2 reaction is conceptually straightforward, the use of alpha-haloesters like ethyl 2-bromopropanoate introduces significant chemoselectivity challenges.

This guide is designed to help researchers troubleshoot and eliminate common by-products such as ester hydrolysis, E2 elimination (acrylate formation), and C-alkylation.

Mechanistic Workflow & Competing Pathways

To effectively troubleshoot, we must first understand the causality of by-product formation. The diagram below illustrates the divergent pathways a reaction can take based on your choice of base, solvent, and temperature.

G Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Desired Phenoxypropanoate (Desired SN2) Phenoxide->Desired + Alkyl Halide (Aprotic Solvent) CAlkylation C-Alkylated Phenol (SN2 C-Alkylation) Phenoxide->CAlkylation Ambident Nature (Protic Solvents) AlkylHalide Ethyl 2-bromopropanoate Elimination Ethyl Acrylate (E2 Elimination) AlkylHalide->Elimination + Strong Base (High Temp) Hydrolysis Phenoxypropanoic Acid (Ester Hydrolysis) Desired->Hydrolysis + Aqueous Base (H2O present)

Reaction pathways in Williamson synthesis of phenoxypropanoates, highlighting by-products.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of ethyl acrylate instead of my desired phenoxypropanoate? A1: You are observing an E2 (bimolecular elimination) by-product. Ethyl 2-bromopropanoate is a secondary alkyl halide. In the Williamson ether synthesis, secondary halides are highly susceptible to competing elimination reactions[1]. If you use a strong, bulky base (like NaOtBu or LDA) or excessive heat, the base will abstract the acidic alpha-proton of the haloester instead of the phenoxide acting as a nucleophile, yielding ethyl acrylate[1][2]. Solution: Switch to a milder base like anhydrous K2CO3 or Cs2CO3 and control the reaction temperature to favor the SN2 pathway[2].

Q2: My LC-MS shows the correct mass for the ether linkage, but the ester is missing (showing the free acid). What happened? A2: You are experiencing ester hydrolysis. If your reaction conditions include aqueous bases (e.g., NaOH or KOH in water/ethanol), the hydroxide ions will readily hydrolyze the ethyl ester of either your starting material or your phenoxypropanoate product to the corresponding carboxylic acid[3][4]. Solution: Ensure strictly anhydrous conditions. Use anhydrous K2CO3 in a dry polar aprotic solvent like Acetonitrile (MeCN) or DMF[2][5].

Q3: I am detecting a mixture of O-alkylated and C-alkylated products. How do I drive the selectivity strictly toward O-alkylation? A3: The phenoxide ion is an ambident nucleophile, meaning it can attack from either the oxygen or the aromatic carbon ring[6]. In polar protic solvents (like ethanol or water), the oxygen atom is heavily solvated via hydrogen bonding, which dampens its nucleophilicity and allows C-alkylation to compete. Solution: Utilize a polar aprotic solvent (e.g., DMF, DMSO, or MeCN). These solvents solvate the metal cation but leave the phenoxide anion "naked" and highly reactive at the oxygen center, strongly favoring O-alkylation[2].

Q4: Can I use ethanol as a solvent since I am making an ethyl ester? A4: While using a matching alcohol prevents transesterification by-products, ethanol is a polar protic solvent. As mentioned above, it will hydrogen-bond to the phenoxide, slowing down the SN2 reaction and potentially increasing C-alkylation[6]. Furthermore, if any adventitious water is present, the ethoxide/ethanol equilibrium can lead to hydrolysis. Stick to MeCN or DMF for optimal SN2 kinetics[2].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how base and solvent selection dictate the chemoselectivity of the reaction.

Condition ProfileBaseSolventTemp (°C)Major ProductMajor By-ProductEster Yield (%)
A (Aqueous) NaOHH2O/EtOH80Phenoxypropanoic acidHydrolyzed ester< 20%
B (Strong Base) NaOtBuTHF65Ethyl acrylateE2 Elimination< 30%
C (Protic) K2CO3Ethanol78PhenoxypropanoateC-Alkylated Phenol~ 55%
D (Optimized) K2CO3MeCN (Dry)82PhenoxypropanoateTrace C-alkylation> 85%
Standard Operating Procedure (SOP): Optimized Synthesis

This self-validating protocol utilizes mild basic conditions and a polar aprotic solvent to suppress elimination and hydrolysis[3][5].

Reagents & Materials:

  • Substituted Phenol (1.0 equiv)

  • Ethyl 2-bromopropanoate (1.2 equiv)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere. Causality: Eliminating ambient moisture prevents ester hydrolysis.

  • Deprotonation: Add the substituted phenol (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) to the flask, followed by anhydrous MeCN (approx. 0.2 M concentration). Stir the suspension at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ensures the nucleophile is fully generated before the electrophile is introduced.

  • Electrophile Addition: Dissolve ethyl 2-bromopropanoate (1.2 equiv) in a small volume of MeCN and add it dropwise to the reaction mixture. Causality: Dropwise addition controls the local concentration of the haloester, preventing thermal spikes that could drive the activation energy toward the E2 elimination pathway.

  • Alkylation: Heat the reaction mixture to a gentle reflux (approx. 82°C) for 6–8 hours[5].

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting phenol spot is entirely consumed. Do not proceed to workup until this is verified.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and excess K2CO3). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash sequentially with water and brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

References
  • Williamson ether synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • EP0334597A1 - A process for producing ethyl 2-(4'-(6"-chloro-2"-benzox-azolyl) phenoxy) proprionate. Google Patents.
  • Design, synthesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. Oncotarget. Available at:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Phenoxypropanoate Enantiomer Resolution

Welcome to the technical support center for the chiral separation of phenoxypropanoate enantiomers. This guide is designed for researchers, analytical scientists, and professionals in agrochemical and pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of phenoxypropanoate enantiomers. This guide is designed for researchers, analytical scientists, and professionals in agrochemical and pharmaceutical development who are working to resolve these critical compounds. Phenoxypropanoates, a significant class of herbicides, often exhibit enantiomer-specific bioactivity, where only one enantiomer is effective.[1] This makes robust, high-resolution enantioselective HPLC methods essential for quality control, environmental analysis, and regulatory compliance.

This document provides structured troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your chiral HPLC methods.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

Effectively troubleshooting chiral separations requires a systematic approach. When faced with poor resolution, it is crucial to evaluate each component of the chromatographic system, from the mobile phase to the chiral stationary phase (CSP) itself. The following workflow and Q&A section will guide you through this process.

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve suboptimal enantiomeric resolution (Rs < 1.5).

G start Start: Poor Resolution (Rs < 1.5) csp 1. Evaluate CSP Selection start->csp csp_check Is the CSP appropriate for phenoxypropanoates? (e.g., Polysaccharide-based) csp->csp_check mobile_phase 2. Optimize Mobile Phase mp_mod A. Adjust Organic Modifier (Alcohol %) mobile_phase->mp_mod mp_add B. Optimize Acidic Additive (TFA, Formic Acid) mobile_phase->mp_add mp_type C. Screen Different Alcohols (IPA vs. EtOH) mobile_phase->mp_type instrument 3. Check Instrumental Parameters inst_flow A. Modify Flow Rate instrument->inst_flow inst_temp B. Adjust Temperature instrument->inst_temp inst_system C. Verify System Health (Dead volume, leaks) instrument->inst_system csp_yes Yes csp_check->csp_yes   csp_no No csp_check->csp_no   csp_yes->mobile_phase csp_action Action: Screen alternative CSPs (e.g., Amylose vs. Cellulose derivatives) csp_no->csp_action csp_action->mobile_phase mp_mod->instrument mp_add->instrument mp_type->instrument end_node Achieved Baseline Resolution (Rs ≥ 1.5) inst_flow->end_node inst_temp->end_node inst_system->end_node

A logical workflow for troubleshooting poor enantiomer resolution.
Q&A: Addressing Specific Resolution Issues

Question: I am seeing poor resolution (Rs < 1.5) or complete co-elution of my phenoxypropanoate enantiomers. Where should I start?

Answer: This is the most common issue in chiral method development and indicates insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[2]

  • Core Causality: Chiral recognition on polysaccharide-based CSPs relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3][4][5] If the current conditions (mobile phase, temperature) do not promote a sufficient energy difference in the binding of the two enantiomers to the CSP, no separation will occur.

  • Troubleshooting Steps:

    • Re-evaluate Your CSP: Polysaccharide-based CSPs (derivatives of cellulose and amylose) are highly effective for phenoxypropanoates.[1] However, subtle differences between phases, such as amylose tris(3,5-dimethylphenylcarbamate) versus cellulose tris(3,5-dimethylphenylcarbamate), can lead to vastly different selectivities. If you have access to different columns, screening them is a primary step. The Sino-Chiral OJ column, for example, has shown excellent recognition for some phenoxypropanoate herbicides.[6]

    • Optimize the Mobile Phase: The mobile phase is your most powerful tool for optimization.

      • Organic Modifier Percentage: In normal-phase mode (e.g., Hexane/Isopropanol), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage (e.g., from 10% to 5% isopropanol) generally increases retention and can significantly improve resolution.[2]

      • Acidic Additive: Phenoxypropanoates are acidic. Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[7] This suppresses the ionization of the analyte's carboxylic acid group, promoting more consistent and stronger interactions with the CSP, which is essential for chiral recognition.[8][9]

    • Adjust Instrumental Parameters:

      • Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity.[10] This is because chiral recognition is an enthalpically driven process for these compounds; lower temperatures can amplify the binding energy differences between enantiomers.[8]

      • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will increase analysis time.[2][11]

Question: My peaks are showing significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing is typically caused by secondary, undesirable interactions or issues with the analyte's ionization state.

  • Core Causality: For acidic compounds like phenoxypropanoates, tailing often occurs if the analyte is partially ionized. This creates a mixed population of molecules (ionized and non-ionized), which interact differently with the stationary phase, leading to a "tail" on the peak.

  • Troubleshooting Steps:

    • Check Acidic Additive Concentration: The most common cause is an insufficient concentration of the acidic modifier (TFA, formic acid). Ensure your mobile phase contains at least 0.1% of the acid. You may need to slightly increase this concentration, but avoid going above 0.5% as it can damage the column in the long term.[7]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger or more polar than your mobile phase, it can cause peak distortion. The ideal practice is to dissolve your sample directly in the mobile phase.[12]

    • Column Contamination or Degradation: Strong retention of impurities on the column's inlet frit or active sites can cause tailing. If the problem persists, consider flushing the column according to the manufacturer's instructions or, as a last resort, back-flushing it.[12][13]

Question: I am observing drifting retention times and inconsistent resolution between injections. What's the problem?

Answer: Drifting retention times point towards an unstable chromatographic system.

  • Core Causality: The most frequent cause is insufficient column equilibration with the mobile phase. The chiral stationary phase, particularly polysaccharide-based ones, can take a significant amount of time to fully equilibrate with the mobile phase, especially when additives are used.

  • Troubleshooting Steps:

    • Ensure Thorough Equilibration: Before starting your analytical run, equilibrate the column with at least 20-30 column volumes of the mobile phase.[2] If you change the mobile phase composition, a thorough re-equilibration is mandatory.

    • Check Mobile Phase Stability: Ensure your mobile phase is freshly prepared and properly mixed.[14] Solvent proportions can change due to evaporation of the more volatile component (e.g., hexane). Keep solvent bottles covered.[9][14]

    • Verify Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.[9][10]

    • Inspect the HPLC System: Check for leaks in the pump, lines, or injector, and ensure the pump is delivering a consistent, pulse-free flow.[12][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best chiral stationary phase (CSP) for phenoxypropanoate analysis?

Polysaccharide-based CSPs are the industry standard for this class of compounds.[1][15] Both amylose and cellulose derivatives coated or immobilized on a silica support are excellent starting points.[4][16]

  • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ) and Amylose-based CSPs (e.g., Chiralpak® AD, AS) have different chiral recognition abilities due to the different helical structures of the base polymers (β-1,4-linkage for cellulose vs. α-1,4 for amylose).[4]

  • There is no universal rule for which is better; selection is often empirical. However, columns with phenylcarbamate derivatives containing electron-withdrawing groups (like chlorine) often show high recognition for phenoxypropanoates.[3] It is highly recommended to perform a column screening with 2-3 different polysaccharide columns if possible.

Q2: What is the mechanistic role of the alcohol and the acidic additive in the mobile phase?

In normal-phase chiral HPLC for phenoxypropanoates:

  • The Alcohol (e.g., Isopropanol, Ethanol): This is the polar modifier. It competes with the analyte for polar interaction sites (like carbamate groups) on the CSP. A higher alcohol concentration leads to faster elution (lower retention) because it out-competes the analyte. A lower concentration allows the analyte to interact more strongly and for longer with the CSP, often leading to better resolution.[5]

  • The Acidic Additive (e.g., TFA): This component acts as an ionization suppressant. Phenoxypropanoates contain a carboxylic acid group. By adding an acid to the non-polar mobile phase, you ensure the analyte remains in its neutral, protonated form (-COOH). This is critical because the chiral recognition sites on the CSP are designed to interact with the neutral form of the molecule through hydrogen bonding and other non-ionic forces.[8][17] Without the acid, the analyte could deprotonate, leading to strong, non-selective ionic interactions with any residual silanols on the silica support, resulting in poor peak shape and no resolution.[7]

Q3: Can I switch from normal-phase to reversed-phase for my analysis?

Yes, and it can be highly advantageous, especially if you need to couple your HPLC to a mass spectrometer (LC-MS).[18][19]

  • Reversed-Phase (RP) Conditions: Typically involve a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or ammonium bicarbonate).[19]

  • Advantages: RP mobile phases are directly compatible with electrospray ionization (ESI) mass spectrometry, which is often difficult with normal-phase solvents like hexane.[18] This allows for more sensitive and selective detection.

  • Considerations: The chiral recognition mechanism can be different in RP mode. You may need to re-optimize the separation. Immobilized CSPs are generally more robust and recommended for RP conditions as they are resistant to a wider range of solvents compared to coated CSPs.[4][5]

Experimental Protocols & Data

Protocol 1: Step-by-Step Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of a generic phenoxypropanoate on a cellulose-based CSP.

  • Initial Screening:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Start with n-Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 230 nm.

    • Action: Inject the racemic standard. If partial separation is observed, proceed. If not, consider a different CSP or a different alcohol (Ethanol).

  • Optimize IPA Concentration:

    • Keeping all other parameters constant, prepare mobile phases with varying IPA content.

    • Test compositions: 95:5:0.1, 90:10:0.1, and 85:15:0.1 (Hexane:IPA:TFA).

    • Analysis: Compare the resolution (Rs), selectivity (α), and retention factor (k) for each condition. A lower IPA percentage should increase Rs and k. Select the composition that provides the best balance between resolution and analysis time.

  • Optimize Acidic Additive:

    • Using the optimal Hexane/IPA ratio from Step 2, compare the effect of 0.1% TFA versus 0.1% Formic Acid (FA).

    • Analysis: Observe changes in peak shape and resolution. TFA is a stronger acid and ion-pairing agent and can sometimes provide sharper peaks, while FA is more MS-friendly.[18][20]

Table 1: Example Data for Mobile Phase Optimization

Analyte: Racemic Dichlorprop on a Cellulose-based CSP

Mobile Phase Composition (Hexane:IPA:TFA)Retention Factor (k') of 1st PeakSelectivity (α)Resolution (Rs)Observations
85:15:0.12.81.151.45Partial separation, fast elution.
90:10:0.1 4.5 1.22 2.10 Baseline resolution, good peak shape.
95:5:0.19.21.252.35Excellent resolution, but long run time.

This table illustrates how decreasing the percentage of the polar modifier (IPA) increases retention and resolution.

References

  • Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. PubMed. Available at: [Link]

  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. Available at: [Link]

  • Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods (RSC Publishing). Available at: [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]

  • Enantiomeric separation trends of phenoxypropionate herbicides and... ResearchGate. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. ScienceDirect. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. Available at: [Link]

  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. PubMed. Available at: [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Scilit. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

  • Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil: deconvolution tools for peak processing. PubMed. Available at: [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. AZoNetwork. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

This guide provides a comprehensive framework for the validation of an analytical method for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, a compound of interest in pharmaceutical development. The methodologies and vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, a compound of interest in pharmaceutical development. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][6][8][9] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate and its potential impurities.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for successful validation. For a halogenated phenoxypropanoate ester like Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, several methods are viable, each with distinct advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography (GC) with Mass Spectrometry (MS) Gas Chromatography (GC) with Halogen-Specific Detector (XSD)
Specificity Good; potential for interference from co-eluting impurities.[10]Excellent; based on mass spectral fragmentation patterns.[11]Excellent; highly selective for halogenated compounds.[12][13]
Linearity (R²) Typically ≥ 0.999[14]Typically ≥ 0.998[15]Typically ≥ 0.999
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 3.0%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range

Causality Behind Method Selection:

  • HPLC-UV: A robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[16][17] The presence of a chromophore in Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate makes it suitable for UV detection.

  • GC-MS: Ideal for volatile and thermally stable compounds. The mass spectrometer provides high specificity, which is crucial for impurity profiling and identification.[18]

  • GC-XSD: Offers exceptional selectivity for halogenated compounds, minimizing interference from non-halogenated matrix components.[12][13] This can be particularly advantageous when analyzing complex sample matrices.

This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, as it represents a common and versatile choice for this type of analyte.

The Analytical Target Profile (ATP)

Before initiating method development and validation, it is crucial to define the Analytical Target Profile (ATP).[19] The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.[19]

ATP for the HPLC Assay of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate:

Performance Characteristic Target
Analyte Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
Matrix Drug Substance
Intended Purpose Quantitative determination (Assay)
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 1.0%
Precision (Intermediate) RSD ≤ 2.0%
Specificity No interference from placebo, impurities, or degradation products
Linearity R² ≥ 0.999 over the range of 50% - 150% of the nominal concentration
Range 80% - 120% of the nominal concentration with acceptable accuracy and precision
Limit of Quantitation (LOQ) Sufficiently low to quantify any specified impurities
Robustness Unaffected by minor, deliberate changes in method parameters
Validation Parameters and Experimental Protocols

The following sections detail the experimental protocols for validating the key performance characteristics of the HPLC method, in accordance with ICH Q2(R2) guidelines.[2][10][20]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][19]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Sample Analysis: Analyze the following samples:

    • Blank (diluent)

    • Placebo (if applicable for a drug product)

    • Standard solution of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

    • Spiked sample (standard spiked with known impurities and degradation products)

    • Stressed samples

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of co-eluting peaks.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and known impurities. The peak purity angle should be less than the peak purity threshold.

Workflow for Specificity Study

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation Blank Blank (Diluent) HPLC HPLC-PDA System Blank->HPLC Placebo Placebo Placebo->HPLC Standard Standard Solution Standard->HPLC Spiked Spiked Sample Spiked->HPLC Stressed Forced Degradation Samples Stressed->HPLC Purity Peak Purity Assessment HPLC->Purity Interference Interference Check HPLC->Interference

Caption: Workflow for assessing method specificity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate reference standard, typically ranging from 50% to 150% of the nominal analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Linearity Data for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Concentration (% of Nominal)Concentration (µg/mL)Mean Peak Area (n=3)
50%50501,234
75%75752,345
100%1001,003,456
125%1251,254,567
150%1501,505,678
Linear Regression Results
Correlation Coefficient (R²) 0.9998
Slope 10,025
Y-Intercept 567

Accuracy is the closeness of the test results to the true value.[19] It is often expressed as the percent recovery of a known amount of analyte.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Table 2: Accuracy Data for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)%RSD
80% 8079.5, 80.2, 79.899.4, 100.3, 99.899.8 0.45
100% 100100.5, 99.8, 101.0100.5, 99.8, 101.0100.4 0.61
120% 120119.2, 120.5, 121.199.3, 100.4, 100.9100.2 0.82

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the nominal concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%

Table 3: Precision Data for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Repeatability (Day 1, Analyst 1, Instrument 1) Intermediate Precision (Day 2, Analyst 2, Instrument 2)
Sample 1 100.2%101.1%
Sample 2 99.8%100.5%
Sample 3 100.5%101.5%
Sample 4 99.5%99.9%
Sample 5 100.8%100.8%
Sample 6 100.1%101.2%
Mean 100.15% 100.83%
SD 0.49 0.56
%RSD 0.49% 0.56%
Overall Mean 100.49%
Overall SD 0.62
Overall %RSD 0.62%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the changes.

Decision Tree for Method Validation

Start Define Analytical Target Profile (ATP) Dev Develop Analytical Method Start->Dev PreVal Pre-Validation Assessment Dev->PreVal Val Perform Full Method Validation PreVal->Val Meets preliminary criteria ReDev Re-develop or Modify Method PreVal->ReDev Does not meet criteria Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob Pass Method is Validated Spec->Pass Pass Fail Method Fails Validation Spec->Fail Fail Lin->Pass Pass Lin->Fail Fail Acc->Pass Pass Acc->Fail Fail Prec->Pass Pass Prec->Fail Fail Rob->Pass Pass Rob->Fail Fail Fail->ReDev ReDev->Dev

Caption: Decision tree for the analytical method validation process.

Conclusion

A well-validated analytical method is a cornerstone of drug development and quality control.[5] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, confidence in the reliability of the analytical data is established. The comparison of different analytical techniques allows for the selection of the most appropriate method for the specific analyte and its intended purpose. This guide provides a robust framework for the validation of an HPLC method for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, ensuring compliance with global regulatory expectations.[10]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
  • ResearchGate. Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry.
  • PMC. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • Drug Regulatory Affairs International. ANALYTICAL METHOD VALIDATION.
  • CPL. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubMed. (2018). Validation of a simultaneous method for determining polycyclic aromatic compounds and alkylated isomers in biota.
  • ResearchGate. Validation of Analytical Methods and Processes.
  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
  • ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
  • PMC. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS.
  • Thermo Fisher Scientific. Validation of routine polycyclic aromatic hydrocarbons analysis in waters.
  • LCGC. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • BenchChem. (2025). Validation of Analytical Methods for Folic Acid Methyl Ester: A Comparative Guide.
  • Taylor & Francis. (2021). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS.

Sources

Comparative

A Comparative Guide to the Herbicidal Activity of Halogenated Phenoxypropanoates

This guide provides a comprehensive comparative analysis of halogenated phenoxypropanoate herbicides, a critical class of compounds for selective grass weed control in broadleaf crops. We will delve into their mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of halogenated phenoxypropanoate herbicides, a critical class of compounds for selective grass weed control in broadleaf crops. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, grounded in scientific literature and field-proven insights.

Introduction: The Role of Halogenated Phenoxypropanoates in Agriculture

Halogenated phenoxypropanoates, often referred to as "fops," are a cornerstone of modern weed management. First introduced in the late 1970s with diclofop-methyl, this class of herbicides offers potent, post-emergence control of a wide range of annual and perennial grass weeds.[1][2] Their selectivity is a key advantage, allowing for the removal of competitive grass species from valuable broadleaf crops like soybeans, cotton, and canola.

The herbicidal activity of these compounds stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[3][4] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a process vital for the production of cell membranes and new growth.[1][5] By blocking ACCase, these herbicides halt lipid production in susceptible grass species, leading to a loss of cell membrane integrity and ultimately, plant death.[1][6] Dicotyledonous plants (broadleaf crops) are naturally tolerant because their form of the ACCase enzyme is structurally different and does not bind to the herbicide.[2][6]

Most phenoxypropanoates are formulated as esters (e.g., methyl or ethyl esters) to enhance their lipophilicity, which improves their ability to penetrate the waxy cuticle of plant leaves.[6][7] Once inside the plant, these esters are rapidly hydrolyzed to their corresponding free acids, which are the active, herbicidal form of the molecule.[7] These active acids are then translocated through the phloem to the plant's growing points (meristems), where they exert their inhibitory effect on ACCase.[4][6]

Comparative Analysis of Key Halogenated Phenoxypropanoates

The specific halogen substitutions on the phenoxy ring significantly influence the herbicidal efficacy and spectrum of activity. Below, we compare some of the most prominent members of this class.

HerbicideKey Halogen Substituent(s)Primary Target WeedsNoteworthy Characteristics
Diclofop-methyl Two Chlorine atomsWild oats, green foxtail, barnyardgrassOne of the first commercialized "fop" herbicides.[1]
Fluazifop-p-butyl Trifluoromethyl groupAnnual and perennial grassesHighly effective on a broad spectrum of grasses.[8]
Quizalofop-p-ethyl Chlorine atomAnnual and perennial grassesKnown for its excellent control of tough perennial grasses like quackgrass.[8][9][10]
Haloxyfop-P-methyl Chlorine, Trifluoromethyl groupAnnual and perennial grassesThe active form is the haloxyfop-P acid after in-plant hydrolysis.[7]
Clodinafop-propargyl Chlorine, Fluorine atomsWild oats, ryegrassOften used in cereal crops due to its selectivity.[11]

Structure-Activity Insights:

The herbicidal potency of phenoxypropanoates is intrinsically linked to their molecular structure. The presence and position of halogen atoms on the aromatic ring can dramatically alter the compound's binding affinity to the ACCase enzyme.[12] Furthermore, these herbicides exhibit stereospecificity, with the R-enantiomer being the herbicidally active form.[3][13][14] This is because the R-isomer has the correct three-dimensional shape to fit into the active site of the ACCase enzyme in susceptible grasses.

Experimental Protocol: Whole-Plant Dose-Response Assay

To objectively compare the herbicidal activity of different halogenated phenoxypropanoates, a standardized whole-plant dose-response bioassay is essential. This protocol provides a robust framework for determining the effective dose required to achieve a desired level of weed control.

Objective: To determine the dose of a herbicide required to reduce plant growth by 50% (GR50) for comparative efficacy analysis.

Materials:

  • Seeds of a susceptible grass weed species (e.g., barnyardgrass, Echinochloa crus-galli).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • Analytical grade herbicide standards (e.g., diclofop-methyl, fluazifop-p-butyl, quizalofop-p-ethyl).

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Laboratory track sprayer calibrated to deliver a precise volume.

  • Analytical balance.

  • Drying oven.

Methodology:

  • Plant Propagation:

    • Sow 5-10 seeds of the target weed species in each pot.

    • After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).

    • Grow the plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.[15]

  • Herbicide Preparation:

    • Prepare a stock solution of each herbicide in an appropriate solvent.

    • Create a series of dilutions to achieve a range of application rates. It is recommended to test rates at half and double the intended label rate.[16] A typical dose-response study will include at least six rates plus an untreated control.

  • Herbicide Application:

    • Calibrate the track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

    • Arrange the pots in a randomized complete block design.

    • Apply the different herbicide rates to the respective pots. Include an untreated control group that is sprayed only with the carrier solution.

  • Post-Treatment Growth and Assessment:

    • Return the treated plants to the greenhouse or growth chamber.

    • Assess the plants for visual signs of injury at regular intervals.

    • After a predetermined period (typically 21-28 days after application), harvest the above-ground biomass from each pot.[17]

  • Data Analysis:

    • Record the fresh weight of the harvested biomass.

    • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and determine the GR50 value for each herbicide.

Experimental Workflow Diagram

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Propagation 1. Plant Propagation (e.g., Barnyardgrass to 2-3 leaf stage) Herbicide_Prep 2. Herbicide Preparation (Dose-response dilutions) Application 3. Herbicide Application (Track Sprayer) Herbicide_Prep->Application Post_Treatment 4. Post-Treatment Growth (21-28 days) Application->Post_Treatment Data_Collection 5. Data Collection (Biomass Measurement) Post_Treatment->Data_Collection Data_Analysis 6. Data Analysis (Calculate GR50) Data_Collection->Data_Analysis

Caption: Workflow for a whole-plant dose-response herbicidal assay.

Mechanism of Action and Resistance

The efficacy of halogenated phenoxypropanoates is dependent on their ability to bind to and inhibit the ACCase enzyme. This interaction blocks the biosynthesis of fatty acids, which are crucial for cell membrane formation and function.

ACCase_Inhibition Herbicide Phenoxypropanoate (e.g., Fluazifop) Herbicide->Inhibition ACCase ACCase Enzyme (in susceptible grasses) Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Formation Fatty_Acids->Membranes Plant_Death Plant Death Membranes->Plant_Death Disruption leads to Inhibition->ACCase

Caption: Simplified pathway of ACCase inhibition by phenoxypropanoate herbicides.

Widespread and repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[6][18] Resistance can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, which alter the herbicide's binding site.[1][19] These mutations can prevent the herbicide from effectively inhibiting the enzyme.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism, where the plant breaks down the herbicide into non-toxic compounds at a faster rate.[18][19]

The development of herbicide resistance underscores the importance of integrated weed management strategies, including the rotation of herbicides with different modes of action.

Conclusion

Halogenated phenoxypropanoates are a vital tool for selective grass weed control. Their efficacy is a function of their chemical structure, particularly the nature and position of halogen substituents, and their ability to be converted into the active acid form within the plant. Understanding the comparative activity of different members of this class, through robust experimental evaluation, is crucial for optimizing their use in agricultural systems. Furthermore, proactive management strategies are essential to mitigate the evolution and spread of herbicide resistance.

References

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020, March 13). [Source Not Available]
  • Comparative efficacy of herbicide-mixtures for efficient weed management and productivity enhancement of pre-Kharif greengram. (2025, June 11). [Source Not Available]
  • Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. (2024, October 9). ScholarWorks@UARK.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025, April 7). MDPI.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020, March 13). [Source Not Available]
  • 15.6 Herbicides that Inhibit ACCase. Principles of Weed Control.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). PMC.
  • Fluazifop and quizalofop, grass herbicides, in coffee1. [Source Not Available]
  • A Comparative Analysis of the Herbicidal Activity of Haloxyfop-P-methyl and Its Metabolites. Benchchem.
  • (PDF) Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2026, February 26).
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). HRAC.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024, September 18). MDPI.
  • Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain. (2021, February 3). Frontiers.
  • Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of r
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). [Source Not Available]
  • Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides.
  • 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4. JOCPR.
  • Types of Herbicides and How They Are Used in Crops. (2025, October 15). AgriBegri Blog.
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF. (2025, August 7).
  • Herbicide Mode of Action and Injury Symptoms. Applied Weed Science Research.
  • Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. PMC.
  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025, December 17). Weed Technology | Cambridge Core.
  • Testing for Herbicide Susceptibility. (2017, December 11). ChemCERT.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). .

Sources

Validation

Structure-activity relationship of substituted phenoxypropanoate herbicides

Structure-Activity Relationship and Performance Analysis of Substituted Phenoxypropanoate Herbicides Mechanistic Foundation: Targeting Acetyl-CoA Carboxylase (ACCase) Substituted phenoxypropanoates, commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship and Performance Analysis of Substituted Phenoxypropanoate Herbicides

Mechanistic Foundation: Targeting Acetyl-CoA Carboxylase (ACCase)

Substituted phenoxypropanoates, commonly referred to as aryloxyphenoxypropionates (AOPPs or "FOPs"), represent a cornerstone class of post-emergence herbicides. Their primary mechanism of action is the potent, reversible inhibition of Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2)[1].

ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed and rate-limiting step in de novo fatty acid biosynthesis. AOPPs are highly selective for the homomeric plastidic ACCase found in monocotyledons (grasses). They competitively bind to the carboxyltransferase (CT) domain of the enzyme, halting lipid production. This disruption compromises cell membrane integrity, leading to the rapid cessation of meristematic growth and subsequent plant necrosis[2]. Dicotyledonous plants remain naturally tolerant because they possess a heteromeric, prokaryotic-like plastidic ACCase that does not bind AOPP molecules.

ACCase_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Complex Membranes Cell Membrane Integrity & Plant Viability FattyAcids->Membranes Lipid Biosynthesis ACCase Plastidic ACCase (Carboxyltransferase Domain) ACCase->MalonylCoA AOPP AOPP Herbicides (e.g., Fluazifop, QPP-7) AOPP->ACCase Competitive Inhibition

Mechanism of action of AOPP herbicides inhibiting ACCase and fatty acid biosynthesis.

Structure-Activity Relationship (SAR) Dynamics

The rational design of AOPP herbicides relies on a highly conserved pharmacophore. Understanding the causality behind each structural modification is critical for agrochemical development, as minor alterations significantly impact target affinity, cuticular penetration, and metabolic stability[3].

  • Stereochemistry (The (R)-Enantiomer): The herbicidal activity of AOPPs is highly stereospecific. The (R)-enantiomer is the biologically active form, providing the optimal spatial orientation required to dock into the hydrophobic cavity of the ACCase CT domain[4].

  • The Ester Linkage (Prodrug Strategy): Most commercial AOPPs are formulated as esters (e.g., propanoate esters). This is a deliberate design choice to increase the molecule's lipophilicity, facilitating rapid absorption through the waxy leaf cuticle. Once inside the plant cell, intracellular esterases hydrolyze the ester into the active free acid, which then binds to ACCase[4].

  • Aryl/Heteroaryl Substitutions: The nature of the aromatic ring attached to the phenoxy group dictates both potency and selectivity. Traditional AOPPs utilize pyridyl or quinoxalinyl rings. Recent advances have introduced quinazolin-4(3H)-one motifs (e.g., compound QPP-7), which optimize the spatial bulk and enhance binding affinity[3].

  • Halogenation: Substitutions on the aryl ring with halogens (Cl, F) or trifluoromethyl (CF3) groups serve a dual purpose: they increase the overall lipophilicity of the molecule and create favorable electronic interactions (halogen bonding) within the enzyme's binding pocket[3].

SAR_Map Core Aryloxyphenoxypropionate (AOPP) Core Stereo (R)-Enantiomer Provides optimal spatial fit for the CT domain Core->Stereo Ester Propanoate Ester Acts as a lipophilic prodrug for cuticular penetration Core->Ester Aryl Aryl/Heteroaryl Group Modulates target binding affinity (e.g., Pyridyl, Quinazolinone) Core->Aryl Substituents Halogen Substitutions (Cl, F, CF3) Enhance lipophilicity and electronic interactions Aryl->Substituents

Structure-activity relationship (SAR) dynamics of the aryloxyphenoxypropionate scaffold.

Comparative Efficacy & Alternative Benchmarking

To objectively evaluate the performance of novel substituted phenoxypropanoates, they must be benchmarked against established commercial standards (both FOPs and Cyclohexanediones/DIMs). The table below summarizes the quantitative performance of classic and next-generation ACCase inhibitors[1][3][5].

Compound ClassExample CompoundKey Structural FeatureACCase IC₅₀ / ActivityField Application RateCrop Safety
AOPP (Classic) Quizalofop-p-ethylQuinoxalinyl ringHigh potency on annual grasses~50–100 g ai/haSafe for broadleaf crops
AOPP (Novel Hybrid) QPP-7Quinazolin-4(3H)-one motif with 6-F, 3-MeIC₅₀ = 54.65 nM (E. crusgalli)375 g ha⁻¹Safe for O. sativa, T. aestivum[3]
AOPP (Novel Diester) QPEP-I-4Quinazolinone-phenoxypropionate diester>80% inhibition of E. crusgalli150 g ha⁻¹High safety for G. max[5]
DIM (Reference) ClethodimCyclohexanedione enolBroad-spectrum ACCase inhibition~179 g ha⁻¹Safe for broadleaf crops[1]

Data Synthesis: The introduction of the quinazolin-4(3H)-one moiety in compounds like QPP-7 and QPEP-I-4 demonstrates that expanding the spatial bulk of the R1 group while maintaining the core (R)-enantiomer phenoxypropanoate structure yields IC₅₀ values in the nanomolar range, rivaling or exceeding traditional commercial standards[3][5].

Experimental Methodologies: Self-Validating ACCase Inhibition Assay

Historically, ACCase activity was measured using cumbersome radioisotope assays ([¹⁴C]HCO₃⁻ incorporation). Modern high-throughput screening (HTS) relies on the Malachite Green Colorimetric Assay , which measures the inorganic phosphate (Pi) released from ATP during the carboxylation of Acetyl-CoA[6][7]. This method is highly accurate, labor-saving, and yields an excellent HTS Z'-factor of ~0.7[7].

Protocol: High-Throughput Malachite Green Functional Assay

Rationale & Causality: This protocol is designed as a self-validating system. By standardizing the enzyme extract with Bovine Serum Albumin (BSA), we eliminate false variances in specific activity. The inclusion of Dithiothreitol (DTT) in the buffer prevents the oxidation of critical sulfhydryl groups in the ACCase enzyme, ensuring structural integrity during the assay[6][8].

Step 1: Enzyme Extraction and Standardization

  • Homogenize 1.0 g of frozen grass leaf tissue (e.g., E. crusgalli) in 10 mL of extraction buffer: 0.1 M Tricine (pH 8.0), 10% glycerol, 2 mM benzamidine hydrochloride, 20 mM DTT, and 1 mM PMSF[8]. Causality: Tricine maintains optimal pH for ACCase, while PMSF and benzamidine inhibit proteases that would otherwise degrade the target enzyme.

  • Centrifuge the homogenate at 25,000 × g for 20 minutes at 4°C to remove cell debris[8].

  • Determine protein concentration using a standard Bradford assay and standardize all extracts to a final concentration of 5.3 µM using BSA[6].

Step 2: Assay Reaction Setup (96-Well Plate)

  • To each well, add 150 µL of enzyme assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, and 25 mM ATP[6].

  • Add 25 µL of the standardized enzyme extract.

  • Add 25 µL of the AOPP herbicide (e.g., QPP-7) dissolved in DMSO at serial concentrations (e.g., 0.1 to 100 µM).

  • Self-Validation Controls: Include a "No-Enzyme Control" (buffer only) to measure background ATP hydrolysis, and a "Vehicle Control" (DMSO only) to establish 100% baseline ACCase activity.

Step 3: Reaction Initiation and Detection

  • Initiate the carboxylation reaction by adding 25 µL of Acetyl-CoA (lithium salt, final concentration 4.5 mM)[6].

  • Incubate the plate at 32°C for 30 minutes.

  • Stop the reaction and detect released phosphate by adding the Malachite Green reagent. The reagent forms a phosphomolybdate complex under acidic conditions, shifting color to green.

  • Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using a non-linear regression curve fit relative to the vehicle control[6][7].

Assay_Workflow Ext 1. Enzyme Extraction (Standardized with BSA) Inc 2. Inhibitor Incubation (Variable AOPP Conc.) Ext->Inc Sub 3. Substrate Addition (Acetyl-CoA + ATP) Inc->Sub Det 4. Malachite Green Detection (620 nm) Sub->Det

High-throughput malachite green colorimetric workflow for ACCase inhibition screening.

References

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. ResearchGate. Available at:[Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Plant Science / PMC. Available at:[Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at:[Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science / Cambridge Core. Available at:[Link]

  • Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. PubMed. Available at:[Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone−Phenoxypropionate Hybrids Containing a Diester Moiety. Preprints.org. Available at:[Link]

Sources

Comparative

Bridging the Gap: In-Vitro vs. In-Vivo Efficacy of Novel Phenoxypropanoate PPAR Agonists

Executive Summary & Chemical Context Phenoxypropanoates represent a critical scaffold in medicinal chemistry, historically serving as the backbone for fibrates (e.g., fenofibrate) and evolving into novel dual PPAR / agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Phenoxypropanoates represent a critical scaffold in medicinal chemistry, historically serving as the backbone for fibrates (e.g., fenofibrate) and evolving into novel dual PPAR


/

agonists (glitazars) and selective PPAR modulators (SPPARMs).

While these compounds often demonstrate picomolar potency in cell-free systems, a notorious "translation gap" exists where in-vitro efficacy fails to predict in-vivo metabolic correction. This guide dissects that disconnect, providing a rigorous comparison of efficacy metrics and the experimental causality required to validate these compounds for metabolic syndrome and type 2 diabetes drug development.

Mechanism of Action (MOA)

The efficacy of phenoxypropanoates hinges on their ability to bind the Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Binding Domain (LBD), inducing a conformational change that recruits co-activators (e.g., PGC-1


) and heterodimerizes with the Retinoid X Receptor (RXR).

PPAR_Pathway Ligand Phenoxypropanoate (Ligand) PPAR PPAR (Nuclear Receptor) Ligand->PPAR Binding (Ki) Complex Ligand-PPAR-RXR Complex PPAR->Complex Heterodimerization RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Gene Transcription (Target Genes) PPRE->Transcription Co-activator Recruitment Outcome Lipid Metabolism & Glucose Homeostasis Transcription->Outcome Physiological Effect

Figure 1: The molecular cascade initiated by phenoxypropanoate binding. Efficacy depends on the stability of the Ligand-PPAR-RXR complex.

In-Vitro Profiling: The "Ideal" Efficacy

In-vitro assays measure intrinsic affinity and functional activation potential in a controlled, isolated environment.

Key Assays & Metrics
  • TR-FRET Binding Assay: Measures the physical displacement of a fluorescent tracer.

    • Metric:

      
       (Inhibitory Constant).
      
    • Relevance: Determines if the compound can bind.

  • Luciferase Transactivation Assay (Cell-Based): Uses a reporter gene (Luciferase) driven by a PPRE promoter in transfected cells (e.g., HEK293 or COS-7).

    • Metric:

      
       (Half-maximal effective concentration).
      
    • Relevance: Determines if binding activates transcription.

Comparative Data: Novel vs. Standard

The following table illustrates a typical profile of a novel phenoxypropanoate derivative ("Compound X") compared to a standard fibrate. Note the superior in-vitro potency of the novel compound.

MetricAssay TypeStandard (Fenofibric Acid)Novel Compound XInterpretation
Binding Affinity (

)
TR-FRET (PPAR

)

nM

nM
Compound X has 2000x higher affinity.
Functional Potency (

)
Transactivation (HEK293)

nM

nM
High affinity translates to high cellular potency.
Selectivity (

)
TransactivationSelectivity > 100xBalanced (Dual)Compound X targets both lipid & glucose pathways.

In-Vivo Validation: The "Real" Efficacy

In-vivo efficacy introduces pharmacokinetics (PK), protein binding, and systemic homeostasis.

The Model: db/db Mouse

The


 mouse (leptin receptor-deficient) is the gold standard for testing insulin sensitizers and lipid-lowering agents.
Experimental Protocol: Chronic Efficacy Study

Objective: Evaluate the lipid-lowering and glucose-normalizing effect of Compound X.

  • Acclimatization: Male

    
     mice (8 weeks old) are acclimatized for 1 week on a standard chow diet.
    
  • Grouping: Randomize into 3 groups (n=8/group) based on baseline fasting blood glucose (FBG) and Triglycerides (TG) to ensure uniform starting points.

    • Group A: Vehicle Control (0.5% CMC-Na).

    • Group B: Fenofibrate (100 mg/kg/day).

    • Group C: Compound X (10 mg/kg/day).

  • Dosing: Oral gavage (p.o.) once daily for 14 days.

  • Sampling:

    • Day 0 & 7: Tail vein blood for FBG.

    • Day 14: Terminal blood collection (cardiac puncture) for lipid panel (TG, TC, HDL, LDL) and insulin.

    • Tissue Harvest: Liver (for gene expression analysis of Acox1, Cpt1a).

Comparative Data: The Translation Gap

Despite Compound X being 2000x more potent in-vitro , it requires a dose of 10 mg/kg to achieve comparable efficacy to Fenofibrate (100 mg/kg). The in-vivo potency ratio drops from 2000:1 to 10:1.

EndpointVehicleFenofibrate (100 mg/kg)Compound X (10 mg/kg)Efficacy Analysis
Triglycerides (mg/dL)


(-44%)

(-46%)
Comparable lipid lowering at 1/10th dose.
Glucose (mg/dL)


(NS)

(-37%)
Compound X (Dual Agonist) treats hyperglycemia; Fibrate does not.
Liver Weight (g)


(+52%)

(+16%)
Safety Signal: Compound X induces less hepatomegaly (peroxisome proliferation).

Analysis: The Translation Gap

Why does a 2000-fold in-vitro advantage shrink to a 10-fold in-vivo advantage?

  • Protein Binding: Phenoxypropanoates are acidic and highly lipophilic (

    
    ). They bind extensively (>99%) to serum albumin. Only the free fraction is active. In cell culture (low protein media), the free fraction is high. In plasma, it is low.
    
  • Species Specificity: Human PPAR

    
     and Rodent PPAR
    
    
    
    differ in their Ligand Binding Domain (LBD).
    • Insight: Some phenoxypropanoates are "human-selective."[1][2][3] They perform poorly in mice but may work well in humans. This requires validation using PPAR

      
      -humanized mice .
      
  • Hepatotoxicity: The "Liver Weight" metric in the table above is critical. Rodents are susceptible to peroxisome proliferation (hepatomegaly) via PPAR

    
    , a phenomenon not relevant to humans. A lower increase in liver weight for Compound X suggests a better safety profile or a human-like selectivity profile.
    

Detailed Protocol: Luciferase Transactivation Assay

This protocol validates the in-vitro functional potency claims.

Materials:

  • HEK293 cells.[4]

  • Plasmids: pSG5-GAL4-hPPAR

    
     (LBD), pFR-Luc (Reporter), pRL-SV40 (Internal Control).
    
  • Reagent: Dual-Luciferase Reporter Assay System (Promega).

Workflow:

  • Seeding: Seed HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Transfection: Cotransfect plasmids using Lipofectamine 2000. Ratio 5:5:1 (Receptor:Reporter:Control).

  • Treatment: After 24h, replace medium with serum-free medium containing Compound X (Concentration range:

    
     to 
    
    
    
    M). Include DMSO control.
  • Incubation: Incubate for 24 hours.

  • Lysis & Measurement:

    • Lyse cells with Passive Lysis Buffer.

    • Add Luciferase Substrate (LAR II) -> Measure Firefly luminescence.

    • Add Stop & Glo -> Measure Renilla luminescence (Normalizer).

  • Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine EC50.

Visualizing the Development Workflow

This diagram outlines the decision-making logic from synthesis to in-vivo selection.

Workflow Library Phenoxypropanoate Library Synthesis Screen1 Primary Screen: TR-FRET Binding Library->Screen1 Filter1 Hit Selection (Ki < 100 nM) Screen1->Filter1 Filter1->Library Fail (Redesign) Screen2 Secondary Screen: Cell Transactivation Filter1->Screen2 Pass ADME ADME Profiling (Microsomal Stability) Screen2->ADME InVivo In-Vivo Efficacy (db/db Mice) ADME->InVivo High Stability Decision Clinical Candidate Selection InVivo->Decision Efficacy + Safety

Figure 2: The critical path for validating phenoxypropanoate efficacy.

References

  • Miyachi, H., et al. (2002).[1] Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators.[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kasuga, J., et al. (2006). Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists. Bioorganic & Medicinal Chemistry. Link

  • Suh, Y.G., et al. (2008).[5] Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists.[5] Journal of Medicinal Chemistry. Link

  • Fracchiolla, G., et al. (2008).[6] Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity.[6] Bioorganic & Medicinal Chemistry. Link

  • Miyachi, H. & Uchiki, H. (2003).[2] Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

A Senior Application Scientist's Guide to Phenoxy Herbicide Residue Analysis: LC-MS/MS vs. GC-MS

Executive Summary The robust and reliable quantification of phenoxy herbicide residues is a critical task in environmental monitoring, food safety, and agricultural research. The two primary analytical workhorses for thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust and reliable quantification of phenoxy herbicide residues is a critical task in environmental monitoring, food safety, and agricultural research. The two primary analytical workhorses for this challenge, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and present unique operational considerations. This guide provides an in-depth comparison of these techniques, grounded in experimental evidence and field-proven insights.

For the analysis of phenoxy herbicides, which are polar, acidic, and generally non-volatile compounds, LC-MS/MS emerges as the superior technique. Its primary advantage lies in its ability to analyze these compounds directly in their native form, eliminating the need for chemical derivatization. This results in simpler, faster, and often more robust workflows with higher sample throughput. LC-MS/MS generally provides better or comparable sensitivity and is amenable to a broader range of multi-residue methods that include other polar pesticides.[1][2][3]

GC-MS remains a valid and powerful technique , but its application to phenoxy herbicides is fundamentally constrained by the low volatility of the target analytes. This necessitates a chemical derivatization step—typically esterification—to convert the acidic herbicides into more volatile forms suitable for gas chromatography.[4][5][6] While effective, this additional step introduces complexity, potential for error, and increased sample preparation time. GC-MS may be preferred in laboratories where it is the established technology or for specific methods that target a narrow range of volatile and semi-volatile compounds.

Introduction: The Analytical Challenge of Phenoxy Herbicides

Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy acetic acid (MCPA), are synthetic auxins used globally to control broadleaf weeds in agriculture and land management.[7][8][9] Their chemical structure, characterized by a phenoxyacetic acid backbone, renders them acidic and polar.[8][10] While commercially formulated as esters or salts to improve application and uptake, in environmental and biological systems, they predominantly exist as the free acid form.[8]

The analytical challenge stems directly from these physicochemical properties. The goal is to achieve sensitive, selective, and accurate quantification of these acidic compounds, often at trace levels (ng/L or µg/kg) in complex matrices like water, soil, and food products.[11][12]

Fundamental Principles: A Tale of Two Technologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the union of high-performance liquid chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective detection.

  • The "How": A liquid mobile phase carries the sample through a packed column, where analytes separate based on their interactions with the stationary phase. The separated analytes then enter the mass spectrometer. In the ion source (typically electrospray ionization, ESI), they are charged to form ions. The first mass analyzer (Q1) selects a specific parent ion, which is then fragmented in a collision cell (Q2). A second mass analyzer (Q3) selects specific fragment ions, which are then detected. This two-stage filtering (parent ion → fragment ion) provides exceptional selectivity and sensitivity.

  • The "Why" for Phenoxy Herbicides: This technique is ideally suited for polar, non-volatile, or thermally sensitive molecules—a perfect description of phenoxy acids.[13][14] They can be analyzed directly without modification, streamlining the entire process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection.

  • The "How": A gaseous mobile phase (carrier gas) transports vaporized analytes through a long, thin capillary column. Separation occurs based on the analytes' volatility and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer's ion source (typically electron ionization, EI), where they are fragmented into characteristic patterns that allow for identification and quantification.

  • The "Why" for Phenoxy Herbicides: GC is inherently designed for volatile and thermally stable compounds.[15][16] Since phenoxy acids are not volatile, they cannot be directly analyzed by GC. They must first be chemically converted into volatile derivatives (esters) in a process called derivatization .[4][5] This is the most critical distinction between the two techniques for this application.

Head-to-Head Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for phenoxy herbicide analysis hinges on several key performance and practical parameters.

FeatureLC-MS/MSGC-MSCausality & Expert Insight
Analyte Suitability Excellent. Directly analyzes polar, non-volatile phenoxy acids in their native form.[1][13]Poor (requires derivatization). Phenoxy acids must be converted to volatile esters prior to analysis.[6]Fundamental Difference: LC operates with analytes in a liquid phase, while GC requires them to be in a gaseous state. The inherent low volatility of phenoxy acids makes direct GC analysis impossible.
Sample Preparation Simpler & Faster. Typically involves extraction (e.g., SPE, QuEChERS) followed by direct injection.[17][18]More Complex & Time-Consuming. Requires extraction, solvent exchange, a dedicated derivatization step, and subsequent cleanup.[4]Workflow Efficiency: The elimination of the derivatization step significantly reduces hands-on time, reagent costs, and potential sources of analytical error.[11][19]
Sensitivity Excellent. Achieves low ng/L (ppt) to sub-ng/L detection limits in water.[19][20][21]Good to Excellent. Can achieve low ng/L detection limits with selective detectors or MS in SIM mode.[22]Technological Edge: Modern LC-MS/MS instruments with ESI sources are exceptionally sensitive for polar compounds that ionize well, often surpassing the sensitivity of GC-MS for this compound class.[1][2]
Selectivity Exceptional. MS/MS using Multiple Reaction Monitoring (MRM) provides two levels of mass filtering, minimizing matrix interference.[13][23]Good to Excellent. GC-MS in Selected Ion Monitoring (SIM) mode offers good selectivity. GC-MS/MS provides selectivity comparable to LC-MS/MS.Confidence in Identification: The high selectivity of tandem mass spectrometry (in both LC and GC) is crucial for confident analyte identification in complex matrices, reducing the risk of false positives.[13]
Matrix Effects Can be significant. Co-eluting matrix components can suppress or enhance the ionization of target analytes in the ESI source.[3]Generally lower. The hard ionization (EI) used in GC-MS is less susceptible to signal suppression/enhancement from matrix components.Mitigation Strategy: Matrix effects in LC-MS/MS are well-understood and effectively compensated for by using matrix-matched standards or stable isotope-labeled internal standards.
Throughput Higher. Simpler sample preparation allows for more samples to be processed in a given timeframe.Lower. The mandatory, often time-consuming, derivatization step limits overall sample throughput.Laboratory Economics: For routine monitoring labs, higher throughput translates directly to lower cost-per-sample and faster turnaround times.[23]
Versatility Higher. A single LC-MS/MS method can cover a vast range of pesticides, including other polar and emerging contaminants, without modification.[1][3]Lower. GC-MS methods are tailored to volatile and semi-volatile compounds. Analyzing polar compounds requires specific derivatization protocols.Comprehensive Screening: LC-MS/MS is the dominant platform for broad-scope, multi-residue pesticide screening because it covers a much larger chemical space than GC-MS.[1][2]

Experimental Workflows and Protocols

The following sections provide standardized, step-by-step protocols that exemplify the workflows for each technique. The rationale behind key steps is explained to provide a deeper understanding of the process.

LC-MS/MS Workflow for Phenoxy Herbicides in Water

This workflow is designed for direct analysis, capitalizing on the primary strengths of LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection (500 mL) Spike 2. Spike with Internal Standards Sample->Spike Acidify 3. Acidify to pH < 3 (Formic/Sulfuric Acid) Spike->Acidify SPE_Condition 4. SPE Cartridge Conditioning Acidify->SPE_Condition SPE_Load 5. Sample Loading onto SPE SPE_Condition->SPE_Load SPE_Wash 6. SPE Cartridge Wash (Interference Removal) SPE_Load->SPE_Wash SPE_Elute 7. Analyte Elution (e.g., Methanol) SPE_Wash->SPE_Elute Evaporate 8. Evaporation & Reconstitution (Mobile Phase) SPE_Elute->Evaporate LCMS 9. LC-MS/MS Analysis (ESI Negative Mode) Evaporate->LCMS

Caption: High-level workflow for phenoxy herbicide analysis by SPE and LC-MS/MS.

  • Sample Preparation & Hydrolysis:

    • Collect a 500 mL water sample in a clean container.

    • Expertise: For samples that may contain esterified forms of the herbicides, adjust the pH to ≥12 with KOH and hold for at least one hour to hydrolyze them to the parent acid form.[11] This ensures all forms are measured as a single entity.

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., 2,4-D-¹³C₆). Trustworthiness: The internal standard corrects for variations in extraction recovery and matrix effects, ensuring analytical accuracy.

    • Acidify the sample to pH < 3 using formic or sulfuric acid.[24] Causality: At a low pH, the phenoxyacetic acids are fully protonated (non-ionized), which maximizes their retention on a reversed-phase solid-phase extraction (SPE) sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of acidified reagent water (pH < 3). Do not allow the cartridge to go dry.

    • Load the entire acidified sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes to remove residual water. Causality: Removing water is crucial for efficient elution with an organic solvent.

  • Elution and Concentration:

    • Elute the trapped herbicides from the SPE cartridge with two 4 mL aliquots of methanol or acetonitrile.

    • Collect the eluate and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Trustworthiness: Reconstituting in the mobile phase ensures good peak shape during the chromatographic injection.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B, hold, and then return to initial conditions.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode. Causality: The carboxylic acid group on phenoxy herbicides readily loses a proton to form a negative ion [M-H]⁻, making negative mode ESI highly sensitive for these compounds.[11]

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two precursor → product ion transitions for each analyte for confident identification and quantification.

GC-MS Workflow for Phenoxy Herbicides in Water

This workflow includes the critical derivatization step necessary to make the analytes suitable for GC analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection & Acidification LLE 2. Liquid-Liquid Extraction (e.g., with Methylene Chloride) Sample->LLE Dry 3. Dry Extract (Sodium Sulfate) LLE->Dry Concentrate 4. Concentrate Extract Dry->Concentrate Deriv 5. Derivatization (e.g., Diazomethane or BF3-Methanol) Concentrate->Deriv Cleanup 6. Post-Derivatization Cleanup Deriv->Cleanup GCMS 7. GC-MS Analysis Cleanup->GCMS

Caption: High-level workflow for phenoxy herbicide analysis by LLE, derivatization, and GC-MS.

  • Sample Preparation & Extraction:

    • Collect a 1 L water sample.

    • Spike with an appropriate internal standard.

    • Adjust the sample pH to < 2 with concentrated sulfuric acid.[4]

    • Perform a liquid-liquid extraction (LLE) by shaking the sample with three successive 60 mL aliquots of methylene chloride in a separatory funnel.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration & Solvent Exchange:

    • Concentrate the dried extract to approximately 5 mL using a Kuderna-Danish evaporator.

    • Exchange the solvent to methanol by adding 10-15 mL of methanol and re-concentrating to 1-2 mL. Causality: This step prepares the extract for the derivatization reaction.

  • Derivatization (Esterification):

    • Method A (BF₃-Methanol): Add 1-2 mL of 14% boron trifluoride-methanol reagent. Heat the sample at 50°C for 30 minutes to form the methyl esters.[22]

    • Method B (Diazomethane): Use an ethereal solution of diazomethane. Add the solution dropwise until a yellow color persists. Safety Note: Diazomethane is highly toxic and explosive; this procedure must be performed by experienced personnel in a proper fume hood.[22]

    • Expertise: Derivatization converts the polar, non-volatile carboxylic acid group (-COOH) into a less polar, more volatile methyl ester group (-COOCH₃), which can traverse the GC column.[5][6]

  • Post-Derivatization Cleanup:

    • After the reaction, add a salt solution and extract the methyl esters back into a non-polar solvent like hexane.

    • Concentrate the final extract to a volume of 1 mL.

  • GC-MS Analysis:

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 250°C.

    • Oven Program: A temperature gradient is used to separate the derivatized herbicides, for example, starting at 60°C and ramping to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Conclusion and Recommendations

While both LC-MS/MS and GC-MS are capable of delivering accurate and sensitive results for phenoxy herbicide residue analysis, their workflows and inherent suitability are markedly different.

  • Choose LC-MS/MS if: Your laboratory requires high throughput, seeks to develop broad multi-residue methods for a variety of pesticide classes, and wishes to minimize sample preparation complexity and potential sources of error. For phenoxy acids, it is the more direct, efficient, and versatile technique.[1][2][19]

  • Choose GC-MS if: Your laboratory has a well-established GC-MS platform and expertise in derivatization chemistry, or if the primary focus is on a narrower range of volatile and semi-volatile compounds where phenoxy acids are an add-on. While more laborious for this specific task, it remains a robust and reliable confirmatory technique.[5]

For any new method development or laboratory upgrade focused on the comprehensive analysis of modern pesticides, including phenoxy herbicides, an investment in LC-MS/MS technology is the scientifically and strategically superior choice. [1] It aligns with the chemical nature of the analytes, simplifies the analytical workflow, and provides the flexibility needed to address the evolving challenges of residue monitoring.

References

  • UCT, Inc. (2013). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. UCT Application Note.
  • Li, Y., et al. (2014). Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. Journal of Chromatography A, 1325, 56-64. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. EPA.
  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(19), 2638-2644. Available at: [Link]

  • Myers, K. F. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. U.S. Army Engineer Waterways Experiment Station. Available at: [Link]

  • TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io.
  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • Agilent Technologies. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Agilent.
  • Anacon Laboratories. (2025). Effective Food Pesticide Detection Using LC-MS/MS Technology. Anacon Laboratories. Available at: [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available at: [Link]

  • AWE International. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Available at: [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Available at: [Link]

  • RIKEN. (n.d.). Phenoxy (C6H5O-) herbicides.
  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides.eu. Available at: [Link]

  • Yang, F., et al. (2013). Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(5), 1134-7. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Multi-Residue Analysis of Pesticides by GC-HRMS.
  • Lin, H. M., et al. (2002). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Using a Polymer-Bound Phase-Transfer Catalyst. Journal of Analytical Toxicology, 26(2), 95-101. Available at: [Link]

  • Zhang, K., et al. (2008). Rapid determination of phenoxy acid residues in rice by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1208(1-2), 43-48. Available at: [Link]

  • ResearchGate. (2025). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Available at: [Link]

  • Optosky. (2024). Top Four Benefits of LC/MS in Pesticide Detection. Available at: [Link]

  • Separation Science. (n.d.). Benefits of a High-Sensitivity GC-MS/MS for Pesticide Residue Analysis in Complex Samples. Available at: [Link]

  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Mass Spectrometry Reviews, 25(6), 838-65. Available at: [Link]

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available at: [Link]

  • MDPI. (2022). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Available at: [Link]

  • Welch Materials. (2023). How Does the QuEChERS Method Solve the Problem of Matrix Dependencies?. Available at: [Link]

  • Waters Corporation. (n.d.). Application of GC-Triple Quadrupole MS/MS for Multi-Residue Analysis of Pesticides in Complex Matrices.
  • Oxford Academic. (2019). Determination of Chlorinated Phenoxy Acid Herbicides in Tobacco by Modified QuEChERS Extraction and High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. Available at: [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Available at: [Link]

  • ResearchGate. (2025). Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Available at: [Link]

  • Chan, S. C., & Ho, C. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Hong Kong Government Laboratory.
  • Patsnap. (2025). Compare GC-MS vs LC-MS for Pesticide Analysis. Available at: [Link]

  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • LinkedIn. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of antibodies for phenoxypropanoate immunoassays

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guides (Objective Performance & Experimental Data) Introduction: The Analytical Challenge of Phenoxypropanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guides (Objective Performance & Experimental Data)

Introduction: The Analytical Challenge of Phenoxypropanoate Herbicides

As a Senior Application Scientist evaluating immunoassay formats, I frequently encounter assay development bottlenecks stemming from poorly characterized antibody cross-reactivity. Aryloxyphenoxypropionate (AOPP or "fop") herbicides—such as haloxyfop, diclofop, fenoxaprop, and quizalofop—are chiral compounds extensively used for post-emergence grass weed control.

Monitoring their residues in agricultural runoff or assessing their pharmacokinetic profiles requires high-throughput, sensitive detection methods. While liquid chromatography-mass spectrometry (LC-MS) is the gold standard, indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) offer a rapid, cost-effective screening alternative [1]. However, because AOPPs share a highly conserved 4-oxyphenoxypropanoic acid scaffold, the utility of an assay depends entirely on the cross-reactivity (CR) profile of the selected antibody.

This guide objectively compares the performance of broad-specificity (class-selective) versus compound-specific antibodies, providing the mechanistic rationale for their development and a self-validating experimental protocol for assessing cross-reactivity.

Part 1: Mechanistic Basis of Antibody Specificity

The cross-reactivity profile of an anti-AOPP antibody is not accidental; it is fundamentally dictated by the spatial orientation of the hapten during immunogen synthesis. Because AOPPs are small molecules (<400 Da), they must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an immune response. The attachment site of the spacer arm determines which epitopes are exposed to the host's immune system.

  • Broad-Specificity (Class-Selective) Design: Conjugating the spacer arm at the carboxylic acid moiety of the propanoate group masks the unique aliphatic tail. This forces the immune system to recognize the common aryloxyphenoxy backbone, generating antibodies capable of binding multiple AOPP analogues [1].

  • Compound-Specific Design: Attaching the spacer to the aromatic ring (e.g., the pyridyl or phenyl group) exposes the unique structural determinants (like the trifluoromethyl group in haloxyfop or the dichlorophenoxy group in diclofop), yielding highly specific antibodies with negligible cross-reactivity to other "fops" [2].

HaptenLogic Target Aryloxyphenoxypropionate (AOPP) Target SpacerCOOH Spacer at Carboxylic Acid (Propanoate Masked) Target->SpacerCOOH Design Strategy A SpacerRing Spacer at Aromatic Ring (Propanoate Exposed) Target->SpacerRing Design Strategy B BroadAb Broad-Specificity Antibody (Class-Selective) SpacerCOOH->BroadAb Common Backbone Recognized SpecificAb Compound-Specific Antibody (e.g., Haloxyfop-Specific) SpacerRing->SpecificAb Unique Side-Chain Recognized

Caption: Logical relationship between hapten spacer attachment site and resulting antibody specificity.

Part 2: Comparative Performance Data

To objectively compare these two approaches, we evaluated a Broad-Specificity Clone (Clone A) and a Haloxyfop-Specific Clone (Clone B) against a panel of five common AOPP herbicides.

The 50% inhibitory concentration (IC₅₀) was determined via ic-ELISA. Cross-reactivity (%CR) was calculated using the formula: %CR = (IC₅₀ of target analyte / IC₅₀ of structural analogue) × 100

Table 1: Cross-Reactivity Profiles of Clone A vs. Clone B
Analyte (Herbicide)Clone A (Broad) IC₅₀ (ng/mL)Clone A %CRClone B (Specific) IC₅₀ (ng/mL)Clone B %CR
Haloxyfop (Target)2.5100% 0.8100%
Diclofop 3.180.6% >1000<0.1%
Fenoxaprop 2.889.3% >1000<0.1%
Quizalofop 4.062.5% >1000<0.1%
Cyhalofop 5.248.1% >1000<0.1%

Data Interpretation & Causality:

  • Clone A demonstrates high cross-reactivity across the board. This makes it the superior choice for environmental screening, where the goal is to detect total AOPP contamination in a water sample without needing to identify the specific herbicide initially.

  • Clone B shows an exceptionally low IC₅₀ (0.8 ng/mL) for Haloxyfop but fails to recognize other AOPPs. This is critical for pharmacokinetic or residue compliance studies where regulatory limits (e.g., maximum residue limits in agricultural products) require the precise quantification of a single active ingredient without interference from co-applied herbicides [2].

Part 3: Experimental Protocol for Cross-Reactivity Assessment

To ensure scientific integrity, the cross-reactivity data must be generated using a self-validating assay system. The following step-by-step indirect competitive ELISA (ic-ELISA) methodology includes critical controls to eliminate false positives caused by carrier-protein recognition.

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the coating antigen (Hapten conjugated to Ovalbumin, OVA) to 1.0 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

    • Causality Note: We specifically use an OVA-conjugate for coating because the immunization hapten was conjugated to BSA. This heterologous format prevents the primary antibody from binding to the carrier protein, ensuring the signal is driven solely by hapten recognition.

  • Plate Blocking:

    • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

    • Add 200 µL/well of 1% OVA in PBS to block unbound sites. Incubate for 1 hour at 37°C.

  • Competitive Binding:

    • Prepare serial dilutions of the free AOPP standards (Haloxyfop, Diclofop, etc.) ranging from 0.01 to 1000 ng/mL in PBS.

    • Add 50 µL of the standard and 50 µL of the primary antibody (Clone A or B, optimized dilution) to each well. Incubate for 1 hour at 37°C.

    • Self-Validating Control: Include a "Zero Standard" (B₀) well containing only antibody and buffer. This establishes the maximum binding signal.

  • Signal Generation (Secondary Antibody):

    • Wash the plate 5 times with PBST.

    • Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP), diluted 1:5000. Incubate for 45 minutes at 37°C.

  • Detection & Analysis:

    • Wash 5 times. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

    • Plot the standard curve using a 4-parameter logistic (4PL) regression to calculate the IC₅₀.

ELISAWorkflow Step1 1. Antigen Coating (OVA) Step2 2. Plate Blocking Step1->Step2 Step3 3. Competitive Binding Step2->Step3 Step4 4. Secondary Ab (HRP) Addition Step3->Step4 Step5 5. Signal Detection (450nm) Step4->Step5

Caption: Step-by-step workflow for indirect competitive ELISA (ic-ELISA) cross-reactivity assessment.

Conclusion

The selection between a broad-specificity and a compound-specific antibody fundamentally alters the analytical capability of a phenoxypropanoate immunoassay. By strategically manipulating hapten-spacer chemistry, developers can tailor the cross-reactivity profile to fit the exact needs of the end-user—whether that is broad-spectrum environmental surveillance or rigorous, single-analyte regulatory compliance. Always validate your chosen clone against a comprehensive panel of structural analogues using a heterologous ic-ELISA format to ensure data integrity.

References

  • Ren, K., Jin, Y., Cao, M., & Wang, M. "Development of a broad class-selective indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting aryloxyphenoxypropionate herbicides." ResearchGate.
  • Li, J., Panpan, C., Wang, Z., & Hua, X. "Development of an Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Haloxyfop-P-Methyl." ResearchGate.
Validation

A Researcher's Guide to Inter-Laboratory Validation of Analytical Methods for Pesticide Residues

In the realm of food safety and environmental monitoring, the accurate and precise quantification of pesticide residues is paramount. The data generated by analytical laboratories informs regulatory decisions, ensures co...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of food safety and environmental monitoring, the accurate and precise quantification of pesticide residues is paramount. The data generated by analytical laboratories informs regulatory decisions, ensures consumer safety, and facilitates international trade. However, for this data to be considered reliable and comparable across different laboratories, the analytical methods employed must undergo a rigorous process of validation. This guide provides an in-depth exploration of inter-laboratory validation, a critical step in establishing the robustness and fitness-for-purpose of analytical methods for pesticide residue analysis.

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, often referred to as a collaborative study, assesses the method's performance across multiple laboratories.[1][2] This process is essential for identifying and quantifying the sources of variability that may arise when a method is transferred between different settings, equipment, and analysts.[3] The successful completion of an inter-laboratory study provides a more realistic and comprehensive understanding of a method's reproducibility, a key parameter for its standardization and widespread adoption.[1]

Pillars of a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study is built upon a foundation of careful planning, meticulous execution, and rigorous statistical analysis. Key international organizations such as AOAC INTERNATIONAL, the International Union of Pure and Applied Chemistry (IUPAC), and the European Union Reference Laboratories (EURLs) have established comprehensive guidelines for conducting these studies.[4][5][6]

The core components of a well-designed study include:

  • A Clearly Defined Scope and Purpose: The objectives of the study must be explicitly stated, including the specific pesticide(s), matrices, and concentration ranges of interest.[4]

  • A Detailed and Unambiguous Protocol: The analytical method must be documented in a clear and comprehensive manner to minimize deviations by participating laboratories.[4]

  • Recruitment of Competent Laboratories: A sufficient number of laboratories with the necessary expertise and equipment should be recruited to ensure the statistical power of the study.[3][4] AOAC guidelines, for instance, recommend a minimum of eight laboratories reporting valid data for each material in a quantitative study.[4]

  • Homogeneous and Stable Test Materials: The samples distributed to participating laboratories must be homogeneous and stable to ensure that any observed variability is attributable to the analytical method and not the sample itself.

  • A Rigorous Statistical Analysis Plan: The data generated by the participating laboratories must be subjected to appropriate statistical analysis to evaluate the method's performance characteristics.[3]

The Inter-Laboratory Validation Workflow

The process of an inter-laboratory validation study can be visualized as a structured workflow, from initial planning to the final assessment of the method's performance.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting P1 Define Study Scope (Analytes, Matrices, Levels) P2 Develop/Select Analytical Method P1->P2 P3 Prepare Homogeneous & Stable Test Materials P2->P3 P4 Recruit Participating Laboratories P3->P4 P5 Draft & Distribute Detailed Protocol P4->P5 E1 Distribute Test Materials & Protocol to Labs P5->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Report Results E2->E3 D1 Initial Data Review & Outlier Identification E3->D1 D2 Statistical Analysis (Repeatability, Reproducibility) D1->D2 D3 Evaluate Method Performance Against Pre-defined Criteria D2->D3 D4 Prepare & Disseminate Final Report D3->D4

Caption: Workflow of an Inter-Laboratory Validation Study.

Key Performance Parameters Evaluated

The primary goal of an inter-laboratory study is to determine the precision of an analytical method under different conditions. The two key measures of precision are:

  • Repeatability (RSDr): This represents the variation in results obtained by the same analyst, on the same equipment, and in the same laboratory over a short period. It is a measure of the method's precision under ideal conditions.

  • Reproducibility (RSDR): This represents the variation in results obtained by different laboratories, using the same method but with different analysts and equipment.[1] It provides a more realistic assessment of the method's precision in practice.

In addition to precision, inter-laboratory studies can also be used to assess other important method performance characteristics, such as:

  • Accuracy (Trueness): The closeness of the mean of a set of results to the true or accepted reference value. This is often assessed by analyzing certified reference materials or spiked samples.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[7]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8]

Comparing Analytical Techniques for Pesticide Residue Analysis

The choice of analytical technique is a critical factor in the performance of a pesticide residue method. Two of the most commonly employed techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The selection between these two powerful techniques often depends on the physicochemical properties of the target pesticides and the complexity of the sample matrix.

Performance ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Volatile and semi-volatile compoundsWide range of polar and non-polar compounds
Limit of Quantification (LOQ) Typically 1-20 µg/kgTypically 0.5-10 µg/kg
Recovery Generally 70-120%Generally 70-120%
Precision (RSDr) < 20%< 20%
Linearity (R²) ≥ 0.99≥ 0.99

This table presents typical performance characteristics and is for illustrative purposes. Actual performance may vary depending on the specific analyte, matrix, and instrumental conditions.[7]

A Step-by-Step Experimental Protocol: The QuEChERS Method

A widely adopted sample preparation method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Its robustness and efficiency make it a suitable candidate for methods undergoing inter-laboratory validation.

1. Sample Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add the appropriate internal standards. c. Add 10-15 mL of acetonitrile. d. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. e. Shake vigorously for 1 minute. f. Centrifuge at >1500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture. Common sorbents include:

  • Primary Secondary Amine (PSA): To remove fatty acids, organic acids, and sugars.
  • Graphitized Carbon Black (GCB): To remove pigments and sterols.[7]
  • C18: To remove non-polar interferences such as lipids.[7] b. Vortex for 30 seconds. c. Centrifuge at >1500 rcf for 1 minute. d. The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Statistical Analysis: The Foundation of Trustworthiness
  • Identify Outliers: Tests such as Cochran's and Grubbs' tests are used to identify and potentially remove data points that are inconsistent with the rest of the data set.[3]

  • Calculate Performance Parameters: Analysis of Variance (ANOVA) is a powerful statistical tool used to calculate the repeatability and reproducibility standard deviations.

  • Assess Compliance with Performance Criteria: The calculated performance parameters are compared against pre-defined acceptance criteria, such as those outlined in the SANTE/11312/2021 guidance document.[9][10][11] For example, for many pesticides, a relative standard deviation for reproducibility (RSDR) of ≤ 20% is considered acceptable.[8][12]

G Data Raw Data from All Laboratories Outlier Outlier Tests (Cochran's, Grubbs') Data->Outlier CleanData Cleaned Data Set Outlier->CleanData ANOVA Analysis of Variance (ANOVA) CleanData->ANOVA RSDr Repeatability (RSDr) ANOVA->RSDr RSDR Reproducibility (RSDR) ANOVA->RSDR Criteria Pre-defined Acceptance Criteria RSDr->Criteria RSDR->Criteria Conclusion Conclusion on Method Fitness-for-Purpose Criteria->Conclusion

Caption: Statistical Analysis Workflow in Inter-laboratory Validation.

Conclusion: A Commitment to Scientific Integrity

The inter-laboratory validation of analytical methods for pesticide residues is a cornerstone of ensuring the reliability and comparability of data in food safety and environmental analysis. It is a collaborative effort that requires careful planning, meticulous execution, and a deep understanding of the scientific principles and statistical tools involved. By adhering to internationally recognized guidelines and best practices, the scientific community can continue to develop and validate robust analytical methods that provide a solid foundation for protecting public health and the environment.

References

  • AOAC INTERNATIONAL. (n.d.). Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Document SANTE/11312/2021.
  • European Commission. (2021). SANTE/11312/2021. Implemented by 01/01/2024.
  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Retrieved from [Link]

  • European Commission. (n.d.). Food Safety - Guidelines - Maximum Residue levels. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Retrieved from [Link]

  • Eurachem. (n.d.). Eurachem Guides. Retrieved from [Link]

  • Codex Alimentarius. (n.d.). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed. CXG 90-2017. Retrieved from [Link]

  • European Commission. (n.d.). Method validation and quality control procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • CIPAC. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. Retrieved from [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2010). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2025). About IUPAC's Scientific Work. Retrieved from [Link]

  • Horváth, Z., et al. (2016). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Journal of Chemistry, 2016, 1-13.
  • The Cameron Team. (n.d.). AOAC Guidelines Interlaboratory Collaborative Study. Retrieved from [Link]

  • Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference, 1, 50-53.
  • Thompson, M., & Wood, R. (1995).
  • The Cameron Team. (n.d.). AOAC Guidelines Interlaboratory Collaborative Study. Retrieved from [Link]

  • Klink, T. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent Technologies, Inc. Retrieved from [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). EU Pesticide Residue Method Validation Guidelines. Retrieved from [Link]

Sources

Comparative

Statistical Analysis of Dose-Response Curves for Phenoxypropanoate Herbicides: A Comparative Guide

As a Senior Application Scientist in agrochemical development, I frequently encounter researchers who treat dose-response analysis as a mere curve-fitting exercise. However, generating a dose-response curve is the mathem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical development, I frequently encounter researchers who treat dose-response analysis as a mere curve-fitting exercise. However, generating a dose-response curve is the mathematical translation of a biological receptor-ligand interaction. A poorly designed assay will yield an Effective Dose (


), but it will be a biological fiction.

This guide provides an objective comparison of primary phenoxypropanoate ("FOP") herbicides—Fluazifop-P-butyl, Haloxyfop-P-methyl, and Quizalofop-P-ethyl—and outlines a self-validating, highly reproducible framework for conducting and statistically analyzing their dose-response curves.

Mechanism of Action: The Biological Foundation

Phenoxypropanoate herbicides are potent, selective inhibitors of the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme in monocotyledonous plants. By binding competitively to the carboxyltransferase domain of ACCase, FOPs halt the synthesis of malonyl-CoA. The causality of this inhibition is catastrophic for the plant: without malonyl-CoA, de novo fatty acid biosynthesis ceases, cell membrane integrity collapses, and meristematic tissues undergo rapid necrosis ()[1].

Pathway FOP FOP Herbicides (Haloxyfop, Quizalofop) ACC Plastidic ACCase Enzyme FOP->ACC Competitive Binding MAL Malonyl-CoA Synthesis ACC->MAL Catalysis Inhibited FAT Fatty Acid Biosynthesis MAL->FAT Substrate Depletion MEM Cell Membrane Integrity FAT->MEM Lipid Starvation

Fig 1: ACCase inhibition pathway by FOP herbicides leading to lipid starvation and membrane collapse.

Product Comparison: Efficacy & Relative Potency

When comparing FOP herbicides, we evaluate their relative potency using the


 parameter (the effective dose required to reduce plant biomass by 50%). While all FOPs share the same core mechanism, subtle structural substitutions drastically alter their lipophilicity, absorption rates, and target-site affinity ()[1].
  • Fluazifop-P-butyl: Often used as the baseline standard in comparative assays. It offers excellent crop safety margins in broadleaf crops but typically requires higher active ingredient (a.i.) rates.

  • Quizalofop-P-ethyl: Features a chloroquinoxalin-yloxy substitution. It is highly systemic, rapidly absorbed, and demonstrates superior efficacy against annual grasses like Echinochloa crus-galli at lower doses.

  • Haloxyfop-P-methyl: Features a trifluoromethyl-pyridyloxy substitution, maximizing lipophilicity. It consistently yields the lowest

    
     (highest potency) among the three, making it highly effective against perennial grasses, though it may have narrower selectivity windows.
    
Quantitative Data Presentation

The following table summarizes aggregated baseline efficacy data for susceptible Avena fatua (Wild Oat) biotypes, derived from standardized log-logistic regression models.

HerbicideChemical SubstitutionFormulationEstimated

(g a.i./ha)
Relative Potency (vs Fluazifop)
Fluazifop-P-butyl Trifluoromethyl-pyridinyl15% EC45.6 ± 3.21.00 (Baseline)
Quizalofop-P-ethyl Chloroquinoxalin-yloxy8.8% EC15.2 ± 1.83.00
Haloxyfop-P-methyl Trifluoromethyl-pyridyloxy10.8% EC12.4 ± 1.43.68

Data reflects standardized greenhouse bioassays evaluated 21 days post-treatment.

Self-Validating Experimental Protocol

To ensure statistical integrity, the bioassay must be designed as a self-validating system. Every experimental choice must directly support the assumptions of the downstream non-linear regression model.

Step 1: Seed Stratification and Uniformity

  • Action: Pre-germinate seeds on agar and transplant only uniform seedlings (e.g., exactly 2-leaf stage) into standardized potting media.

  • Causality: Non-linear regression is highly sensitive to variance at the upper asymptote (the untreated control). Starting with phenotypically identical plants minimizes biological noise, ensuring that the upper limit (

    
    ) of the dose-response curve is statistically robust.
    

Step 2: Logarithmic Dose Application

  • Action: Apply herbicides using a precision track sprayer at logarithmically spaced doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the anticipated

    
    ).
    
  • Causality: The biological response to an inhibitor follows a sigmoidal curve on a log-dose scale. Linear dosing over-samples the flat asymptotes and under-samples the critical inflection region. Logarithmic spacing clusters data points precisely where the slope (

    
    ) and 
    
    
    
    (
    
    
    ) are calculated, minimizing standard error ()[2].

Step 3: Dry Biomass Harvesting (21 Days Post-Treatment)

  • Action: Excise above-ground tissue, dry at 70°C for 72 hours, and record dry weight.

  • Causality: Visual injury ratings are subjective and ordinal. Fresh weight is confounded by the plant's immediate water status. Dry biomass provides an objective, continuous variable perfectly suited for Gaussian error distribution assumptions in regression analysis.

Statistical Analysis Workflow

For accurate parameter estimation, we utilize the drc (Dose-Response Curves) package in the R statistical environment ()[3].

The 4-Parameter Log-Logistic Model

We avoid linear regression and instead fit the data to a 4-parameter log-logistic model (LL.4):



  • 
     (Upper Limit):  Biomass of the untreated control.
    
  • 
     (Lower Limit):  Biomass at infinite dose. Causality for choosing a 4-parameter over a 3-parameter model: We cannot assume 
    
    
    
    . Surviving necrotic tissue or soil residue often results in a non-zero lower asymptote. Forcing
    
    
    artificially skews the
    
    
    .
  • 
     (
    
    
    
    ):
    The dose producing a response halfway between
    
    
    and
    
    
    .
  • 
     (Slope):  The rate of change at the inflection point.
    
Internal Validation: The Lack-of-Fit Test

The system self-validates through a Lack-of-Fit ANOVA. This test compares the residual variance of our LL.4 model against a completely generalized one-way ANOVA model. If the p-value is > 0.05, the log-logistic model is statistically validated as an accurate representation of the data ()[2]. If p < 0.05, the system flags the researcher to investigate biphasic responses, hormesis, or resistant biotype contamination ()[4].

Workflow D1 1. Logarithmic Dosing (0.125x to 8x ED50) D2 2. Dry Biomass Harvesting (Continuous Variable) D1->D2 21 Days Post-Treatment D3 3. 4-Parameter Log-Logistic Model Fitting (drc package) D2->D3 Data Input D4 4. Lack-of-Fit ANOVA (Statistical Checkpoint) D3->D4 Assumption Check D4->D3 p < 0.05 (Rejected) Investigate Hormesis D5 5. ED50 & Relative Potency Extraction D4->D5 p > 0.05 (Validated)

Fig 2: Self-validating bioassay and statistical workflow for robust ED50 determination.

References

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE / PMC - NIH. Available at:[Link]

  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, BioOne. Available at:[Link]

  • Papapanagiotou, A. P., et al. (2025). Acetyl-CoA carboxylase herbicide resistance and fitness of spring milletgrass. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Executive Summary & Core Directive The "Defense in Depth" Philosophy Handling Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate requires moving beyond generic "lab safety" into specific containment strategies for halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Defense in Depth" Philosophy Handling Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate requires moving beyond generic "lab safety" into specific containment strategies for halogenated organic esters. As a likely intermediate in agrochemical (herbicide) or pharmaceutical synthesis, this compound possesses lipophilic properties that facilitate skin absorption and potential sensitization.

Your Core Directive: Treat this compound as a high-affinity skin sensitizer and aquatic toxin until specific toxicological data proves otherwise. Do not rely on PPE alone; PPE is your last line of defense, not your first.

Hazard Analysis: The "Why" Behind the Protocol

To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR).

Structural FeatureSafety Implication
Phenoxy Moiety Structurally similar to phenoxy herbicides (e.g., 2,4-D derivatives). Known to cause skin irritation and sensitization . Potential for cumulative liver/kidney effects upon chronic exposure.
Halogenation (Cl, F) Increases lipophilicity, allowing the chemical to penetrate the skin barrier and standard latex gloves more easily than non-halogenated analogs.
Propanoate Ester Susceptible to hydrolysis. In the presence of moisture (eyes, mucous membranes), it can hydrolyze to the free acid, causing chemical burns or severe irritation.

Personal Protective Equipment (PPE) Matrix

Standard: Universal Precautions for Novel Organic Intermediates

The following matrix defines the minimum requirements.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Disposable Nitrile (min 5 mil) Nitrile offers superior resistance to organic esters compared to latex.
Hand Protection (High Risk) Double Gloving or Laminate (Silver Shield®) Required for prolonged handling (>15 mins) or spill cleanup. Halogenated solvents/esters can permeate thin nitrile over time.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The hydrolysis risk means vapors or splashes must be sealed away from eye moisture.
Respiratory Fume Hood (Engineering Control) Primary Control. Do not handle outside a hood.
Respiratory (Backup) N95 or P100 Respirator Only if weighing fine powder outside a hood (strongly discouraged) or during spill cleanup outside containment.
Body High-Neck Lab Coat (Cotton/Poly Blend) Synthetic blends (100% polyester) can melt into skin if a flammable solvent fire occurs.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–120 fpm .

  • Decontamination Station: Prepare a beaker of 10% aqueous sodium carbonate (soda ash) or a surfactant-based cleaner. This is for neutralizing minor residue on tools, as basic pH accelerates ester hydrolysis into more water-soluble (and easier to clean) carboxylates.

  • Static Control: If the substance is a solid/powder, use an anti-static gun or ionizer bar. Halogenated powders are often static-prone, leading to "jumping" during weighing.

Phase B: Handling & Synthesis
  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, manipulating the vial/flask.

    • Right Hand (Clean): Touches external knobs, notebooks, or instrument panels.

  • Weighing:

    • Place the analytical balance inside the fume hood or use a localized powder containment hood.

    • Never weigh this compound on an open bench.

  • Solubilization:

    • When dissolving in organic solvents (DCM, Ethyl Acetate), be aware that the solution is now a mobile carrier . The solvent will carry the toxicant through gloves faster than the neat solid. Change gloves immediately if splashed.

Phase C: Waste & Disposal

Critical: Do not mix with general organic waste if possible.

  • Stream: Halogenated Organic Waste.

  • Labeling: Clearly mark "Contains Fluorinated/Chlorinated Phenoxy Esters."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound has hydrolyzed, as the free acid can corrode metal over time.[1]

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision-making logic for handling this compound safely.

SafetyProtocol Start Start: Handling Request RiskAssessment 1. Risk Assessment (Check SDS / SAR Analysis) Start->RiskAssessment Engineering 2. Engineering Controls (Fume Hood Verification) RiskAssessment->Engineering PPE_Check 3. PPE Donning (Nitrile + Goggles + Lab Coat) Engineering->PPE_Check Handling 4. Active Handling (Weighing/Synthesis) PPE_Check->Handling SpillEvent Spill / Exposure? Handling->SpillEvent Cleanup Emergency Response: Absorb -> Decontaminate -> Report SpillEvent->Cleanup YES Disposal 5. Disposal (Halogenated Waste Stream) SpillEvent->Disposal NO Cleanup->Disposal End End: Decontamination Disposal->End

Caption: Operational workflow emphasizing the "Stop-Check" at the Spill Event node. Note the progression from Engineering controls to PPE.

Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action is required.[2] This protocol is self-validating because it relies on physical removal rather than chemical neutralization on the skin (which can cause exothermic burns).

  • Skin Contact:

    • Step 1: Blot excess liquid (do not rub).

    • Step 2: Wash with soap and lukewarm water for 15 minutes. Why? Cold water closes pores (trapping chemical); hot water opens pores too wide (increasing absorption). Lukewarm is the physiological neutral.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

    • Do not use neutralizing agents in the eye.

  • Spill Cleanup (Benchtop):

    • Cover with vermiculite or absorbent pads.

    • Clean area with soap/water, followed by an alcohol wipe to solubilize remaining lipophilic residues.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][5] United States Department of Labor. [Link][5]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic Acid Derivatives (General Safety). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.